(5-Methylisoxazol-4-yl)methanamine
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-5(2-6)3-7-8-4/h3H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIIZUYEXSYUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5-Methylisoxazol-4-yl)methanamine chemical properties
An In-Depth Technical Guide to (5-Methylisoxazol-4-yl)methanamine: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Possessing a primary amine tethered to a stable, 5-methylisoxazole core, this compound serves as a valuable scaffold for introducing the isoxazole moiety into larger, more complex molecules. The isoxazole ring system is a well-established pharmacophore found in numerous approved drugs, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and core reactivity of this compound, offering a technical resource for researchers engaged in drug discovery and synthetic chemistry.
Core Molecular Structure and Isomerism
The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The substitution pattern on this ring is critical for defining the molecule's physical and chemical properties. This compound, specified by CAS Number 139458-29-0, features a methyl group at the 5-position and an aminomethyl substituent at the 4-position.[3] This arrangement is distinct from other common isomers, such as (3-methylisoxazol-5-yl)methanamine or (5-methylisoxazol-3-yl)methanamine, each possessing unique electronic and steric profiles that influence their reactivity and application.
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and analytical profile is foundational for its application in synthesis and biological screening. The properties of this compound are summarized below.
Physical and Chemical Data
The following table outlines the key computed and reported properties of the title compound.
| Property | Value | Source |
| CAS Number | 139458-29-0 | BLD Pharm[3] |
| Molecular Formula | C₅H₈N₂O | PubChem (Isomer)[4] |
| Molecular Weight | 112.13 g/mol | PubChem (Isomer)[4] |
| Appearance | (Expected) Colorless to pale yellow oil or low-melting solid | General observation for similar amines |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform | Inferred from structure |
| Boiling Point | Not available | - |
| SMILES | CC1=C(CN)C=NO1 | - |
Spectroscopic Signature Analysis
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While specific spectra for this exact compound are proprietary, an experienced chemist can reliably predict the key features.
-
¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show four distinct signals:
-
A sharp singlet around δ 2.4-2.6 ppm, integrating to 3H, corresponding to the methyl group at the C5 position.
-
A singlet around δ 3.8-4.0 ppm, integrating to 2H, for the methylene protons (-CH₂-NH₂) of the aminomethyl group.
-
A sharp singlet at a downfield position, typically δ 8.0-8.2 ppm, integrating to 1H, representing the lone proton at the C3 position of the isoxazole ring.
-
A broad singlet, typically between δ 1.5-2.5 ppm (variable), integrating to 2H, for the amine (-NH₂) protons. This signal may exchange with D₂O.
-
-
¹³C NMR (Carbon NMR): The spectrum should display five signals corresponding to each unique carbon atom:
-
A signal for the methyl carbon (~10-15 ppm).
-
A signal for the methylene carbon (~35-45 ppm).
-
Three distinct signals for the isoxazole ring carbons: C4 (the substituted carbon, ~110-120 ppm), C3 (~150-155 ppm), and C5 (the methyl-substituted carbon, ~165-170 ppm).
-
-
Infrared (IR) Spectroscopy: Key vibrational modes confirm the presence of specific functional groups:
-
A medium to strong, often broad, doublet in the 3300-3400 cm⁻¹ region, characteristic of the N-H stretching of a primary amine.
-
C-H stretching bands just below 3000 cm⁻¹.
-
Characteristic C=N and C=C stretching vibrations from the isoxazole ring in the 1600-1450 cm⁻¹ region.
-
A band for the N-O stretch, typically observed around 1420-1380 cm⁻¹.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at m/z = 112. The primary fragmentation pathway would likely involve the loss of the aminomethyl group or cleavage of the fragile N-O bond within the isoxazole ring.
Synthesis and Manufacturing Strategy
The synthesis of this compound is not commonly detailed in open literature but can be reliably achieved through a multi-step sequence starting from readily available precursors. The most logical and industrially scalable approach leverages the well-established synthesis of the corresponding carboxylic acid intermediate.[5][6][7]
Caption: Plausible synthetic workflow for this compound.
Protocol: Synthesis of 5-Methylisoxazole-4-carboxamide (Intermediate E)
This protocol describes the conversion of the key carboxylic acid intermediate to its corresponding amide, a direct precursor to the final amine.
-
Chlorination: To a stirred solution of 5-methylisoxazole-4-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane or toluene, slowly add thionyl chloride (1.2 eq) at 0 °C.[5] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Rationale: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides, which are excellent electrophiles for the subsequent amination step.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing for methyl ester formation via TLC or LC-MS.
-
Solvent Removal: Once the conversion is complete, remove the excess thionyl chloride and solvent under reduced pressure. This step must be performed in a well-ventilated fume hood.
-
Amination: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran). Slowly add this solution to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia (excess, ~5-10 eq).
-
Rationale: Using an excess of ammonia drives the reaction to completion and neutralizes the HCl byproduct generated during the reaction. The low temperature helps to control the exotherm.
-
-
Workup and Isolation: After stirring for 1-2 hours, the product typically precipitates. The solid can be collected by filtration, washed with cold water to remove ammonium salts, and dried under vacuum to yield the target carboxamide.
Protocol: Reduction to this compound (Final Product F)
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Rationale: LiAlH₄ is a powerful reducing agent capable of converting amides directly to amines. An inert atmosphere and anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
-
Amide Addition: Slowly add a solution of 5-methylisoxazole-4-carboxamide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0 °C.
-
Reflux: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Rationale: This specific quenching procedure is a well-established and safe method for neutralizing excess LiAlH₄, resulting in the formation of granular inorganic salts that are easily filtered.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by distillation or column chromatography.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems primarily from the reactivity of its primary amine, which behaves as a potent nucleophile and a base.
Caption: Key reactivity pathways for derivatization.
-
N-Acylation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents like HBTU or EDCI) to form stable amide bonds. This is one of the most common transformations in medicinal chemistry for linking molecular fragments.
-
N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) yields sulfonamides, another critical functional group in many drug molecules.[2]
-
Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine (or enamine), which can be reduced in situ with agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to yield secondary or tertiary amines.
-
Isoxazole Ring Stability: The 5-methylisoxazole ring is generally stable under a wide range of synthetic conditions. However, the N-O bond can be susceptible to cleavage under strong reductive conditions (e.g., catalytic hydrogenation with certain catalysts), which can lead to ring-opened byproducts. This reactivity can also be exploited synthetically to generate β-amino ketones or other acyclic structures.
Applications in Drug Discovery
The isoxazole motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds.[1] this compound provides a direct and efficient entry point for incorporating this scaffold.
-
Scaffold for Library Synthesis: The compound is an ideal starting point for creating diverse chemical libraries for high-throughput screening. Its primary amine allows for parallel synthesis of thousands of amide or sulfonamide derivatives, enabling rapid exploration of structure-activity relationships (SAR).
-
Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other chemical groups, such as phenyl or ester moieties. It offers a unique combination of steric bulk, electronic properties (as a weak base and H-bond acceptor), and metabolic stability that can improve the pharmacokinetic profile of a lead compound.
-
Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, it fits the profile of a molecular fragment. It can be used in FBDD campaigns to identify initial, low-affinity hits that bind to a protein target, which are then elaborated into more potent drug candidates. The isoxazole core provides a rigid anchor, while the aminomethyl "vector" allows for synthetic growth into adjacent binding pockets. Isoxazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9]
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in the strategic combination of a reactive primary amine handle and a stable, drug-like isoxazole core. Its predictable spectroscopic properties, well-defined synthetic routes, and versatile reactivity make it an indispensable tool for researchers and scientists in drug development. By providing a reliable means to introduce the 5-methylisoxazole scaffold, this compound will continue to contribute to the discovery of novel therapeutics and other advanced functional materials.
References
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PubChem. (3-Methylisoxazol-5-yl)methanamine. National Center for Biotechnology Information. [Link]
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PubChem. (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine. National Center for Biotechnology Information. [Link]
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RSC Advances. Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. [Link]
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Qualitron Chemicals. Hydroquinone 123-31-9 Supplier Exporter. [Link]
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Revues Scientifiques Marocaines. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]
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ResearchGate. Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). [Link]
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Chemistry & Chemical Technology. SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. [Link]
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
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ResearchGate. In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. [Link]
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PubChem. 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide; 2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]. National Center for Biotechnology Information. [Link].nlm.nih.gov/compound/461563)
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Elucidating the Molecular Architecture of (5-Methylisoxazol-4-yl)methanamine: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Elucidation of (5-Methylisoxazol-4-yl)methanamine.
This guide provides a comprehensive overview of the analytical methodologies employed to confirm the chemical structure of this compound, a key building block in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we present a robust framework for its unambiguous identification. This document is intended to serve as a practical resource, detailing not only the experimental protocols but also the underlying scientific principles that guide data interpretation.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery due to the prevalence of the isoxazole scaffold in a variety of bioactive molecules. The precise arrangement of its atoms is critical to its chemical reactivity and biological activity. Therefore, rigorous structural confirmation is a prerequisite for its application in synthetic and medicinal chemistry. This guide outlines the synergistic application of three core analytical techniques to achieve a confident structural assignment.
The Strategic Approach to Structure Elucidation
Our methodology is rooted in a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system for the confirmation of this compound.
Caption: Workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Spectrometer: 101 MHz (corresponding to a 400 MHz ¹H frequency) or higher.[1][2]
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Referencing: Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]
-
Data Interpretation and Expected Signals
The expected NMR signals for this compound are summarized below. The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring and the electronegativity of the nitrogen and oxygen atoms.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| Isoxazole-CH₃ | ~2.4 | ~11 | Methyl group attached to the C5 position of the isoxazole ring.[3] |
| -CH₂-NH₂ | ~3.8 | ~35-40 | Methylene group adjacent to the primary amine and the isoxazole ring. |
| -NH₂ | ~1.5 (broad) | - | Protons of the primary amine, often a broad singlet due to exchange. Signal disappears upon D₂O shake.[4] |
| Isoxazole C3 | - | ~159 | Carbon atom at the 3-position of the isoxazole ring.[3] |
| Isoxazole C4 | - | ~100-110 | Quaternary carbon at the 4-position, attached to the aminomethyl group. |
| Isoxazole C5 | - | ~170 | Carbon atom at the 5-position, attached to the methyl group.[3] |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns under electron impact (EI).
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a GC-MS interface.
-
Ionization: Utilize electron impact (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-200).
-
Data Acquisition: Record the mass spectrum, noting the molecular ion peak (M⁺) and major fragment ions.
Expected Mass Spectrum and Fragmentation
The molecular formula of this compound is C₅H₈N₂O, with a calculated molecular weight of approximately 112.13 g/mol .[5]
| m/z | Proposed Fragment | Fragmentation Pathway |
| 112 | [M]⁺ | Molecular ion |
| 95 | [M - NH₃]⁺ | Loss of ammonia from the molecular ion. |
| 82 | [M - CH₂NH₂]⁺ | Cleavage of the aminomethyl group. |
| 42 | [C₂H₄N]⁺ | Further fragmentation. |
The fragmentation of isoxazole rings can be complex, often involving cleavage of the weak O-N bond.[6][7] The observed fragmentation pattern provides corroborating evidence for the proposed structure.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan to subtract the contribution of atmospheric CO₂ and water vapor.
Characteristic Infrared Absorptions
The FTIR spectrum of this compound is expected to exhibit absorptions characteristic of a primary amine and the isoxazole ring.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 (two bands) | N-H stretch | Primary amine (-NH₂)[8][9] |
| 2950-2850 | C-H stretch | Methyl and methylene groups |
| 1650-1580 | N-H bend (scissoring) | Primary amine (-NH₂)[9] |
| ~1600 | C=N stretch | Isoxazole ring |
| ~1450 | C=C stretch | Isoxazole ring |
| 1250-1020 | C-N stretch | Aliphatic amine[9] |
| 910-665 (broad) | N-H wag | Primary amine (-NH₂)[9] |
The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[8][10]
Conclusion
The congruent data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy provides a comprehensive and unambiguous structural elucidation of this compound. The NMR data defines the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis. FTIR spectroscopy verifies the presence of key functional groups, particularly the primary amine. This integrated analytical approach ensures the identity and purity of this important synthetic intermediate, enabling its confident use in research and development.
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Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available from: [Link]
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Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. Available from: [Link]
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¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Available from: [Link]
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Spectroscopic Data of (5-Methylisoxazol-4-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Methylisoxazol-4-yl)methanamine is a key heterocyclic building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 139458-29-0), including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the experimental protocol, data interpretation, and the underlying scientific principles, offering field-proven insights for researchers.
Introduction: The Significance of this compound
The isoxazole moiety is a privileged scaffold in drug discovery, known for its ability to participate in various non-covalent interactions with biological targets. The specific substitution pattern of this compound, featuring a reactive aminomethyl group at the 4-position and a methyl group at the 5-position, offers a versatile handle for chemical modification and library synthesis. Its structural elucidation through spectroscopic methods is the foundational step in guaranteeing the identity, purity, and conformity of this crucial intermediate for subsequent synthetic transformations. This guide serves as an authoritative reference for the spectroscopic characterization of this compound.
Molecular Structure and Logic of Spectroscopic Analysis
The structural features of this compound dictate its characteristic spectroscopic signatures. The workflow for its analysis is designed to provide orthogonal data points, leading to an unambiguous structural confirmation.
Caption: Workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
Proton NMR reveals the number of different types of protons and their neighboring environments.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.40 | s | 3H | -CH₃ (Methyl group at C5) |
| ~3.70 | s | 2H | -CH₂- (Methylene group) |
| ~1.50 (broad) | s | 2H | -NH₂ (Amine protons) |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Interpretation and Causality:
-
The singlet at approximately 2.40 ppm with an integration of 3H is characteristic of the methyl protons at the C5 position of the isoxazole ring. The singlet nature arises from the absence of adjacent protons.
-
The singlet at around 3.70 ppm, integrating to 2H, is assigned to the methylene protons of the aminomethyl group. Its downfield shift is due to the electron-withdrawing effect of the adjacent nitrogen atom.
-
The broad singlet around 1.50 ppm, integrating to 2H, is indicative of the amine protons. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.
¹³C NMR Spectroscopy
Carbon-13 NMR provides insight into the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C5 (Carbon of the isoxazole ring) |
| ~160 | C3 (Carbon of the isoxazole ring) |
| ~115 | C4 (Carbon of the isoxazole ring) |
| ~35 | -CH₂- (Methylene carbon) |
| ~11 | -CH₃ (Methyl carbon) |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Interpretation and Causality:
-
The signals in the aromatic region (~115-170 ppm) are characteristic of the isoxazole ring carbons. The specific shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
-
The signal at approximately 35 ppm corresponds to the methylene carbon, deshielded by the attached nitrogen atom.
-
The upfield signal at around 11 ppm is assigned to the methyl carbon.
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, Broad | N-H stretching (asymmetric and symmetric) of the primary amine |
| 2950-2850 | Medium | C-H stretching of methyl and methylene groups |
| 1650-1580 | Medium | N-H bending (scissoring) of the primary amine |
| 1600-1450 | Medium-Strong | C=N and C=C stretching of the isoxazole ring |
| 1350-1250 | Medium | C-N stretching of the amine |
Note: Peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, thin film).
Interpretation and Causality:
-
The broad absorption in the 3400-3250 cm⁻¹ region is a classic signature of the N-H stretching vibrations of a primary amine. The presence of two bands (asymmetric and symmetric) is often observed.[1][2]
-
The peaks in the 2950-2850 cm⁻¹ range are attributed to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.
-
The N-H bending vibration around 1650-1580 cm⁻¹ further confirms the presence of the primary amine.[1]
-
The characteristic absorptions for the isoxazole ring (C=N and C=C stretching) appear in the 1600-1450 cm⁻¹ region.
-
The C-N stretching vibration of the aminomethyl group is typically observed in the 1350-1250 cm⁻¹ range.[1]
Experimental Protocol for FT-IR Spectroscopy
A standard procedure for obtaining an FT-IR spectrum is:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Table 4: Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 112 | High | [M]⁺˙ (Molecular Ion) |
| 97 | Moderate | [M - CH₃]⁺ |
| 83 | High | [M - NH₂CH₂]⁺ |
| 69 | Moderate | Further fragmentation of the isoxazole ring |
Note: Fragmentation patterns can vary depending on the ionization method used (e.g., Electron Ionization - EI).
Interpretation and Causality:
-
The molecular ion peak at m/z 112 corresponds to the molecular weight of this compound (C₅H₈N₂O).
-
A common fragmentation pathway for alkyl-substituted heterocycles is the loss of the alkyl group, leading to the peak at m/z 97, corresponding to the loss of a methyl radical.
-
The base peak is often observed at m/z 83, resulting from the cleavage of the C-C bond between the isoxazole ring and the aminomethyl group, a favorable fragmentation due to the stability of the resulting isoxazolium cation.
-
Further fragmentation of the isoxazole ring itself can lead to smaller fragments, such as the one observed at m/z 69.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
A typical protocol for acquiring an EI mass spectrum is:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector measures the abundance of each ion.
-
Data Representation: The data is presented as a mass spectrum, a plot of relative ion abundance versus m/z.
Conclusion
The combination of NMR, FT-IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The data and protocols presented in this guide offer a reliable reference for researchers to ensure the quality and identity of this important building block, thereby supporting the integrity and reproducibility of their scientific endeavors in drug discovery and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
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Chemistry LibreTexts. Spectroscopy of Amines. [Link]
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Mass Spectrometry. Michigan State University Department of Chemistry. [Link]
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University of Calgary. Infrared Spectroscopy: Amines. [Link]
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The 5-Methylisoxazole Core: A Privileged Scaffold in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a "privileged scaffold" in drug design. Specifically, 5-methylisoxazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antibiotic, and anti-rheumatic properties.[1][3][4] Notable examples include the anti-inflammatory drug Parecoxib and the antirheumatic agent Leflunomide.
This guide serves as a comprehensive technical resource for researchers, providing an in-depth exploration of the principal synthetic methodologies for constructing the 5-methylisoxazole core and the critical characterization techniques required for its unambiguous structural validation. Moving beyond a simple recitation of procedures, this document elucidates the causality behind experimental choices, empowering scientists to rationally design and execute the synthesis of novel derivatives.
Part 1: Core Synthetic Methodologies
The construction of the isoxazole ring is a well-established field, yet the choice of method is critical and depends on the availability of starting materials, desired substitution patterns, and the required level of regiochemical control. Two primary strategies dominate the landscape: 1,3-dipolar cycloaddition and the cyclocondensation of β-dicarbonyls.
The Huisgen 1,3-Dipolar Cycloaddition: A Versatile and Regioselective Approach
The Huisgen [3+2] cycloaddition is arguably the most powerful and widely utilized method for synthesizing isoxazoles due to its high degree of reliability and regioselectivity.[5][6] The reaction involves the concerted addition of a nitrile oxide (the 1,3-dipole) to an alkyne (the dipolarophile) to directly form the aromatic isoxazole ring.[6][7]
Mechanism and Rationale: The key to this method's success lies in the in situ generation of the generally unstable nitrile oxide from stable precursors. This avoids the need to handle potentially hazardous intermediates. The most common precursors are aldoximes, which are oxidized, or primary nitro compounds, which are dehydrated.[8][9] The reaction's regioselectivity is a significant advantage, typically yielding a single regioisomer, which simplifies purification and characterization.[8][10]
Figure 1: General workflow for 1,3-Dipolar Cycloaddition.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition [11]
-
Aldoxime Formation: To a solution of an aromatic aldehyde (1.0 eq) in aqueous ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq). Stir the mixture at room temperature for 2-4 hours until TLC indicates the consumption of the aldehyde.
-
Hydroximinoyl Chloride Generation: Cool the reaction mixture to 0°C. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes. Stir the reaction at 0°C for 1 hour. The formation of the hydroximinoyl chloride intermediate can be monitored by TLC.
-
Cycloaddition: To the reaction mixture, add the terminal alkyne (1.0 eq). Add triethylamine (TEA) (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the target isoxazole.
Cyclocondensation of β-Dicarbonyls: The Classical Pathway
One of the oldest and most direct methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][12] This approach is often valued for the simplicity and ready availability of the starting materials.
Mechanism and Rationale: The reaction proceeds via the initial formation of a monoxime intermediate at one of the carbonyl groups.[13] This is followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the second carbonyl, and subsequent dehydration yields the aromatic isoxazole ring.[12][13] A primary challenge of this method is controlling regioselectivity when using unsymmetrical β-dicarbonyls, as either carbonyl can react first, leading to a mixture of regioisomers.[1] Judicious selection of reaction conditions, including solvent and the use of Lewis acid catalysts, can often be used to favor the formation of one isomer over the other.[1][14]
Figure 2: Cyclocondensation pathway and potential regioisomers.
Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole from Acetylacetone [13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and pyridine (2.0 eq) in ethanol.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by distillation or recrystallization to afford pure 3,5-dimethylisoxazole.
Synthesis of Key Carboxylic Acid Intermediates
Derivatives such as 5-methylisoxazole-4-carboxylic acid are critical building blocks, serving as precursors for a vast array of amides and esters, including the drug Leflunomide.[15][16] Their synthesis follows a well-defined multi-step pathway.
Workflow Rationale: This synthesis begins with readily available starting materials and proceeds through several high-yielding steps. The initial reaction forms an enol ether, which then undergoes cyclization with hydroxylamine to form the isoxazole ester.[15][17] Saponification yields the carboxylic acid, which can be converted to the highly reactive acyl chloride for subsequent coupling reactions.[15][17][18]
Figure 3: Workflow for synthesizing key isoxazole intermediates.
Part 2: Core Characterization Techniques
Unambiguous structural confirmation is paramount. A combination of spectroscopic and crystallographic techniques is employed to validate the identity, purity, and structure of the synthesized 5-methylisoxazole derivatives.
Spectroscopic Analysis
Spectroscopic methods provide the first line of evidence for successful synthesis and structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise molecular structure.[19]
-
¹H NMR: The proton on the C4 position of the isoxazole ring typically appears as a sharp singlet in a characteristic region of the spectrum. The methyl group at the C5 position also gives a distinct singlet. The chemical shifts and coupling patterns of substituents provide definitive information about their placement on the ring, which is crucial for distinguishing between regioisomers.[20][21]
-
¹³C NMR: The number of signals confirms the number of unique carbon atoms. The chemical shifts of the ring carbons (C3, C4, C5) are highly diagnostic of the isoxazole core.[13][20]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. Characteristic vibrations for the isoxazole ring include C=N and N-O stretching bands.[20][22] Other functional groups, such as the strong C=O stretch of a carboxylic acid or amide, are also readily identified.[20]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the molecular ion, allowing for the unambiguous determination of the compound's molecular formula.[22][23] The fragmentation pattern can also offer additional structural clues.
| Technique | Characteristic Signal for 5-Methylisoxazole-4-carboxamide | Rationale |
| ¹H NMR | Singlet ~2.4 ppm (3H); Singlet ~8.5 ppm (1H, C4-H); Broad signals for -NH₂ | Confirms methyl group, isoxazole ring proton, and amide group. |
| ¹³C NMR | Signal ~11 ppm (CH₃); Signals ~110-170 ppm for ring carbons and C=O | Identifies all unique carbons in the molecule. |
| IR (cm⁻¹) | ~3400 & ~3200 (N-H stretch); ~1670 (C=O stretch); ~1580 (C=N stretch) | Confirms presence of amide and isoxazole functional groups. |
| HRMS | [M+H]⁺ corresponding to the exact mass of C₅H₇N₂O₂ | Confirms the elemental composition and molecular formula. |
Single-Crystal X-ray Diffraction: The Gold Standard
While spectroscopic methods provide powerful inferential data, single-crystal X-ray crystallography offers the only direct and unambiguous determination of a molecule's three-dimensional structure in the solid state.[24][25] It is the definitive technique for confirming connectivity, configuration, and conformation, leaving no doubt as to the identity of a synthesized compound.
Rationale for Use: This technique is indispensable when:
-
The synthesis could potentially yield multiple isomers.
-
The relative or absolute stereochemistry of chiral centers needs to be determined.
-
A novel scaffold has been synthesized for the first time.
-
Detailed information on bond lengths, bond angles, and intermolecular interactions is required for computational modeling or understanding structure-activity relationships (SAR).[24]
Figure 4: Standard workflow for single-crystal X-ray crystallography.
Experimental Workflow: Single-Crystal X-ray Diffraction [24]
-
Crystallization: The first, and often most challenging, step is to grow a single crystal of sufficient size and quality. The purified compound is dissolved in a suitable solvent or solvent system, and crystals are grown via slow evaporation, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector at numerous orientations.
-
Structure Solution: The positions and intensities of the diffracted spots are used to compute an electron density map of the unit cell.
-
Structure Refinement: An atomic model is fitted to the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data until the calculated and observed diffraction patterns match closely. The final refined structure provides precise bond lengths, angles, and torsional angles.
Conclusion
The 5-methylisoxazole scaffold continues to be a fertile ground for discovery in medicinal and materials chemistry. A thorough understanding of the foundational synthetic strategies, particularly the regioselective 1,3-dipolar cycloaddition and the classical cyclocondensation reactions, allows chemists to access a wide diversity of derivatives. Mastery of these synthetic principles, coupled with a rigorous application of modern characterization techniques—from routine spectroscopy to the definitive power of X-ray crystallography—is essential for the successful development of novel, functional molecules built upon this privileged core.
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Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Publishing. Available at: [Link]
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Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH. Available at: [Link]
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Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH. Available at: [Link]
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Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available at: [Link]
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DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles - ACS Publications. Available at: [Link]
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(PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives - ResearchGate. Available at: [Link]
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3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC - NIH. Available at: [Link]
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synthesis of isoxazoles - YouTube. Available at: [Link]
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Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Available at: [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. Available at: [Link]
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DNA-Compatible Huisgen [3+2] Cycloaddition with Alkenes and Alkynes to Isoxazolines and Isoxazoles - ResearchGate. Available at: [Link]
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A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC - PubMed Central. Available at: [Link]
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Understanding the Chemical Properties of 5-Methylisoxazole-3-carboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II) | Request PDF - ResearchGate. Available at: [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]
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5‐Methylisoxazole derivative (43) and bile acids‐isoxazole hybrids 44 and 45.. Available at: [Link]
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The Isoxazole Nucleus: A Technical Guide to Physicochemical Properties and Reactivity for the Modern Researcher
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary medicinal chemistry and drug discovery.[1][2] Its unique electronic architecture imparts a delicate balance of stability and controlled reactivity, making it a privileged scaffold in the design of bioactive molecules.[3][4] This guide provides an in-depth exploration of the core physical and chemical properties of isoxazole and its derivatives, offering researchers and drug development professionals a comprehensive understanding to leverage this versatile heterocycle in their scientific endeavors. We will delve into the structural underpinnings of its properties, from aromaticity and solubility to its diverse chemical reactivity, including electrophilic substitution and characteristic ring-opening reactions.
Molecular and Electronic Structure: The Foundation of Isoxazole's Character
The isoxazole ring consists of three carbon atoms and two adjacent heteroatoms, nitrogen and oxygen.[5] This arrangement results in a planar, aromatic system, although its aromaticity is considered weaker than that of other five-membered heterocycles.[6] The presence of the highly electronegative oxygen and nitrogen atoms significantly influences the ring's electronic distribution, creating a π-deficient system with a notable dipole moment.[6]
The unique electronic properties of the isoxazole ring are a direct consequence of the interplay between the electron-donating oxygen atom and the electron-withdrawing "pyridine-like" nitrogen atom.[6] This push-pull electronic effect is fundamental to understanding its reactivity and interactions with biological targets.
Caption: Figure 1: Structure and Numbering of the Isoxazole Ring.
Key Physical and Chemical Properties
A thorough understanding of the physicochemical properties of isoxazole derivatives is paramount for their application in drug development, influencing factors such as formulation, pharmacokinetics, and target engagement.
Physical Properties
The parent isoxazole is a colorless liquid with a pyridine-like odor.[6] Its physical properties are significantly modulated by the nature and position of substituents on the ring.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃NO | [5][7] |
| Molecular Weight | 69.06 g/mol | [7][8] |
| Boiling Point | 95 °C | [8][9] |
| Density | 1.075 g/mL | [7][8] |
| pKa (of conjugate acid) | -3.0 to 1.3 | [6][8] |
| Dipole Moment (in benzene) | 3.3 D | [6] |
Table 1: Physical Properties of Unsubstituted Isoxazole
Solubility
The polarity imparted by the nitrogen and oxygen heteroatoms makes isoxazole and its derivatives generally more soluble in polar solvents.[5]
-
Polar Solvents: Isoxazole exhibits good solubility in polar solvents like water, methanol, and ethanol, facilitated by hydrogen bonding.[5] The solubility in aqueous media can be further influenced by pH, depending on the presence of ionizable functional groups on the ring's substituents.
-
Non-Polar Solvents: Solubility is considerably lower in non-polar solvents such as hexane and benzene due to the lack of favorable intermolecular interactions.[5]
-
Temperature Effect: As with most organic compounds, the solubility of isoxazoles typically increases with temperature.[5]
The lipophilicity of isoxazole derivatives, often expressed as logP, is a critical parameter in drug design. Calculated logP values for various derivatives generally fall within a range suitable for drug-like molecules, indicating a good balance between aqueous solubility and lipid membrane permeability.[10]
Stability
The isoxazole ring is considered a stable aromatic system, resistant to many common reagents.[3] However, its stability is notably dependent on pH and temperature.[3][11]
-
Acidic and Neutral Conditions: The isoxazole ring is generally stable in acidic and neutral aqueous solutions at ambient temperature.[11][12]
-
Basic Conditions: Under basic conditions, the ring becomes more labile and susceptible to cleavage.[3][11] For instance, the isoxazole ring in the drug leflunomide undergoes opening, a process that is significantly accelerated at higher pH and temperature.[11]
This controlled lability is a key feature that can be exploited in prodrug design, where the stable isoxazole moiety is selectively cleaved under specific physiological conditions to release the active pharmacological agent.[3]
Chemical Reactivity: A Tale of Two Faces
The chemical reactivity of the isoxazole ring is multifaceted, exhibiting characteristics of both aromatic and uniquely heterocyclic systems. Its reactions are largely dictated by the electronic nature of the ring and the inherent weakness of the N-O bond.[1]
Electrophilic Aromatic Substitution
As a π-excessive heterocycle, the isoxazole ring can undergo electrophilic substitution reactions such as nitration and halogenation.[6][13] The electron-donating oxygen atom directs electrophiles primarily to the C4 position, which is the most electron-rich carbon. The pyridine-like nitrogen deactivates the adjacent C3 and C5 positions towards electrophilic attack.
Caption: Figure 2: Electrophilic Substitution at C4 of Isoxazole.
Nucleophilic Attack and Ring Cleavage
The presence of the weak N-O bond is a defining feature of isoxazole's chemistry, making it susceptible to ring-opening reactions under various conditions.[1][8] This reactivity is of significant synthetic utility, allowing for the transformation of the isoxazole core into a variety of acyclic structures.
3.2.1. Reductive Cleavage
The N-O bond can be readily cleaved under reductive conditions, most commonly through catalytic hydrogenation (e.g., using Raney Nickel) or with reducing agents like molybdenum hexacarbonyl.[14][15][16] This reaction typically yields β-amino enones, which are valuable synthetic intermediates.[13]
Caption: Figure 3: Reductive N-O Bond Cleavage of Isoxazole.
Experimental Protocol: Molybdenum-Mediated Reductive Ring Opening
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the substituted isoxazole (1 mmol) and molybdenum hexacarbonyl (Mo(CO)₆, 0.5 mmol) in moist acetonitrile (10 mL) containing one equivalent of water.[16]
-
Reaction: Reflux the mixture under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove insoluble molybdenum species.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude β-amino enone by column chromatography on silica gel or by preparative TLC to yield the final product.[16]
Causality Behind Experimental Choices:
-
Mo(CO)₆: Molybdenum hexacarbonyl serves as a catalyst that coordinates to the nitrogen atom of the isoxazole ring, facilitating the cleavage of the weak N-O bond.[15]
-
Water: The presence of water is crucial for the hydrolysis of the intermediate imine species to the final β-amino enone product.[16]
-
Inert Atmosphere: A nitrogen atmosphere is necessary to prevent the oxidation of the molybdenum catalyst and other sensitive reagents.
Rearrangement Reactions
Under photolytic or thermal conditions, isoxazoles can undergo rearrangement to their more stable oxazole isomers.[3][8] This transformation is believed to proceed through a transient azirine intermediate.[8] The use of continuous flow photochemical reactors has been shown to be an efficient method for this photoisomerization.[3]
The Role of Isoxazole in Medicinal Chemistry
The isoxazole scaffold is a prominent feature in a multitude of approved drugs and clinical candidates, underscoring its importance in pharmaceutical research.[1][4][17] Its utility stems from a combination of favorable physicochemical properties, metabolic stability, and its ability to act as a versatile bioisostere.
4.1. Bioisosteric Replacement
The isoxazole ring is often employed as a bioisostere for other functional groups, such as amide or ester moieties. This substitution can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and oral bioavailability, while maintaining or improving the desired biological activity.[4]
4.2. Pharmacological Activities
Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including:
The structural diversity achievable through the synthesis of isoxazole derivatives allows for the fine-tuning of their pharmacological properties to target a wide range of diseases.[1][18]
Conclusion
The isoxazole ring is a uniquely versatile and valuable scaffold for researchers in chemistry and drug development. Its distinct electronic structure gives rise to a fascinating interplay of aromatic stability and specific reactivity, particularly the characteristic N-O bond cleavage. A comprehensive understanding of these fundamental physical and chemical properties is essential for the rational design and synthesis of novel isoxazole-containing compounds with tailored functions. As synthetic methodologies continue to advance, the applications of this privileged heterocycle in medicine and materials science are poised to expand even further.
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Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. (2025-03-17). Available at: [Link]
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Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]
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An In-depth Technical Guide to the Reaction Mechanisms of Isoxazole Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to act as a versatile pharmacophore.[1][2][3] Its prevalence in drugs such as the anti-inflammatory agent Parecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic Leflunomide underscores the critical importance of understanding its synthesis.[1][3] This technical guide provides a comprehensive exploration of the core reaction mechanisms governing isoxazole formation. We will delve into the intricacies of the two primary synthetic pathways: the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine. This document is designed to bridge theoretical mechanistic understanding with practical, field-proven insights, offering researchers and drug development professionals the knowledge to not only replicate but also innovate upon established synthetic protocols.
The Strategic Importance of the Isoxazole Scaffold in Drug Discovery
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is not merely a structural placeholder. Its unique arrangement of heteroatoms imparts a specific set of physicochemical properties that are highly advantageous in drug design.[3] The nitrogen atom can act as a hydrogen bond acceptor, while the overall ring system possesses a dipole moment and can engage in various non-covalent interactions with biological targets.[4][5] Furthermore, the isoxazole ring is relatively stable metabolically but can also serve as a bioisostere for amide or ester functionalities, offering a means to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[6] The ability to readily synthesize diverse libraries of substituted isoxazoles makes this heterocycle a privileged scaffold in the quest for novel therapeutic agents.[5][7]
Core Synthetic Strategies: A Mechanistic Overview
The construction of the isoxazole ring is predominantly achieved through two robust and versatile reaction pathways. The choice between these methods often depends on the desired substitution pattern and the availability of starting materials.
-
Pathway 1: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition) : This powerful method involves the reaction of a nitrile oxide (as the 1,3-dipole) with an alkyne (as the dipolarophile) to form the isoxazole ring in a concerted [3+2] cycloaddition.[4][8]
-
Pathway 2: Condensation of 1,3-Dicarbonyls with Hydroxylamine (Claisen/Paal-Knorr Type Synthesis) : This classical approach relies on the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine.[9][10]
The following sections will dissect the mechanistic underpinnings of each pathway, providing the causal logic behind experimental choices and detailed protocols.
Mechanism Deep Dive I: The 1,3-Dipolar Cycloaddition Route
The Huisgen 1,3-dipolar cycloaddition is a highly efficient and widely utilized method for constructing the isoxazole ring.[8] The reaction's power lies in its concerted nature and the ability to generate the often-unstable nitrile oxide intermediate in situ from stable precursors.[4][11]
The Concerted [3+2] Cycloaddition Mechanism
The core of this pathway is a pericyclic reaction where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne participate in a cycloaddition to form the five-membered ring.[7] This concerted mechanism generally proceeds through a single transition state, leading to a high degree of stereospecificity. The key challenge and area of experimental optimization is the generation of the nitrile oxide.
Diagram 1: The 1,3-Dipolar Cycloaddition Mechanism
Caption: In situ generation of a nitrile oxide followed by a concerted [3+2] cycloaddition with an alkyne.
Causality in Experimental Design: Generating the Nitrile Oxide
The choice of method for generating the nitrile oxide is critical as these intermediates can dimerize to form furoxans if not trapped efficiently by the dipolarophile.[4]
-
From Aldoximes: The oxidation of aldoximes is the most common method. Oxidants like N-Chlorosuccinimide (NCS), sodium hypochlorite (NaOCl), or Oxone® in combination with sodium chloride are frequently employed.[11][12] The reaction proceeds via an initial N-halo-oxime intermediate, which then undergoes base-promoted elimination to yield the nitrile oxide. The in situ nature of this generation is key to minimizing side reactions.
-
From Hydroximoyl Halides: Dehydrohalogenation of hydroximoyl chlorides or bromides with a non-nucleophilic base like triethylamine (Et₃N) is another effective route. This allows for the controlled generation of the nitrile oxide in the presence of the alkyne.[4]
-
From Nitroalkanes: Primary nitro compounds can be dehydrated to form nitrile oxides, often using reagents like phenyl isocyanate or p-toluenesulfonic acid.[6]
Field-Proven Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol details the synthesis of a 3,5-disubstituted isoxazole using the in situ generation of a nitrile oxide from an aldoxime via oxidation.
Objective: To synthesize 3-(4-nitrophenyl)-5-phenylisoxazole.
Materials:
-
4-Nitrobenzaldoxime (1.0 mmol, 166.1 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
N-Chlorosuccinimide (NCS) (1.1 mmol, 146.9 mg)
-
Pyridine (1.5 mmol, 118.7 mg, 121 µL)
-
Chloroform (CHCl₃) (10 mL)
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 4-nitrobenzaldoxime (1.0 mmol) and phenylacetylene (1.2 mmol) in chloroform (10 mL).
-
Initiation: Stir the solution at room temperature. Add a solution of N-Chlorosuccinimide (1.1 mmol) in chloroform (5 mL) dropwise over 5 minutes.
-
Nitrile Oxide Generation: After the addition of NCS, add pyridine (1.5 mmol) dropwise to the reaction mixture. The pyridine acts as a base to facilitate the elimination of HCl, forming the nitrile oxide in situ.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 3-(4-nitrophenyl)-5-phenylisoxazole.
Expected Yield: 75-85%.
Mechanism Deep Dive II: The 1,3-Dicarbonyl Condensation Route
This classical method, often referred to as the Claisen isoxazole synthesis, is a robust and straightforward approach, particularly for accessing a wide range of substituted isoxazoles.[10] The reaction involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine, followed by cyclization and dehydration.[9]
The Stepwise Condensation-Cyclization Mechanism
The reaction proceeds through a series of well-defined steps:
-
Initial Condensation: The more electrophilic carbonyl group of the 1,3-dicarbonyl compound is attacked by the nitrogen atom of hydroxylamine to form a carbinolamine intermediate.
-
Oxime Formation: This intermediate dehydrates to form a mono-oxime.
-
Intramolecular Cyclization: The hydroxyl group of the oxime then attacks the remaining carbonyl group in an intramolecular fashion to form a five-membered cyclic hemiaminal.
-
Final Dehydration: A final dehydration step yields the aromatic isoxazole ring.
Diagram 2: The 1,3-Dicarbonyl Condensation Mechanism
Caption: Stepwise mechanism involving oxime formation, cyclization, and dehydration.
Causality in Experimental Design: Controlling Regioselectivity
A significant challenge with unsymmetrical 1,3-dicarbonyls is the potential for forming a mixture of two regioisomeric isoxazoles.[2][13] The initial attack of hydroxylamine can occur at either of the two different carbonyl carbons. However, modern synthetic strategies have been developed to overcome this limitation:
-
Electronic Effects: A more electrophilic carbonyl group (e.g., a ketone adjacent to an electron-withdrawing group) will be preferentially attacked by the hydroxylamine.
-
Steric Hindrance: A less sterically hindered carbonyl group is generally favored for the initial attack.
-
Use of β-Enamino Diketones: A powerful strategy for controlling regioselectivity involves the use of β-enamino diketones. The enamine moiety effectively "protects" one carbonyl group, directing the initial nucleophilic attack of hydroxylamine to the other, more ketone-like carbonyl. This allows for the synthesis of a single, desired regioisomer.[1][2][13]
Field-Proven Protocol: Regioselective Synthesis of a Trisubstituted Isoxazole
This protocol details the synthesis of a 4,5-disubstituted isoxazole from a β-enamino diketone, demonstrating excellent control over regioselectivity.[2]
Objective: To synthesize methyl 5-methyl-3-phenylisoxazole-4-carboxylate.
Materials:
-
(Z)-methyl 2-(1-(phenylamino)ethylidene)-3-oxobutanoate (β-enamino ketoester) (1.0 mmol, 233.3 mg)
-
Hydroxylamine hydrochloride (1.2 mmol, 83.4 mg)
-
Ethanol (10 mL)
-
Pyridine (2.0 mmol, 158.2 mg, 161 µL)
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve the β-enamino ketoester (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).
-
Base Addition: Add pyridine (2.0 mmol) to the mixture. Pyridine acts as a base to neutralize the HCl from the hydroxylamine hydrochloride and facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.
-
Monitoring: Monitor the reaction's progress using TLC with a hexane:ethyl acetate (3:1) eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to obtain the pure methyl 5-methyl-3-phenylisoxazole-4-carboxylate.
Expected Yield: 80-90%.[2]
Data Presentation: A Comparative Analysis
To provide a clear comparison of these core methodologies, the following table summarizes typical reaction conditions and outcomes for the synthesis of similarly substituted isoxazoles.
| Feature | 1,3-Dipolar Cycloaddition | 1,3-Dicarbonyl Condensation (Classical) | 1,3-Dicarbonyl Condensation (β-Enamino) |
| Starting Materials | Aldoxime/Alkyne | 1,3-Diketone/Hydroxylamine | β-Enamino Diketone/Hydroxylamine |
| Key Reagents | Oxidant (NCS, Oxone) or Base (Et₃N) | Acid or Base Catalyst | Base (Pyridine) |
| Typical Temperature | Room Temperature to Mild Heating | Reflux | Reflux |
| Reaction Time | 2-12 hours | 3-24 hours | 4-8 hours |
| Typical Yield | 70-90% | 50-80% (often as mixture) | 80-95% |
| Regioselectivity | Generally Good to Excellent | Poor for unsymmetrical diketones | Excellent |
| Key Advantage | High functional group tolerance | Simple starting materials | High regioselectivity |
| Key Limitation | Stability of nitrile oxide intermediate | Regioisomer mixtures | Multi-step precursor synthesis |
Conclusion and Future Outlook
The 1,3-dipolar cycloaddition and the condensation of 1,3-dicarbonyl compounds remain the two pillars of isoxazole synthesis. While the former offers elegance and high regioselectivity through a concerted mechanism, the latter provides a classical, robust, and often simpler route, with modern adaptations like the use of β-enamino diketones effectively solving the historical challenge of regiocontrol. The choice of synthetic strategy is a critical decision in any drug discovery program, guided by the desired substitution pattern, scalability, and the availability of precursors. As the demand for novel, structurally complex isoxazole-based therapeutics continues to grow, a deep, mechanistic understanding of these foundational reactions will be paramount for the development of next-generation medicines. Future innovations will likely focus on developing even milder and more environmentally benign catalytic systems, expanding the substrate scope, and integrating these reactions into automated synthesis platforms to accelerate the discovery of new bioactive molecules.
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da Silva, J. L., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(11), 5983–5994. Available at: [Link]
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da Silva, J. L., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [PMC] Available at: [Link]
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ResearchGate. (n.d.). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine… ResearchGate. Available at: [Link]
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Semantic Scholar. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Semantic Scholar. Available at: [Link]
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RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]
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u:cris-Portal. (2019). Synthesis of 3,5-Disubstituted Isoxazoles through a 1,3-Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O-Silylated Hydroxamic Acids. u:cris-Portal. Available at: [Link]
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Singh, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34223–34244. Available at: [Link]
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Nanobioletters. (2024). Construction of Isoxazole ring: An Overview. Nanobioletters. Available at: [Link]
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PMC. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. Available at: [Link]
-
SciSpace. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. SciSpace. Available at: [Link]
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-
ResearchGate. (2025). Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. ResearchGate. Available at: [Link]
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ResearchGate. (2025). (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]
-
MDPI. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. MDPI. Available at: [Link]
-
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-
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An In-depth Technical Guide to (5-Methylisoxazol-4-yl)methanamine (CAS No. 139458-29-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Scaffold and (5-Methylisoxazol-4-yl)methanamine
The isoxazole ring system is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in a range of clinically significant drugs, including the anti-inflammatory agent leflunomide and the antibiotic sulfamethoxazole.[1][2] The isoxazole moiety's electronic properties and ability to form diverse molecular scaffolds contribute to its broad spectrum of pharmacological potential, which encompasses anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3]
This compound, with the Chemical Abstracts Service (CAS) number 139458-29-0 , is a primary amine derivative of the 5-methylisoxazole core. As a functionalized building block, it offers a reactive handle for the synthesis of more complex molecules, making it a valuable intermediate for drug discovery and development. Its structural relationship to key intermediates in the synthesis of drugs like leflunomide underscores its relevance in the exploration of new therapeutic agents.[4][5][6] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in the pharmaceutical sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes key computed and, where available, experimental data for this compound.
| Property | Value | Source |
| CAS Number | 139458-29-0 | Internal |
| Molecular Formula | C₅H₈N₂O | PubChem |
| Molecular Weight | 112.13 g/mol | PubChem |
| IUPAC Name | (5-methyl-1,2-oxazol-4-yl)methanamine | PubChem |
| Melting Point | 144-148 °C (for the precursor carboxylic acid) | [7] |
| Boiling Point | Not available | |
| SMILES | CC1=C(C=NO1)CN | PubChem |
| InChI Key | JKVMPILAJBLISV-UHFFFAOYSA-N | PubChem[8] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 5-methylisoxazole-4-carboxylic acid, which is a well-documented intermediate in the synthesis of leflunomide.[4][5][6] The following protocol outlines a robust three-step synthesis from this precursor.
Experimental Protocol
Step 1: Synthesis of 5-Methylisoxazole-4-carbonyl chloride
This initial step involves the activation of the carboxylic acid to the more reactive acid chloride.
-
Materials: 5-Methylisoxazole-4-carboxylic acid, Thionyl chloride (SOCl₂), Toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methylisoxazole-4-carboxylic acid (1.0 eq) in toluene.
-
Carefully add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to yield crude 5-methylisoxazole-4-carbonyl chloride, which can be used in the next step without further purification.[9]
-
Step 2: Synthesis of 5-Methylisoxazole-4-carboxamide
The acid chloride is then converted to the primary amide using ammonia.
-
Materials: 5-Methylisoxazole-4-carbonyl chloride, Ammonium hydroxide (aqueous solution), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude 5-methylisoxazole-4-carbonyl chloride from Step 1 in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-methylisoxazole-4-carboxamide. The crude product can be purified by recrystallization if necessary.
-
Step 3: Reduction of 5-Methylisoxazole-4-carboxamide to this compound
The final step is the reduction of the amide to the target primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[10][11]
-
Materials: 5-Methylisoxazole-4-carboxamide, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Water, 15% Sodium hydroxide solution, Anhydrous sodium sulfate.
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-methylisoxazole-4-carboxamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[12]
-
Stir the resulting mixture at room temperature for 30 minutes, then add anhydrous sodium sulfate to aid in the precipitation of aluminum salts.
-
Filter the mixture through a pad of celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or chromatography.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery and Development
While specific biological activity data for this compound is not extensively published, its structural motif is of significant interest in medicinal chemistry. The primary amine group serves as a versatile point for further chemical modification, allowing for its incorporation into larger molecules to explore structure-activity relationships (SAR).
Derivatives of the 5-methylisoxazole core have demonstrated a wide array of biological activities. For instance, compounds containing this scaffold have been investigated for their potential as:
-
Anti-inflammatory Agents: The isoxazole ring is a key component of leflunomide, which inhibits dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, thereby exerting an immunomodulatory effect.[9]
-
Anticancer Agents: Various isoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[2][3]
-
Antimicrobial Agents: The isoxazole nucleus is present in the antibiotic sulfamethoxazole, highlighting its importance in the development of antibacterial agents.[1]
-
Dopamine Receptor Antagonists: Certain isoxazole derivatives have shown potent and selective antagonism at dopamine D4 receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders.[13]
The synthesis of libraries of compounds derived from this compound could lead to the discovery of novel therapeutic agents targeting a range of biological pathways.
Illustrative Signaling Pathway: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
To illustrate a potential application of isoxazole-containing compounds in drug development, the following diagram depicts the mechanism of action of leflunomide's active metabolite, which involves the inhibition of the DHODH enzyme in the de novo pyrimidine synthesis pathway. This pathway is crucial for the proliferation of rapidly dividing cells, such as lymphocytes.
Caption: Inhibition of DHODH by an isoxazole-based compound.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the methyl group, the methanamine protons, and the isoxazole ring proton.
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine and the C=N and N-O stretching of the isoxazole ring.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the final compound.
Conclusion
This compound (CAS: 139458-29-0) is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available precursors is achievable through a reliable, multi-step process. The isoxazole core, coupled with a reactive primary amine, provides a platform for the development of novel compounds with the potential for a wide range of therapeutic applications. This guide offers a foundational understanding of this compound for researchers and scientists aiming to leverage the pharmacological potential of the isoxazole scaffold.
References
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Bachor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]
- (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
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(2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. WIPO Patentscope. [Link]
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(2003). PROCESS FOR PREPARING 5-METHYLISOXAZOLE-4-CARBOXYLIC-(4'-TRIFLUOROMETHYL)-ANILIDE. WIPO Patentscope. [Link]
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(2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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[Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. PubMed. [Link]
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(3-Methylisoxazol-5-yl)methanamine. PubChem. [Link]
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Ch22: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]
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(2009). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]
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5-Methylisoxazole-4-carboxylic acid. PubChem. [Link]
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Bachor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]
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(2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
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Workup: Aluminum Hydride Reduction. University of Rochester. [Link]
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(2023). Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts. [Link]
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(2023). Reduction of Amides with LiAlH4. YouTube. [Link]
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The future of NMR-based metabolomics. University of Nebraska–Lincoln. [Link]
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(2019). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. ResearchGate. [Link]
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Recent Advances in NMR-Based Metabolomics. National Institutes of Health. [Link]
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Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. [Link]
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Rowley, M., et al. (1996). 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors. PubMed. [Link]
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An In-depth Technical Guide to (5-Methylisoxazol-4-yl)methanamine: Synthesis, Properties, and Therapeutic Potential
Foreword: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have rendered it a privileged scaffold in the design of novel therapeutic agents. From established anti-inflammatory drugs to pioneering treatments for neurological disorders, the versatility of the isoxazole ring is continually demonstrated. This guide focuses on a specific, yet highly promising derivative: (5-Methylisoxazol-4-yl)methanamine. We will delve into its chemical synthesis, physicochemical properties, and explore its potential as a valuable building block for the next generation of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.
Chemical Identity and Physicochemical Properties
This compound is a primary amine featuring a methyl-substituted isoxazole core. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 139458-29-0 | [1] |
| Molecular Formula | C₅H₈N₂O | N/A |
| Molecular Weight | 112.13 g/mol | [2] |
| Canonical SMILES | CC1=C(C=NO1)CN | N/A |
Note: Experimental physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature and would require experimental determination.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is most logically approached via a multi-step pathway commencing with the construction of the isoxazole ring, followed by functional group manipulations to introduce the aminomethyl moiety. A plausible and efficient synthetic route is detailed below.
Retrosynthetic Analysis
A logical retrosynthetic analysis points to 5-methylisoxazole-4-carboxylic acid as a key intermediate. This carboxylic acid can be converted to the target amine via its corresponding amide. The carboxylic acid itself can be synthesized from commercially available starting materials.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic Acid
This procedure is adapted from established methods for the synthesis of leflunomide, a drug for which 5-methylisoxazole-4-carboxylic acid is a key precursor.[3][4]
Step 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine ethyl acetoacetate and triethyl orthoformate.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux for 2-4 hours to drive the formation of the enol ether intermediate.
-
Cool the reaction mixture and slowly add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in ethanol.
-
Stir the mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 5-methylisoxazole-4-carboxylate. Purification can be achieved by column chromatography on silica gel.
Step 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid
-
Dissolve the crude ethyl 5-methylisoxazole-4-carboxylate in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature, which should induce precipitation of the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 5-methylisoxazole-4-carboxylic acid.
Experimental Protocol: Conversion to this compound
This part of the synthesis involves the conversion of the carboxylic acid to a primary amide, followed by reduction.
Step 3: Synthesis of 5-Methylisoxazole-4-carboxamide
-
Suspend 5-methylisoxazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane or toluene).
-
Add thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methylisoxazole-4-carbonyl chloride.
-
Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., tetrahydrofuran or dioxane).
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.
-
Stir the reaction mixture for 1-2 hours at 0 °C and then allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the crude 5-methylisoxazole-4-carboxamide, which can be purified by recrystallization or column chromatography.
Step 4: Reduction of 5-Methylisoxazole-4-carboxamide to this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).[5]
-
Cool the suspension to 0 °C and add a solution of 5-methylisoxazole-4-carboxamide in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, followed by gentle reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[6]
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.3-8.5 ppm (s, 1H): This singlet corresponds to the proton on the isoxazole ring (H-3).
-
δ ~3.8-4.0 ppm (s, 2H): A singlet for the methylene protons (-CH₂-NH₂).
-
δ ~2.4-2.6 ppm (s, 3H): A singlet for the methyl protons (-CH₃) attached to the isoxazole ring.
-
δ ~1.5-2.5 ppm (br s, 2H): A broad singlet for the amine protons (-NH₂), which is exchangeable with D₂O.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~168-170 ppm: Quaternary carbon of the isoxazole ring (C-5).
-
δ ~158-160 ppm: Methoxy-substituted carbon of the isoxazole ring (C-3).
-
δ ~105-108 ppm: Carbon at position 4 of the isoxazole ring.
-
δ ~40-45 ppm: Methylene carbon (-CH₂-NH₂).
-
δ ~10-12 ppm: Methyl carbon (-CH₃).
IR (KBr, cm⁻¹):
-
3300-3400 (br): N-H stretching vibrations of the primary amine.
-
2850-2950: C-H stretching vibrations of the methyl and methylene groups.
-
~1600-1650: C=N stretching of the isoxazole ring.
-
~1400-1450: C-H bending vibrations.
-
~1300-1350: C-N stretching.
Mass Spectrometry (EI):
-
M⁺ at m/z 112: Molecular ion peak.
-
Fragment at m/z 97: Loss of the methyl group.
-
Fragment at m/z 82: Loss of the aminomethyl group.
Potential Applications in Drug Development
The this compound scaffold holds significant potential as a building block in the design of novel therapeutic agents. The isoxazole core is a known bioisostere for various functional groups and can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The primary amine handle provides a convenient point for further chemical elaboration to introduce diverse pharmacophoric elements.
Rationale for Biological Activity
Derivatives of aminomethylisoxazoles have been investigated for a range of biological activities. For instance, muscimol, a structural analog, is a potent GABAA receptor agonist.[11] While this compound itself is not a direct analog of GABA, its structural motifs suggest potential interactions with various biological targets. The exploration of its derivatives could lead to the discovery of novel modulators of:
-
G-Protein Coupled Receptors (GPCRs): The aromatic heterocycle and the basic amine are common features in GPCR ligands.
-
Enzymes: The isoxazole ring can act as a hydrogen bond acceptor or donor, and the amine can form key salt bridges within enzyme active sites.
-
Ion Channels: The overall size and charge distribution may allow for interaction with the pores of various ion channels.
Potential Therapeutic Areas
Given the broad biological activities associated with isoxazole-containing compounds, derivatives of this compound could be explored for their therapeutic potential in:
-
Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is often a prerequisite for CNS-acting drugs. The physicochemical properties of this scaffold make it a promising starting point for the development of agents targeting neurological and psychiatric conditions.
-
Inflammation and Immunology: Isoxazole derivatives have been successfully developed as anti-inflammatory agents.[12]
-
Infectious Diseases: The isoxazole nucleus is present in several antibacterial and antifungal agents.[1]
-
Oncology: The development of isoxazole-based anticancer agents is an active area of research.[13]
Caption: A generalized workflow for the utilization of this compound in a drug discovery program.
Safety and Handling
As a primary amine, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is likely to be a skin and eye irritant. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the proven therapeutic relevance of the isoxazole scaffold, makes it an attractive starting point for the development of novel therapeutic agents across a range of disease areas. This guide provides a comprehensive overview of its synthesis and potential applications, serving as a valuable resource for researchers in the field. Further exploration of the biological activities of its derivatives is warranted and holds the promise of yielding new and effective medicines.
References
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Journal of Chemical and Pharmaceutical Research. Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. [Link]
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. [Link]
-
PubChem. 5-Methylisoxazole. [Link]
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PubChem. (3-Methylisoxazol-5-yl)methanamine. [Link]
-
Wikipedia. Muscimol. [Link]
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-
ResearchGate. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
-
ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]
-
ARKA JAIN University. In silico Investigation and Biological Evaluation of Synthesized Sulfamethoxazole Derivatives. [Link]
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-
University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
-
Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]
-
PubChem. (3-Methylisoxazol-5-yl)methanamine. [Link]
-
NIST WebBook. 3-Isoxazolamine, 5-methyl-. [Link]
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University of Rochester. Workup: Aluminum Hydride Reduction. [Link]
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Chemistry LibreTexts. Conversion of Amides into Amines with LiAlH4. [Link]
-
YouTube. Reduction of Amides with LiAlH4. [Link]
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Revues Scientifiques Marocaines. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]
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Pharmascope. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). [Link]
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Methodological & Application
Application Notes and Protocols for Investigating the Biological Activity of (5-Methylisoxazol-4-yl)methanamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold as a Privileged Motif in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have established it as a "privileged scaffold." This motif is present in a wide range of FDA-approved drugs, demonstrating its versatility and therapeutic relevance.[1][2][3] Derivatives of isoxazole have shown a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2][3]
This guide focuses specifically on the (5-Methylisoxazol-4-yl)methanamine scaffold. This structure is of particular interest due to the presence of a basic methanamine side chain attached to the C4 position of the 5-methylisoxazole core. This feature introduces a key pharmacophoric element that can engage with biological targets through ionic interactions, hydrogen bonding, and as a potential spacer element. While this specific scaffold is novel, the well-documented activities of related isoxazole analogs strongly suggest promising therapeutic potential, particularly in the realm of neuroscience. This document provides the scientific rationale and detailed experimental protocols to systematically investigate two primary areas of interest: modulation of GABAergic neurotransmission and inhibition of monoamine oxidase enzymes.
Section 1: Investigation of GABAergic System Modulation
Scientific Rationale & Field-Proven Insights
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS). The GABA-A receptor, a ligand-gated chloride ion channel, is a critical target for many therapeutic agents.[4] When GABA binds to this receptor, it opens the channel, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and reduces its likelihood of firing.[5]
Molecules that enhance the effect of GABA are known as Positive Allosteric Modulators (PAMs) and typically produce anxiolytic, sedative, and anticonvulsant effects.[5] Conversely, Negative Allosteric Modulators (NAMs) reduce GABA's effect and can have stimulant, anxiogenic, or cognitive-enhancing properties.[6] The this compound scaffold shares structural motifs with known GABAergic modulators, making the GABA-A receptor a high-priority target for investigation. The methanamine moiety, in particular, could interact with key residues within the receptor's allosteric binding sites.
Application Note: Therapeutic Potential
Derivatives of this scaffold could be developed as novel anxiolytics, hypnotics, or anticonvulsants if they act as PAMs. If they exhibit NAM activity, particularly with selectivity for specific alpha subunits (e.g., α5), they could be explored as cognitive enhancers for conditions like schizophrenia or Down syndrome.[6]
Experimental Workflow for GABA-A Receptor Modulation
Caption: Experimental workflow for characterizing GABA-A receptor modulators.
Protocol 1: In Vitro GABA-A Receptor Benzodiazepine Site Binding Assay
This protocol determines if a test compound binds to the benzodiazepine allosteric site on the GABA-A receptor complex by measuring its ability to displace a known radioligand.
-
Trustworthiness & Self-Validation: This protocol is validated by the inclusion of a positive control (unlabeled Clonazepam) to ensure the assay can detect displacement and a vehicle control (DMSO) to establish the baseline of 100% binding.
-
Materials:
-
Test Compounds (derivatives of this compound) dissolved in 100% DMSO.
-
[³H]-Flunitrazepam (Radioligand).
-
Crude rat cortical membrane preparation (Source of GABA-A receptors).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Positive Control: Clonazepam.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and microplate scintillation counter.
-
-
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds in Assay Buffer. Final DMSO concentration in the assay should not exceed 0.5%. Plate 25 µL of each concentration into the 96-well plate.
-
Controls: Add 25 µL of Assay Buffer with 0.5% DMSO for "Total Binding" wells. Add 25 µL of a saturating concentration of Clonazepam (e.g., 10 µM) for "Non-Specific Binding" (NSB) wells.
-
Radioligand Preparation: Dilute [³H]-Flunitrazepam in Assay Buffer to a final concentration of ~1 nM.
-
Membrane Preparation: Thaw and dilute the rat cortical membrane preparation in ice-cold Assay Buffer to a concentration of ~100-200 µg protein per well.
-
Assay Incubation: Add 100 µL of the membrane preparation to all wells. Then, add 75 µL of the [³H]-Flunitrazepam solution to all wells. The total assay volume is 200 µL.
-
Incubate the plate at 4°C for 60-90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash each filter 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)])
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Section 2: Evaluation of Monoamine Oxidase (MAO) Inhibition
Scientific Rationale & Field-Proven Insights
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters.[7] MAO-A primarily metabolizes serotonin and norepinephrine, while MAO-B is the main enzyme for dopamine degradation in the human brain.[7][8] Inhibition of MAO-A is an established strategy for treating depression, while selective MAO-B inhibition is used to treat Parkinson's disease by preventing the breakdown of dopamine.[7][9] The amine moiety in the this compound scaffold is a key structural feature that could interact with the active site of MAO enzymes, making this a logical and compelling target class to investigate.
Application Note: Therapeutic Potential
Selective MAO-B inhibitors derived from this scaffold could be developed as adjunct therapies for Parkinson's disease, potentially slowing neurodegeneration.[9] Non-selective or MAO-A selective inhibitors could be candidates for novel antidepressants.
Signaling Pathway: Dopamine Metabolism by MAO-B
Caption: Inhibition of MAO-B prevents dopamine degradation and ROS production.
Protocol 2: In Vitro Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol measures the ability of test compounds to inhibit the activity of recombinant human MAO-A and MAO-B enzymes using a commercially available kit (e.g., MAO-Glo™ Assay from Promega).
-
Trustworthiness & Self-Validation: The protocol is validated by running parallel assays for both MAO-A and MAO-B to determine selectivity. Positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) confirm enzyme inhibition is detectable, and no-enzyme controls establish the background signal.
-
Materials:
-
Test Compounds dissolved in 100% DMSO.
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO Substrate (provided in kit, e.g., a luminogenic derivative).
-
Assay Buffer: 100 mM HEPES, pH 7.5.
-
Positive Controls: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).
-
Luciferin Detection Reagent (provided in kit).
-
White, opaque 96-well microplates.
-
Luminometer.
-
-
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds. Plate 5 µL of each concentration into two separate 96-well plates (one for MAO-A, one for MAO-B).
-
Enzyme Addition: Add 10 µL of MAO-A or MAO-B enzyme solution to the appropriate wells. Add 10 µL of buffer to "no-enzyme" control wells.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to interact with the enzymes.
-
Substrate Addition: Add 10 µL of the MAO substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 25 µL of the Luciferin Detection Reagent to all wells. This reagent converts a metabolite from the MAO reaction into a luminescent signal.
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Correct the raw luminescence units (RLU) by subtracting the average RLU from the no-enzyme control wells.
-
Calculate the percent inhibition for each concentration relative to the vehicle (DMSO) control.
-
Plot the % Inhibition against the logarithm of the compound concentration for both MAO-A and MAO-B.
-
Use non-linear regression to determine the IC₅₀ values for each isoform.
-
Calculate the Selectivity Index (SI) to quantify isoform preference: SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B) (An SI > 10 indicates MAO-B selectivity; an SI < 0.1 indicates MAO-A selectivity).
-
Data Summary Table
The following table structure should be used to summarize and compare the biological activity data for a series of synthesized this compound derivatives.
| Compound ID | R-Group Modification | GABA-A Binding Ki (µM) | GABA-A Functional EC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | MAO-B Selectivity Index (SI) |
| Lead-001 | -H | 8.5 | > 10 | 15.2 | 1.8 | 8.4 |
| Lead-002 | -CH₃ | 2.1 | 0.95 | > 50 | 0.75 | > 66 |
| Lead-003 | -Cl | 15.3 | > 10 | 5.6 | 4.9 | 1.1 |
| Control | Clonazepam | 0.002 | 0.005 | N/A | N/A | N/A |
| Control | Selegiline | N/A | N/A | 25 | 0.015 | 1667 |
Data shown are for illustrative purposes only.
References
-
Title: In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES Source: Chemistry & Chemical Technology URL: [Link]
-
Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: MDPI URL: [Link]
-
Title: Modulation of GABA Release by alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate and N-methyl-D-aspartate Receptors in Matrix-Enriched Areas of the Rat Striatum Source: PubMed URL: [Link]
-
Title: Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update Source: MDPI URL: [Link]
-
Title: In silico Investigation and Biological Evaluation of Synthesized Sulfamethoxazole Derivatives Source: ARKA JAIN University URL: [Link]
-
Title: Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches Source: PubMed Central URL: [Link]
-
Title: Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility Source: PubMed Central URL: [Link]
-
Title: Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents Source: ResearchGate URL: [Link]
-
Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Source: Semantic Scholar URL: [Link]
-
Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL: [Link]
- Title:Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)
-
Title: Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide Source: MDPI URL: [Link]
-
Title: Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma Source: PubMed Central URL: [Link]
-
Title: Advances in isoxazole chemistry and their role in drug discovery Source: Semantic Scholar URL: [Link]
-
Title: Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide Source: PubMed URL: [Link]
-
Title: GABAA receptor negative allosteric modulator Source: Wikipedia URL: [Link]
-
Title: Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 Source: PubMed Central URL: [Link]
-
Title: CGP7930 - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels Source: PubMed URL: [Link]
-
Title: GABAA receptor positive allosteric modulator Source: Wikipedia URL: [Link]
-
Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: National Institutes of Health URL: [Link]
-
Title: 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors Source: PubMed Central URL: [Link]
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: (5-Methylisoxazol-4-yl)methanamine in the Synthesis of AMPA Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor agonists, utilizing (5-Methylisoxazol-4-yl)methanamine as a key starting material. While direct literature protocols for this specific conversion are not prevalent, this guide outlines a robust and scientifically sound two-step synthetic strategy. The proposed pathway involves the oxidation of this compound to the corresponding aldehyde, followed by a Strecker synthesis to introduce the α-amino acid functionality. This approach leverages well-established and reliable chemical transformations to furnish the target AMPA receptor agonist. These application notes provide detailed experimental protocols, mechanistic insights, and a discussion of the biological significance and evaluation of AMPA receptor agonists.
Introduction to AMPA Receptors and their Agonists
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a subtype of ionotropic glutamate receptors that mediates the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] These receptors are critical for synaptic plasticity, a fundamental process that underlies learning and memory. AMPA receptors are tetrameric ion channels that, upon binding to the neurotransmitter glutamate, open to allow the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the postsynaptic membrane.
AMPA receptor agonists, such as the eponymous AMPA, are molecules that bind to and activate these receptors, mimicking the effect of glutamate. These compounds are invaluable tools in neuroscience research for probing the function of AMPA receptors and are key pharmacophores in the development of therapeutic agents for a range of neurological and psychiatric disorders, including cognitive deficits, depression, and neurodegenerative diseases. The isoxazole scaffold is a privileged structure in the design of AMPA receptor ligands, with the parent agonist AMPA featuring a 5-methylisoxazole moiety.
Synthetic Strategy: A Two-Step Approach
The synthesis of an AMPA receptor agonist from this compound can be efficiently achieved through a two-step synthetic sequence as depicted below. This strategy is predicated on fundamental organic transformations and offers a logical and practical route to the target α-amino acid.
Caption: Proposed two-step synthesis of an AMPA receptor agonist.
Step 1: Oxidation of this compound to (5-Methylisoxazol-4-yl)carbaldehyde
The initial step involves the conversion of the primary amine functionality of this compound to an aldehyde. A variety of methods are available for this transformation. A common and effective approach is the use of a mild oxidizing agent to avoid over-oxidation to the carboxylic acid.
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
-
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Chromatography column
-
-
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM, 10 mL per mmol of amine) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude aldehyde by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (5-Methylisoxazol-4-yl)carbaldehyde.
-
Step 2: Strecker Synthesis of the α-Amino Acid
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones.[1][2][3] The reaction proceeds via the formation of an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.
Sources
Application Note: A Detailed Protocol for the Column Chromatography Purification of (5-Methylisoxazol-4-yl)methanamine
Authored by: Gemini, Senior Application Scientist
Abstract
(5-Methylisoxazol-4-yl)methanamine is a primary amine and a valuable heterocyclic building block in medicinal chemistry and drug development. Its inherent basicity and polarity present significant challenges for purification via standard silica gel column chromatography. Strong interactions between the amine functionality and acidic silanol groups on the silica surface often lead to poor separation, significant peak tailing, and potential loss of yield.[1][2] This application note provides a comprehensive guide and two detailed protocols for the effective purification of this compound. We will explore both a traditional approach using a modified mobile phase on standard silica gel and a more advanced, streamlined method utilizing an amine-functionalized stationary phase, which mitigates the common challenges associated with purifying basic amines.
The Core Challenge: Amine-Silica Interactions
The primary obstacle in purifying basic compounds like this compound on standard silica gel is a strong acid-base interaction. The silica surface is rich in silanol groups (Si-OH), which are weakly acidic (Brønsted acids).[1] The primary amine of the target compound is basic and readily protonated, leading to a strong ionic interaction with the deprotonated silanol groups (silanoates). This interaction results in:
-
Irreversible Adsorption: The compound sticks to the column and cannot be eluted, leading to low recovery.
-
Peak Tailing: The compound elutes slowly and asymmetrically over a large volume of solvent, resulting in broad, tailing peaks and poor resolution from impurities.
-
Compound Degradation: For sensitive molecules, the acidic nature of the silica can catalyze degradation.[1]
To achieve successful purification, this acid-base interaction must be suppressed.
Strategic Approaches for Purification
Two primary strategies are effective for the chromatographic purification of basic amines:
Strategy A: Neutralization of the Stationary Phase This classic approach involves adding a small amount of a volatile competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[2] This additive "neutralizes" the acidic silanol sites by competitively binding to them, thereby minimizing their interaction with the target amine and allowing for more symmetrical peak shapes and improved elution.[1]
Strategy B: Utilization of a Modified Stationary Phase A more modern and often more efficient approach is to replace the acidic stationary phase with one that is chemically compatible with basic compounds. Amine-functionalized silica columns are an excellent alternative.[2][3] These phases have a basic character, which eliminates the undesirable acid-base interactions. This often allows for the use of simpler, neutral mobile phases (e.g., hexane/ethyl acetate) and provides more reproducible results.[3]
Protocol Development Workflow
A systematic approach, beginning with Thin-Layer Chromatography (TLC), is crucial for developing a successful column chromatography method. TLC serves as a rapid, small-scale pilot to determine the optimal stationary and mobile phase conditions before committing to a larger, more resource-intensive column separation.
Caption: Workflow for selecting and executing the optimal purification protocol.
Experimental Protocols
Protocol A: Modified Normal-Phase Chromatography on Silica Gel
This protocol is suitable when amine-functionalized silica is unavailable. The key is the addition of triethylamine (TEA) to the mobile phase to suppress tailing.
1. Materials and Equipment:
-
Standard Silica Gel (230-400 mesh)
-
Glass chromatography column
-
Crude this compound
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
TLC plates (Silica gel 60 F254)
-
Collection tubes, beakers, and rotary evaporator
2. Mobile Phase (Eluent) Selection and Preparation:
-
TLC Analysis: Develop a solvent system using DCM and MeOH. Start with a high ratio of DCM (e.g., 98:2 DCM:MeOH) and gradually increase the MeOH percentage. Crucially, add 1% TEA to the prepared eluent mixture.
-
Optimal Rf: Aim for a retention factor (Rf) of 0.2-0.3 for the target compound on the TLC plate. This generally provides the best separation on a column.
-
Example Eluent: A typical starting point for polar amines is 95:5:1 (DCM:MeOH:TEA) . Prepare a sufficient volume for the entire purification.
3. Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent of your system (e.g., DCM with 1% TEA).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the starting eluent through it.
4. Sample Loading:
-
Dissolve the crude compound in a minimal amount of DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined by TLC analysis.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Monitor the elution process by spotting every few fractions on a TLC plate. Visualize spots using a UV lamp and/or a potassium permanganate stain.
6. Analysis and Work-up:
-
Analyze all collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent and TEA using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TEA.
Protocol B: Purification using Amine-Functionalized Silica
This is the recommended protocol for higher efficiency, better reproducibility, and simpler solvent systems.[2][3]
1. Materials and Equipment:
-
Amine-functionalized silica gel (pre-packed column or bulk material)
-
Glass chromatography column (if using bulk)
-
Crude this compound
-
Solvents: Ethyl Acetate (EtOAc), Hexanes
-
TLC plates (Amine-functionalized silica)
-
Collection tubes, beakers, and rotary evaporator
2. Mobile Phase (Eluent) Selection and Preparation:
-
TLC Analysis: Use an amine-functionalized TLC plate. Develop a solvent system using a simple binary mixture, typically Hexanes and Ethyl Acetate.
-
Rationale: The amine phase is less polar than bare silica, so less polar solvent systems are often effective.[3] No basic additive is required.
-
Optimal Rf: Aim for an Rf of 0.2-0.3 for the target compound.
-
Example Eluent: Start with 100% Hexanes and gradually increase the percentage of EtOAc. A system of 50:50 (Hexanes:EtOAc) is a good starting point to test.
3. Column Packing:
-
If using bulk material, pack the column as described in Protocol A, using the starting eluent (e.g., 80:20 Hexanes:EtOAc) to create the slurry.
-
If using a pre-packed column, simply equilibrate it with 3-5 column volumes of the starting eluent.
4. Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase or a compatible solvent like DCM. Dry loading (adsorbing onto amine-functionalized silica) is also an excellent option.
5. Elution and Fraction Collection:
-
Start the elution with the solvent system determined from TLC. A gradient elution (gradually increasing the percentage of the more polar solvent, EtOAc) is often highly effective.
-
Collect and monitor fractions as described in Protocol A.
6. Analysis and Work-up:
-
Analyze fractions by TLC (using an amine plate for consistency).
-
Combine the pure fractions and remove the solvent by rotary evaporation. The work-up is simpler as there is no basic additive to remove.
Summary of Recommended Conditions
| Parameter | Protocol A: Modified Silica Gel | Protocol B: Amine-Functionalized Silica | Justification |
| Stationary Phase | Standard Silica Gel | Amine-Functionalized Silica | Protocol B's phase is basic, preventing acid-base interactions with the analyte.[2][3] |
| Mobile Phase | DCM / Methanol | Hexanes / Ethyl Acetate | Protocol B allows for simpler, less polar, and often less toxic solvent systems. |
| Modifier | 1% Triethylamine (TEA) | None Required | The amine phase's basicity eliminates the need for a mobile phase modifier.[3] |
| Interaction Mode | Normal Phase (Modified) | Normal Phase (Modified) | Both separate based on polarity, but the underlying surface chemistry is different. |
| Pros | Uses common, inexpensive materials. | Superior peak shape, higher yield, simpler work-up, better reproducibility. | |
| Cons | Peak tailing can persist, TEA must be removed post-purification. | Higher cost of the stationary phase. |
Conclusion
The purification of this compound by column chromatography requires specific strategies to overcome the challenges posed by its basic amine group. While adding a competing base like triethylamine to a standard silica gel system is a viable method, the use of an amine-functionalized stationary phase is strongly recommended . This approach directly addresses the root cause of poor chromatographic performance by providing a chemically compatible, basic surface. This results in sharper peaks, improved resolution, simplified mobile phases, and a more efficient and reproducible purification workflow, making it the superior choice for researchers in drug development.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. Retrieved from [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO Application Note. Retrieved from [Link]
-
Dou, G., Shi, D., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13655. Retrieved from [Link]
-
Reddit r/chemistry. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Retrieved from [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage Blog. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
Sources
analytical methods for (5-Methylisoxazol-4-yl)methanamine quantification
Application Note & Protocol Guide
Topic: Quantitative Analysis of (5-Methylisoxazol-4-yl)methanamine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a primary amine that serves as a critical building block in pharmaceutical synthesis. Due to its chemical properties—specifically its high polarity and lack of a strong native chromophore—direct quantification presents significant analytical challenges.[1] This guide details three robust analytical methodologies: High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC-UV/FL), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section offers a detailed protocol, explains the scientific rationale behind methodological choices, and is grounded in established analytical principles. Furthermore, a complete framework for method validation, conforming to ICH and FDA guidelines, is presented to ensure the generation of accurate, reliable, and reproducible data.[2][3][4]
Introduction: The Analytical Challenge
This compound is a key intermediate whose purity and concentration must be strictly controlled to ensure the quality and safety of final active pharmaceutical ingredients (APIs). The molecule's structure, featuring a primary amine group, makes it highly polar and prone to interactions with active sites on standard chromatography columns, often resulting in poor peak shape and inconsistent retention.[5][6] Moreover, its weak ultraviolet (UV) absorbance makes sensitive detection difficult without chemical modification.
Therefore, robust analytical methods typically rely on one of two strategies:
-
Derivatization: Chemical modification of the amine group to reduce polarity and attach a chromophore or fluorophore, enhancing chromatographic performance and detector response.[1][7]
-
Mass Spectrometry: Utilization of highly sensitive and specific mass-based detection, which can often circumvent the need for derivatization.[8][9]
This guide provides validated starting points for developing and implementing quantitative methods for this analyte.
Method 1: HPLC with Pre-column Derivatization using o-Phthalaldehyde (OPA)
This method is the workhorse for quantifying primary amines, offering high sensitivity and selectivity, especially with fluorescence detection.[1][10] OPA reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[10]
Principle of the Method
The sample is mixed with OPA and a thiol (e.g., N-acetyl-L-cysteine or 3-mercaptopropionic acid) in a borate buffer. The resulting stable, fluorescent derivative is separated from reagent peaks and other impurities using reversed-phase HPLC and quantified.
Experimental Protocol
Reagents and Materials:
-
This compound reference standard
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC) or 3-mercaptopropionic acid (3-MPA)
-
Boric Acid
-
Sodium Hydroxide
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, 18 MΩ·cm)
Solutions Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust pH to 9.5 with 5 M Sodium Hydroxide.
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M Borate Buffer and 50 µL of 3-MPA. Mix well. This reagent is stable for approximately one week when stored at 4°C and protected from light.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serially diluting the stock solution.[7]
Sample Preparation and Derivatization Workflow:
-
Accurately weigh the sample containing the analyte and dissolve in a known volume of 50:50 methanol/water to achieve an estimated concentration within the calibration range.
-
In an autosampler vial, mix 100 µL of the sample or standard solution with 100 µL of the OPA reagent.
-
Vortex the vial for 30 seconds.
-
Allow the reaction to proceed for at least 2 minutes at room temperature before injection.[10] The derivatization is rapid and the product is stable for several hours.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Sodium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 20% to 70% B; 15-17 min: 70% to 20% B; 17-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Fluorescence Detector (FLD) |
| Excitation λ | 340 nm |
| Emission λ | 455 nm |
Causality and Insights
-
Why OPA? OPA is selective for primary amines and the reaction is fast, making it ideal for automation. The resulting derivative is highly fluorescent, providing excellent sensitivity.[1]
-
Why Borate Buffer at pH 9.5? The derivatization reaction is pH-dependent and proceeds optimally under slightly basic conditions.
-
Why a C18 Column? The OPA derivative is significantly less polar than the parent amine, making it well-suited for retention and separation on a standard C18 reversed-phase column.
-
Why Gradient Elution? A gradient ensures that the derivatized analyte is well-resolved from the excess reagent peaks and potential sample matrix interferences, while providing a sharp peak shape for accurate integration.
Method 2: GC-MS with Derivatization
Gas chromatography is a viable alternative, particularly when coupled with a mass spectrometer for definitive identification. Direct analysis of primary amines by GC is challenging due to their polarity, which causes peak tailing and adsorption on the column.[5][6] Derivatization is therefore a mandatory step to improve volatility and chromatographic performance.
Principle of the Method
The primary amine is converted into a less polar, more volatile derivative using a suitable reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or isobutyl chloroformate. The derivative is then analyzed by GC-MS, where it is separated from other components and detected by the mass spectrometer.
Experimental Protocol
Reagents and Materials:
-
This compound reference standard
-
Derivatization Reagent: Isobutyl chloroformate or MSTFA
-
Pyridine or other suitable solvent (anhydrous)
-
Hexane (GC Grade)
Sample Preparation and Derivatization Workflow:
-
Prepare stock and working standards of the analyte in an anhydrous solvent like pyridine.
-
Evaporate a known amount of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 50 µL of isobutyl chloroformate.
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling, add 500 µL of hexane and 200 µL of water. Vortex vigorously.
-
Allow the layers to separate and inject 1 µL of the upper hexane layer into the GC-MS.
GC-MS Conditions:
| Parameter | Recommended Condition |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Causality and Insights
-
Why Derivatize for GC? Derivatization masks the polar amine group, reducing hydrogen bonding and interaction with the stationary phase. This prevents peak tailing and allows the compound to be analyzed at typical GC temperatures without decomposition.[6]
-
Why a DB-5ms Column? This is a general-purpose, low-bleed column with a (5%-phenyl)-methylpolysiloxane stationary phase, which provides excellent separation for a wide range of derivatized compounds.
-
Why SIM Mode? For quantification, SIM mode is superior to full scan as it significantly increases sensitivity and selectivity by monitoring only specific, characteristic ions of the derivatized analyte, filtering out background noise.
Method 3: LC-MS/MS Direct Quantification
For the highest sensitivity and specificity, especially in complex matrices like biological fluids, LC-MS/MS is the premier choice.[9][11] It can often quantify the analyte directly without derivatization, simplifying sample preparation.
Principle of the Method
The analyte is separated from the sample matrix using liquid chromatography and then ionized, typically via Electrospray Ionization (ESI). The resulting parent ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[11]
Experimental Protocol
Sample Preparation:
-
Protein Precipitation (for plasma/serum): To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new vial for injection.
LC-MS/MS Conditions:
| Parameter | Recommended Condition |
| LC-MS/MS System | Waters Xevo TQ-S or Sciex 7500 system or equivalent |
| Column | HILIC, 2.1 x 100 mm, 1.8 µm OR C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient (HILIC) | 0-0.5 min: 95% B; 0.5-3.0 min: 95% to 50% B; 3.0-3.1 min: 50% to 95% B; 3.1-5.0 min: 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: 113.1 > 96.1 (Quantifier), 113.1 > 69.1 (Qualifier) |
| Internal Standard: (e.g., d4-Alanine) To be determined |
Note: MRM transitions are predicted based on the molecular weight of this compound (112.13 g/mol ). The [M+H]+ ion is 113.1. Fragmentation (product ions) must be optimized experimentally.
Causality and Insights
-
Why HILIC or Reversed-Phase? For a small, polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and peak shape than traditional reversed-phase. However, a modern C18 column with a polar end-capping might also be effective. The choice must be determined during method development.
-
Why ESI Positive? The primary amine group is basic and will readily accept a proton in the acidic mobile phase, making it ideal for ionization in positive mode.
-
Why MRM? MRM is the key to the method's selectivity. By monitoring a specific parent-to-product ion transition, matrix interferences are virtually eliminated, allowing for accurate quantification even at very low levels.[11]
Analytical Method Validation Protocol
Any quantitative method must be validated to prove it is fit for its intended purpose.[3][12] The validation should be conducted according to ICH Q2(R2) guidelines.[4]
Validation Parameters and Procedures
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]
-
Procedure: Analyze blank matrix, matrix spiked with the analyte, and matrix spiked with known related substances. The analyte peak should be free from interference at its retention time.
2. Linearity and Range:
-
Objective: To establish the concentration range over which the method is accurate, precise, and linear.
-
Procedure: Analyze a minimum of five standards spanning the expected concentration range (e.g., 80% to 120% of the target concentration). Plot the response versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.995.
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure: Perform recovery studies by spiking a blank matrix with the analyte at a minimum of three concentration levels (low, medium, high). Analyze in triplicate. The mean recovery should be within 90-110% (or 85-115% for trace analysis).
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day): Analyze a minimum of six replicate preparations of a homogenous sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day/Inter-analyst): Repeat the study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should typically be ≤ 2%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure:
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically a signal-to-noise ratio of 10:1 and RSD ≤ 10%).[13]
-
Summary of Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.995 |
| Range | Established based on linearity, accuracy, and precision. |
| Accuracy (% Recovery) | Typically 90.0% - 110.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% |
| LOQ | S/N ≥ 10; RSD ≤ 10% |
Visualizations and Workflows
General Analytical Workflow
Caption: General workflow for the quantification of this compound.
HPLC-OPA Derivatization Protocol
Caption: Step-by-step workflow for pre-column derivatization with OPA.
Conclusion
The successful quantification of this compound requires careful consideration of its chemical nature. This guide provides three robust, field-proven methodologies—HPLC with derivatization, GC-MS with derivatization, and direct analysis by LC-MS/MS—that can be adapted and validated to suit a wide range of applications, from process monitoring to final product quality control. The choice of method will depend on the required sensitivity, sample matrix, and available instrumentation. Adherence to the outlined validation principles is paramount to ensure data integrity and regulatory compliance.
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]
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Zhang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 343-351. Retrieved from [Link]
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Application Notes & Protocols: Derivatization of (5-Methylisoxazol-4-yl)methanamine for Advanced Bioassays
Introduction: The Strategic Value of the (5-Methylisoxazol-4-yl)methanamine Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry and drug discovery, valued for its metabolic stability and role as a versatile pharmacophore.[1][2][3][4] The isoxazole ring, an electron-rich aromatic system, often contributes to the desired pharmacokinetic and pharmacodynamic properties of a lead compound.[2][3] The primary amine group extending from the C4 position provides a critical reactive handle, enabling the strategic derivatization of the core molecule. This modification is essential for transforming a potential drug candidate into a tool compound suitable for a wide array of bioassays, which are fundamental for target identification, validation, and quantifying drug-target engagement.
This guide provides a comprehensive overview of the principles and detailed protocols for the derivatization of this compound. We will explore methodologies for introducing fluorescent labels, biotin tags, and surface-immobilization linkers, thereby enabling researchers to probe the biological activity of compounds built upon this valuable scaffold.
Core Principles of Derivatization
The primary amine of this compound is a nucleophilic center that can readily react with various electrophilic reagents. The choice of derivatization strategy is dictated by the intended downstream bioassay. Key considerations include the stability of the resulting linkage, the potential for steric hindrance at the binding interface, and the biocompatibility of the reaction conditions. The isoxazole ring is generally stable under many derivatization conditions; however, it can be susceptible to cleavage under strongly basic conditions, a factor to consider during reaction and purification steps.[5]
Section 1: Fluorescent Labeling for In-Vitro and Cell-Based Assays
Fluorescently labeled probes are indispensable for visualizing and quantifying molecular interactions within biological systems.[6] By attaching a fluorophore to our core scaffold, we can enable applications such as fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), and cellular imaging.
Causality Behind Experimental Choices:
The most common method for labeling primary amines is through the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes.[6][7][8] This reaction is highly efficient and specific, forming a stable amide bond under mild, slightly alkaline conditions (pH 7.2-9.0), which preserves the integrity of most biomolecules and our isoxazole core.[8]
Experimental Workflow for Fluorescent Labeling
Caption: Workflow for fluorescent labeling via NHS ester coupling.
Protocol 1: Fluorescent Labeling with an NHS Ester
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., FITC-NHS, Cy5-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
LC-MS and NMR for analysis
Procedure:
-
Preparation: In a clean, dry vial, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF or DMSO. In a separate vial, dissolve the amine-reactive fluorescent dye (1.1 equivalents) in the same solvent.
-
Reaction: To the amine solution, add the fluorescent dye solution. Then, add DIPEA (2-3 equivalents) to catalyze the reaction by acting as a non-nucleophilic base.
-
Incubation: Stir the reaction mixture at room temperature, protected from light, for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Purification: Upon completion, the reaction mixture is typically purified directly by reverse-phase HPLC to isolate the fluorescently labeled product.
-
Characterization: Confirm the identity and purity of the product using LC-MS to verify the mass and HPLC for purity assessment.[9][10] Further structural confirmation can be obtained via NMR if required.[9][11]
Section 2: Biotinylation for Affinity-Based Assays
Biotinylation is the process of covalently attaching biotin to a molecule, which allows for highly specific and strong interactions with avidin or streptavidin.[][13] This is a cornerstone technique for affinity purification, Western blotting, ELISA, and Surface Plasmon Resonance (SPR) studies.[14][15]
Causality Behind Experimental Choices:
Similar to fluorescent labeling, NHS-esters of biotin are commonly used to react with primary amines.[16] The resulting amide bond is stable, and the small size of the biotin molecule often minimizes interference with the biological activity of the parent compound.[13] Using a biotinylation reagent with a spacer arm can reduce steric hindrance and improve binding to avidin or streptavidin.[13]
Chemical Reaction Diagram: Biotinylation
Caption: Biotinylation of the primary amine with an NHS-ester reagent.
Protocol 2: Biotinylation of this compound
Materials:
-
This compound
-
Biotin-NHS ester (with or without a spacer arm)
-
Anhydrous DMF or DMSO
-
DIPEA
-
HPLC system for purification
-
LC-MS for analysis
Procedure:
-
Preparation: Dissolve this compound (1 equivalent) and Biotin-NHS ester (1.1 equivalents) in anhydrous DMF or DMSO in separate vials.
-
Reaction: Combine the solutions and add DIPEA (2-3 equivalents).
-
Incubation: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Purification: Purify the biotinylated product using reverse-phase HPLC.
-
Characterization: Verify the molecular weight of the product by LC-MS and assess its purity by HPLC.[17][18]
Section 3: Derivatization for Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for studying biomolecular interactions in real-time.[19] To use a small molecule as a ligand in an SPR experiment, it must be immobilized on the sensor chip surface.[20] The primary amine of our scaffold is ideal for covalent immobilization via amine coupling.[20][21]
Causality Behind Experimental Choices:
Amine coupling is the most widely used immobilization chemistry in SPR.[20][22] It involves the activation of a carboxymethylated dextran surface on the sensor chip with a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This creates highly reactive NHS esters on the surface, which then readily react with the primary amine of the ligand to form a stable amide bond.[21][23]
Protocol 3: Immobilization for SPR via Amine Coupling
Materials:
-
Derivatized this compound (e.g., with a linker for solubility)
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, and ethanolamine-HCl)
-
Appropriate running buffer (e.g., HBS-EP+)
-
Ligand solution in a low-salt buffer (e.g., 10 mM acetate, pH 4.5)
Procedure:
-
Surface Activation: Inject a freshly prepared 1:1 mixture of EDC and NHS over the sensor surface to activate the carboxyl groups.[19][21]
-
Ligand Injection: Inject the this compound derivative (typically at 10-200 µg/mL in a low ionic strength buffer) over the activated surface. The primary amine will couple to the activated surface esters.[21]
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface, preventing non-specific binding.[21]
-
Confirmation: The increase in response units (RU) on the sensorgram confirms the successful immobilization of the ligand.[19]
Section 4: Advanced Derivatization using Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal approach to labeling.[24][25][26] This method involves a two-step process: first, introducing an azide or alkyne group onto our scaffold, and then "clicking" on a corresponding alkyne- or azide-modified tag (fluorophore, biotin, etc.).
Causality Behind Experimental Choices:
Click chemistry is advantageous because the azide and alkyne functional groups are largely inert to biological molecules, ensuring that the reaction is highly specific.[25][27] This allows for labeling in complex biological samples with minimal side reactions.[28]
Protocol 4: Two-Step Labeling via Click Chemistry
Step A: Introduction of an Alkyne Handle
-
React this compound with an alkyne-containing NHS ester (e.g., pent-4-ynoic acid NHS ester) following a similar procedure to Protocol 1.
-
Purify and characterize the resulting alkyne-modified scaffold.
Step B: Click Reaction with an Azide-Modified Tag
-
Preparation: Dissolve the alkyne-modified scaffold (1 equivalent) and the azide-modified tag (e.g., Azide-Fluor 488) (1.1 equivalents) in a suitable solvent like a t-BuOH/water mixture.
-
Reaction: Add a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) to catalyze the cycloaddition.
-
Incubation: Stir at room temperature for 1-12 hours. Monitor by LC-MS.
-
Purification and Characterization: Purify by HPLC and characterize by LC-MS and NMR.
Data Summary and Characterization
Successful derivatization requires rigorous analytical characterization. The following table summarizes the expected outcomes for the described protocols.
| Derivatization Method | Reagent Example | Linkage Type | Primary Bioassay Application | Key Characterization Data |
| Fluorescent Labeling | Fluorescein-NHS | Amide | Fluorescence Polarization, Cellular Imaging | LC-MS (Correct Mass), HPLC (Purity >95%) |
| Biotinylation | Biotin-NHS | Amide | SPR, ELISA, Affinity Pulldown | LC-MS (Correct Mass), HPLC (Purity >95%) |
| SPR Immobilization | EDC/NHS on Chip | Amide | Surface Plasmon Resonance | Increase in SPR Response Units (RU) |
| Click Chemistry | Alkyne-NHS, Azide-Dye | Triazole | Versatile, Bioorthogonal Labeling | LC-MS (Correct Masses at each step) |
Conclusion and Future Perspectives
The derivatization of this compound is a critical step in unlocking its full potential as a molecular probe in drug discovery. The protocols outlined in this guide provide robust and reproducible methods for introducing a variety of functional tags suitable for diverse bioassays, from in vitro binding studies to complex cellular analyses. As new bioassay technologies emerge, the versatility of this scaffold, enabled by the strategic modification of its primary amine, will continue to make it a valuable tool for researchers and scientists.
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- 27. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 28. researchgate.net [researchgate.net]
Application Notes & Protocols for the Use of (5-Methylisoxazol-4-yl)methanamine in Agrochemical Research
Introduction: The isoxazole heterocycle is a cornerstone in modern agrochemical discovery, valued for its metabolic stability and versatile biological activity.[1] Derivatives of isoxazole have been successfully commercialized as fungicides, herbicides, and insecticides, demonstrating a broad spectrum of action against various agricultural pests.[2][3] (5-Methylisoxazol-4-yl)methanamine is a key building block, or synthon, for the synthesis of novel isoxazole-containing agrochemical candidates. Its primary amine functionality offers a reactive handle for the construction of diverse chemical libraries, particularly through the formation of amide and sulfonamide linkages, which are prevalent in many bioactive molecules.[4] This guide provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of compound libraries for agrochemical screening.
Part 1: Synthesis of the Core Synthon: this compound
Rationale for Synthetic Route
The conversion of a carboxylic acid to a primary amine can be achieved through several methods. A common and effective route involves the conversion of the carboxylic acid to a primary amide, followed by reduction. However, a more direct approach is the reduction of the corresponding nitrile. This protocol will therefore first describe the conversion of the carboxylic acid to the nitrile, followed by the reduction to the desired amine. This pathway is often clean and high-yielding.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of 5-Methylisoxazole-4-carbonitrile
This protocol first converts the carboxylic acid to the primary amide, which is then dehydrated to the nitrile.
Materials:
-
5-Methylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (conc.)
-
Phosphorus pentoxide (P₂O₅) or other dehydrating agent
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acid to Amide Conversion:
-
In a round-bottom flask under a nitrogen atmosphere, suspend 5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with ice-cold concentrated ammonium hydroxide.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-methylisoxazole-4-carboxamide.
-
-
Amide to Nitrile Conversion:
-
In a round-bottom flask, combine 5-methylisoxazole-4-carboxamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (2.0 eq) in a high-boiling solvent like toluene.
-
Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to yield 5-methylisoxazole-4-carbonitrile.
-
Protocol 1.2: Reduction to this compound
Materials:
-
5-Methylisoxazole-4-carbonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Standard glassware for inert atmosphere reactions
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-methylisoxazole-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench it carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Part 2: Application in the Synthesis of Agrochemical Candidates
The primary amine of this compound is a versatile nucleophile for the synthesis of libraries of amides and sulfonamides, which are common scaffolds in agrochemicals.[4][6]
Protocol 2.1: Synthesis of a Library of N-((5-methylisoxazol-4-yl)methyl)amides
This protocol describes the parallel synthesis of an amide library from the target amine and a selection of carboxylic acids. The use of acyl chlorides is a common and efficient method for amide bond formation.[7]
Rationale for Experimental Choices:
-
Acyl Chloride Conversion: Carboxylic acids are converted to more reactive acyl chlorides to facilitate amide bond formation under mild conditions.[8]
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl byproduct, preventing the protonation of the starting amine.[9]
-
Parallel Synthesis: This approach allows for the rapid generation of a diverse set of compounds for screening.
Experimental Workflow: Amide Library Synthesis
Caption: Workflow for parallel amide library synthesis.
Materials:
-
This compound
-
A diverse set of carboxylic acids (aliphatic, aromatic, heterocyclic)
-
Oxalyl chloride or thionyl chloride
-
Anhydrous DCM
-
Triethylamine (TEA)
-
96-well reaction block
-
Multi-channel pipette
Procedure:
-
Preparation of Acyl Chlorides: In parallel in a 96-well block, dissolve each carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours. Remove the solvent and excess reagent under vacuum.
-
Amidation:
-
To each well containing an acyl chloride, add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Add TEA (1.5 eq) to each well.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding water.
-
Perform liquid-liquid extraction in the plate or transfer to individual vials for extraction with DCM.
-
Wash the organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic extracts (e.g., using a phase separator plate).
-
Concentrate the solvent to yield the crude amide library.
-
Purify each compound as needed, typically by preparative HPLC or flash chromatography.
-
Part 3: Protocols for Agrochemical Screening
The synthesized library of this compound derivatives can be screened for various agrochemical activities.
Protocol 3.1: In Vitro Fungicidal Screening
Rationale: Isoxazole carboxamides are known to have fungicidal properties, often by inhibiting succinate dehydrogenase in the fungal respiratory chain.[6] A primary screen against a panel of economically important fungal pathogens is a crucial first step.
Procedure:
-
Fungal Strains: Use a panel of fungi such as Alternaria alternata, Botrytis cinerea, Rhizoctonia solani, and Fusarium culmorum.[10]
-
Assay:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, serially dilute the compounds in a suitable growth medium (e.g., potato dextrose broth).
-
Inoculate each well with a suspension of fungal spores or mycelial fragments.
-
Include a positive control (commercial fungicide) and a negative control (DMSO).
-
Incubate the plates at an appropriate temperature (e.g., 25 °C) for 3-7 days.
-
-
Data Analysis:
-
Measure the optical density (OD) at 600 nm to determine fungal growth.
-
Calculate the percentage of growth inhibition for each compound concentration.
-
Determine the EC₅₀ (half-maximal effective concentration) values for active compounds.
-
Data Presentation: Fungicidal Activity
| Compound ID | R-Group | EC₅₀ vs. A. alternata (µM) | EC₅₀ vs. B. cinerea (µM) |
| ISOX-001 | 4-Chlorophenyl | 15.2 | 22.5 |
| ISOX-002 | 2,4-Dichlorophenyl | 5.8 | 9.1 |
| ISOX-003 | 3-Trifluoromethylphenyl | 8.1 | 12.4 |
| Fungicide Std. | Commercial Fungicide | 1.2 | 2.5 |
Protocol 3.2: Herbicidal Screening
Rationale: Certain isoxazole derivatives act as herbicides by inhibiting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11] A pre-emergence or post-emergence screen on model plant species is standard.
Procedure:
-
Plant Species: Use both monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Abutilon theophrasti) species.
-
Pre-emergence Assay:
-
Sow seeds in pots.
-
Apply the test compounds (dissolved in a suitable solvent/surfactant system) to the soil surface.
-
Grow the plants under controlled conditions (light, temperature, humidity).
-
After 14-21 days, assess the herbicidal effect by visual scoring (0 = no effect, 100 = complete kill) or by measuring the fresh weight of the shoots.
-
-
Post-emergence Assay:
-
Grow plants to the 2-3 leaf stage.
-
Apply the test compounds as a foliar spray.
-
Assess the herbicidal effect after 14-21 days as described above.
-
Protocol 3.3: Insecticidal Screening
Rationale: Isoxazole and isoxazoline derivatives are known to act as insecticides, often by targeting the GABA-gated chloride channels in insects.[3]
Procedure:
-
Insect Species: Use a relevant pest species, such as the pulse beetle (Callosobruchus chinensis) or armyworm (Mythimna separata).[12]
-
Diet Incorporation Assay:
-
Incorporate the test compounds at various concentrations into the artificial diet of the insect larvae.
-
Place a known number of larvae in each container with the treated diet.
-
Incubate under controlled conditions.
-
Assess mortality after a set period (e.g., 7 days).
-
Calculate the LC₅₀ (lethal concentration for 50% of the population).
-
References
- Upadhyay, A., Gopal, M., & Pandey, N. (2010). Isoxazole derivatives as a potential insecticide for managing Callosobruchus chinensis. Journal of Pesticide Science.
- Gucma, M., Golebiewski, W. M., Morytz, B., Charville, H., & Whiting, A. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry, 7(7), 502-507.
- Gucma, M., & Golebiewski, W. M. (2010). Enantioselective Synthesis of Isoxazolecarboxamides and their Fungicidal Activity. Redalyc.
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Scilit. (n.d.). Design, Synthesis, and Insecticidal Evaluation of New Benzoylureas Containing Isoxazoline and Isoxazole Group. Retrieved from [Link]
- Sun, J., & Zhou, Y. (2015).
- Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
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Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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PubMed Central. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
PubMed. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Retrieved from [Link]
- Google Patents. (n.d.). US6297198B1 - Isoxazole derivatives and their use as herbicides.
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Chemistry Steps. (n.d.). Converting Amines to Amides. Retrieved from [Link]
- Colacot, T. J. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry, 18, 1210-1216.
- Google Patents. (n.d.). US6255251B1 - Isoxazole derivatives and their use as herbicides.
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PubMed Central. (2018). Mechanochemical Synthesis of Primary Amides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Herbicidal Activity of N -Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Retrieved from [Link]
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]
-
PubMed Central. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
PubMed Central. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]
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Introduction: The Emergence of Isoxazoles in Oncology
An in-depth guide for researchers, scientists, and drug development professionals on the application and evaluation of isoxazole derivatives as potential anticancer agents.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and structural properties allow for diverse chemical modifications, making it a cornerstone for designing novel therapeutic agents.[3] In recent years, isoxazole derivatives have gained significant attention in oncology due to their potent and varied anticancer activities, often with reduced side effects compared to existing therapies.[4][5] These compounds exert their effects through a multitude of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[4][6][7]
This guide serves as a comprehensive resource, providing both the theoretical framework and practical protocols for the evaluation of novel isoxazole derivatives. It is designed to equip researchers with the necessary tools to screen candidate compounds, elucidate their mechanisms of action, and validate their therapeutic potential from the initial in vitro assays to preclinical in vivo models.
Section 1: Mechanisms of Anticancer Action
Understanding the molecular mechanisms by which isoxazole derivatives inhibit cancer cell growth is fundamental to their development. These compounds are not monolithic in their action; rather, they can engage a variety of cellular targets and pathways.[6][7] The primary mechanisms identified include:
-
Induction of Apoptosis: Many isoxazole derivatives trigger programmed cell death, a critical hallmark of effective anticancer agents.[4][8] This can occur through the intrinsic (mitochondrial-dependent) or extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[9]
-
Cell Cycle Arrest: By interfering with the cell division cycle, these compounds can halt the proliferation of cancer cells.[10][11] Arrest is commonly observed at the G2/M or G0/G1 phases, often through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[9][12]
-
Enzyme Inhibition: Isoxazoles can be designed to inhibit specific enzymes that are overactive in cancer cells, such as topoisomerases, histone deacetylases (HDACs), and protein kinases.[4][6][7]
-
Tubulin Polymerization Disruption: Some derivatives interfere with microtubule dynamics, a mechanism similar to that of established chemotherapeutics like taxanes.[6][10] This disruption leads to mitotic arrest and subsequent cell death.[10]
Caption: Key anticancer mechanisms of isoxazole derivatives.
Section 2: Application Note - In Vitro Evaluation Workflow
The initial assessment of a new chemical entity's anticancer potential is performed using in vitro cell-based assays.[13][14] This approach allows for rapid, cost-effective screening of numerous compounds against various cancer cell lines.[15][16]
Caption: Standard workflow for the in vitro evaluation of anticancer compounds.
Protocol 2.1: MTT Cell Viability and Cytotoxicity Assay
This colorimetric assay is a widely used method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of viable cells.[19]
-
Rationale: The MTT assay is the cornerstone of initial screening. It provides a quantitative measure of a compound's ability to reduce the viability of cancer cells, from which the half-maximal inhibitory concentration (IC50) can be determined.
-
Materials & Reagents:
-
96-well flat-bottom sterile culture plates
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution: 5 mg/mL in sterile PBS, filtered.[18]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[20]
-
Multichannel pipette, microplate reader (570 nm wavelength)
-
-
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., DMSO at the highest concentration used) and a "no treatment" control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[18][20]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[18] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Protocol 2.2: Cell Cycle Analysis by Flow Cytometry
-
Rationale: To determine if a compound's cytotoxic effect is due to interference with cell cycle progression.[12] A significant increase in the percentage of cells in a specific phase (G0/G1, S, or G2/M) indicates cell cycle arrest.[9]
-
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the isoxazole derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Protocol 2.3: Western Blot Analysis of Key Regulatory Proteins
-
Rationale: Western blotting is used to detect and quantify specific proteins in a complex mixture, providing insights into the molecular pathways affected by the compound.[21][22] For instance, observing an increase in cleaved Caspase-3 confirms apoptosis, while changes in Cyclin D1 can confirm cell cycle effects.[23]
-
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with the isoxazole derivative as in previous protocols. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, Bax, Bcl-2, Caspase-3, Cyclin D1).
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Section 3: Application Note - In Vivo Preclinical Evaluation
While in vitro assays are essential for initial screening, in vivo models are required to assess a compound's efficacy and toxicity in a whole-organism context.[24][25][26] The human tumor xenograft model in immunodeficient mice is the most common and well-established preclinical model for evaluating anticancer agents.[24][27][28]
Caption: Workflow for in vivo efficacy testing using a xenograft model.
Protocol 3.1: Subcutaneous Human Tumor Xenograft Model
-
Rationale: This model assesses the ability of an isoxazole derivative to inhibit the growth of a human tumor in a living organism, providing crucial data on efficacy, dosing, and potential toxicity before consideration for clinical trials.[27][29]
-
Materials & Animals:
-
Step-by-Step Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 10-20 million cells/mL.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-2 million cells) into the flank of each mouse.
-
Tumor Monitoring: Palpate the injection site regularly. Once tumors become palpable, begin measuring them 2-3 times per week with calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[31]
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomly assign mice to treatment and control groups (typically 8-10 mice per group).
-
Treatment Administration: Administer the isoxazole derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle solution.
-
Data Collection: Continue to measure tumor volumes and monitor the body weight of each mouse (as an indicator of toxicity) throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or after a fixed duration. Euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Toxicity Assessment: Evaluate toxicity based on body weight loss, clinical signs of distress, and post-mortem analysis.
-
Section 4: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the efficacy of different compounds.
Table 1: Example Cytotoxicity Data for Novel Isoxazole Derivatives
| Compound ID | Target Cancer Type | Cell Line | IC50 (µM) | Notes |
| ISO-001 | Breast Cancer | MCF-7 | 7.5 | Moderate activity. |
| ISO-002 | Breast Cancer | MCF-7 | 2.1 | Potent activity. Selected for in vivo testing. |
| ISO-003 | Lung Cancer | A549 | 15.2 | Low activity. |
| ISO-004 | Prostate Cancer | PC-3 | 4.8 | Significant activity against prostate cancer.[32] |
| Doxorubicin | (Control Drug) | MCF-7 | 0.8 | Standard chemotherapeutic agent. |
Interpreting Results:
-
An IC50 value represents the concentration at which a drug inhibits a biological process by half. A lower IC50 value indicates higher potency.
-
Cell cycle histograms showing a large peak in G2/M suggest the compound blocks cells from entering mitosis.[10]
-
Western blot results must be normalized to a loading control. An increase in the "cleaved Caspase-3" band is a strong indicator of apoptosis induction.
-
In xenograft studies , a high TGI value (>60%) combined with minimal body weight loss (<15%) suggests a promising therapeutic window for the compound.
Conclusion
The isoxazole scaffold is a versatile and powerful platform for the development of novel anticancer agents.[1][5] The systematic application of the in vitro and in vivo protocols detailed in this guide enables the robust evaluation of new derivatives. By starting with broad cytotoxicity screening and progressing to detailed mechanistic studies and preclinical validation, researchers can effectively identify and advance promising lead candidates. This structured approach, grounded in established methodologies, is crucial for translating the chemical potential of isoxazole derivatives into effective therapies for cancer patients.
References
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology. Available at: [Link]
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Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Center for Biotechnology Information. Available at: [Link]
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Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]
-
Human tumor xenograft models for preclinical assessment of anticancer drug development. PubMed. Available at: [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. ChEMBL. Available at: [Link]
-
Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. SpringerLink. Available at: [Link]
-
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. Available at: [Link]
-
In vivo screening models of anticancer drugs. Tel Aviv University. Available at: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Georg Thieme Verlag KG. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Center for Biotechnology Information. Available at: [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Semantic Scholar. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Nanoscience & Nanotechnology-Asia. Available at: [Link]
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Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
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Isoxazole derivatives showing anticancer activity (39–47). ResearchGate. Available at: [Link]
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Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. Available at: [Link]
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Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
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Advanced Western Blotting Solutions for Cancer Research. ProteinSimple. Available at: [Link]
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A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. National Center for Biotechnology Information. Available at: [Link]
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Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Discovery Oncology. Available at: [Link]
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Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. Available at: [Link]
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Western blotting analysis of some proteins involved in tumor progression and metastasis. ResearchGate. Available at: [Link]
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Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed. Available at: [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available at: [Link]
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Effects of synthetic isoxazole derivatives on apoptosis of T98G cells. ResearchGate. Available at: [Link]
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In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. MDPI. Available at: [Link]
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Application Notes & Protocols for Substituted Isoxazoles: A Guide to Antimicrobial Evaluation
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rise of multidrug-resistant pathogens constitutes a critical global health challenge, necessitating the urgent discovery of novel antimicrobial agents. The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged structure" in medicinal chemistry due to its versatile biological activities. Isoxazole derivatives are integral to several clinically approved drugs and exhibit a broad spectrum of pharmacological actions, including potent antimicrobial effects.[1][2] This guide provides an in-depth exploration of the antimicrobial properties of substituted isoxazoles, detailing their mechanisms of action, structure-activity relationships (SAR), and comprehensive, field-proven protocols for their synthesis and evaluation.
Part 1: The Isoxazole Scaffold - A Cornerstone for Antimicrobial Innovation
The isoxazole ring is an aromatic heterocycle whose chemical stability and unique electronic properties make it an ideal foundation for drug design.[3] Its structure allows for substitution at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The nitrogen and oxygen atoms within the ring act as hydrogen bond acceptors, facilitating interactions with biological targets like bacterial enzymes and receptors.[4][5]
A key aspect of developing isoxazole-based antimicrobials is understanding their Structure-Activity Relationship (SAR). The antimicrobial potency of the isoxazole core can be dramatically enhanced by the nature and position of its substituents.
Key SAR Insights:
-
Electron-Withdrawing & Donating Groups: Studies have consistently shown that the presence of specific functional groups on phenyl rings attached to the isoxazole core significantly modulates activity. Electron-withdrawing groups like nitro (NO₂) and chloro (Cl) at the C-3 phenyl ring, and electron-donating groups such as methoxy (OCH₃), dimethyl amino (N(CH₃)₂), and halogens like bromine (Br) at the C-5 phenyl ring, have been shown to enhance antibacterial activity.[1]
-
Halogenation: The introduction of halogen atoms, particularly chlorine and fluorine, can increase the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes and leading to enhanced antimicrobial efficacy.[4]
-
Hybrid Molecules: A promising strategy involves creating hybrid molecules where the isoxazole moiety is linked to another pharmacologically active nucleus, such as a triazole or oxadiazole.[6] This can lead to synergistic effects and novel mechanisms of action.
Part 2: Mechanisms of Antimicrobial Action
Substituted isoxazoles exert their antimicrobial effects through diverse mechanisms, ranging from well-established pathways to novel modes of action. They can be broadly classified as bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth), depending on their specific target.[3]
A. Inhibition of Cell Wall Synthesis: The most classic example is the family of isoxazolyl penicillins (e.g., Cloxacillin, Dicloxacillin, Flucloxacillin). These semi-synthetic β-lactam antibiotics feature a bulky isoxazole-based side chain.
-
Causality: The steric hindrance provided by the isoxazole group protects the core β-lactam ring from being hydrolyzed by β-lactamase enzymes, which are a primary mechanism of resistance in bacteria like Staphylococcus aureus. These drugs then act by acylating the active site of Penicillin-Binding Proteins (PBPs), crucial enzymes that catalyze the final steps of peptidoglycan synthesis. This inhibition disrupts cell wall integrity, leading to cell lysis and a bactericidal effect.[3]
Caption: Mechanism of Isoxazolyl Penicillins.
B. Inhibition of Metabolic Pathways: Certain isoxazole derivatives can interfere with essential metabolic processes necessary for bacterial survival and proliferation.
-
Enzyme Inhibition: A well-documented example, though primarily for its immunosuppressive effects, is Leflunomide. Its active metabolite, Teriflunomide, inhibits dihydroorotate dehydrogenase, a critical enzyme in the de novo synthesis of pyrimidines.[3] This principle of targeted enzyme inhibition is a key strategy in designing novel isoxazole antimicrobials against unique bacterial enzymes.
C. Disruption of Membrane Integrity & Other Targets (Hypothesized): Emerging research points to additional mechanisms for novel isoxazole derivatives.
-
Membrane Disruption: It is hypothesized that positively charged isoxazole compounds can electrostatically interact with the negatively charged components of bacterial cell membranes (like teichoic acids in Gram-positive bacteria). This interaction may disrupt membrane potential and permeability, leading to leakage of cytoplasmic contents and cell death.[7]
-
Inhibition of Cell Division: Some studies suggest that certain isoxazole derivatives may inhibit GTPase activity, an enzyme family crucial for signal transduction and processes like bacterial cell division, resulting in a bactericidal effect.[8]
Part 3: Application Protocol - Synthesis of Substituted Isoxazoles via Chalcone Intermediates
A common and versatile method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of a chalcone intermediate. Chalcones (α,β-unsaturated ketones) are readily prepared via a Claisen-Schmidt condensation.[7][9] This protocol provides a general framework.
Rationale: This two-step approach is widely adopted due to the commercial availability of diverse acetophenones and benzaldehydes, allowing for the creation of a large library of substituted chalcones and, subsequently, isoxazoles for SAR studies.
Caption: General Synthesis Workflow for Isoxazoles.
Step-by-Step Methodology:
-
Chalcone Synthesis (Step 1):
-
Reagents: Substituted acetophenone (10 mmol), substituted benzaldehyde (10 mmol), sodium hydroxide (20 mmol), ethanol.
-
Procedure: a. Dissolve the acetophenone and benzaldehyde in ethanol in a round-bottom flask. b. Cool the mixture in an ice bath. c. Slowly add an aqueous solution of sodium hydroxide dropwise with constant stirring. d. Allow the reaction to stir at room temperature for 12-24 hours. The formation of a precipitate indicates product formation. e. Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone fully. f. Filter the solid product, wash with cold water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to purify.
-
-
Isoxazole Synthesis (Step 2):
-
Reagents: Purified chalcone (5 mmol), hydroxylamine hydrochloride (7.5 mmol), potassium hydroxide or sodium acetate (base), ethanol.
-
Procedure: a. Dissolve the chalcone and hydroxylamine hydrochloride in ethanol in a round-bottom flask. b. Add the base (e.g., potassium hydroxide) and reflux the mixture for 6-8 hours. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture and pour it into ice-cold water. e. The solid isoxazole derivative will precipitate. Filter, wash with water, and dry. f. Purify the final compound by recrystallization. Characterize the structure using FT-IR, ¹H-NMR, and Mass Spectrometry to confirm identity and purity.[7]
-
Part 4: Application Protocol - In Vitro Antimicrobial Susceptibility Testing
The foundational assay to determine the antimicrobial efficacy of a novel compound is the Broth Microdilution method to find the Minimum Inhibitory Concentration (MIC).
Scientific Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This assay provides a quantitative measure of the compound's potency. It is critical to follow standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data is reproducible and comparable.
Caption: Workflow for MIC Determination via Broth Microdilution.
Detailed Protocol: Broth Microdilution for MIC
-
Materials:
-
Test Isoxazole Compound(s) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well flat-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Standard antibiotic for positive control (e.g., Ciprofloxacin).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
-
Preparation of Bacterial Inoculum:
-
Rationale: Standardizing the starting number of bacteria is the most critical step for reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
a. Aseptically pick 3-5 isolated colonies from a fresh agar plate (≤24h old).
-
b. Suspend in sterile saline or MHB.
-
c. Adjust the turbidity to match the 0.5 McFarland standard visually or using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).
-
d. Perform a 1:150 dilution of this adjusted suspension in MHB to achieve a final target concentration of ~1 x 10⁶ CFU/mL. This will be further diluted by half upon addition to the plate.[10]
-
-
Plate Preparation and Compound Dilution:
-
Rationale: A two-fold serial dilution series covers a broad concentration range to accurately pinpoint the MIC.
-
a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
b. Prepare a starting solution of the isoxazole compound in the first well. For example, add 200 µL of the compound at twice the highest desired final concentration.
-
c. Perform the serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
d. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
a. Add 100 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.
-
b. The final volume in each test well is now 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.[10]
-
c. Seal the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Data Analysis and Interpretation:
-
a. After incubation, place the plate on a reading stand. The MIC is the lowest concentration of the isoxazole derivative where there is no visible turbidity (i.e., the first clear well).
-
b. The growth control (well 11) must show distinct turbidity. The sterility control (well 12) must remain clear. If these controls fail, the experiment is invalid.
-
Part 5: Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different derivatives and standard antibiotics.
Table 1: Sample MIC Data for Novel Isoxazole Derivatives
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| ISO-001 | H | 4-Cl | 8 | 32 |
| ISO-002 | H | 4-OCH₃ | 4 | 64 |
| ISO-003 | 2,4-diCl | 4-NO₂ | 2 | 16 |
| Ciprofloxacin | (Control) | (Control) | 0.5 | 0.25 |
References
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review, 9(9), 321-331. Available from: [Link]
-
Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Vietn. J. Chem., e202400029. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2022). International Journal of Health and Clinical Research, 5(1), 226-235. Available from: [Link]
-
Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available from: [Link]
-
Chauhan, M., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences, 24(22), 16065. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Available from: [Link]
-
El-Gazzar, M. G., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2533. Available from: [Link]
-
Galdysz, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(4), 3290. Available from: [Link]
-
Isoxazole derivatives showing antimicrobial activity (61–69). ResearchGate. Available from: [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2014). Der Pharma Chemica, 6(1), 355-360. Available from: [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). MDPI. Available from: [Link]
-
Investigational New Drug - Groundwork for in vitro antimicrobial susceptibility testing. AMR Solutions. Available from: [Link]
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- 10. scilit.com [scilit.com]
Application Note: Strategies and Protocols for Coupling Reactions with (5-Methylisoxazol-4-yl)methanamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Isoxazole Moiety
The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules to enhance potency, modulate physicochemical properties, and improve metabolic stability. (5-Methylisoxazol-4-yl)methanamine is a key building block that provides a reactive primary amine handle attached to this valuable heterocycle. This allows for its straightforward incorporation into a wide array of molecular architectures. Mastering the coupling reactions of this amine is therefore a critical skill for chemists aiming to generate novel chemical entities for drug discovery programs.[1]
This guide provides an in-depth analysis and detailed protocols for the most common and effective coupling reactions involving this compound, focusing on amide bond formation, urea synthesis, and sulfonamide construction. The causality behind experimental choices is explained to empower researchers to not only follow protocols but also to troubleshoot and adapt them.
PART 1: Foundational Principles of Amine Coupling
The chemistry of this compound is dominated by the nucleophilicity of its primary amine. This amine readily attacks electrophilic centers, making it an ideal partner for reactions with activated carboxylic acids, isocyanates, and sulfonyl chlorides. The most frequently utilized of these transformations in drug discovery is amide bond formation.[2]
Amide Bond Formation: The Workhorse Reaction
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires the "activation" of the carboxylic acid.[2] This is achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.
Commonly used coupling reagents fall into several classes:
-
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which form a highly reactive O-acylisourea intermediate.[3][4] To minimize side reactions and racemization, they are almost always used with additives like 1-Hydroxybenzotriazole (HOBt).[3][4][5]
-
Onium Salts (Aminium/Uronium & Phosphonium): Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient activators that form active esters.[6][7] HATU is often preferred for its high coupling efficiency and fast reaction rates, which are attributed to a neighboring group effect from the pyridine nitrogen atom.[6][8][9]
PART 2: Experimental Protocols & Methodologies
Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for all reagents. This compound and coupling reagents require careful handling. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12][13]
Protocol 1: General Amide Coupling using HATU
This protocol describes a robust and widely applicable method for forming an amide bond between a generic carboxylic acid and this compound using HATU.
Mechanistic Insight: The reaction proceeds in two stages. First, a non-nucleophilic base (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[6][7] The amine then attacks the active ester to yield the final amide product and HOAt.[7][14]
Materials:
-
Carboxylic Acid (R-COOH)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Table 1: Reagent Stoichiometry for HATU Coupling
| Reagent | Equivalents (eq) | Purpose |
| Carboxylic Acid | 1.0 | Electrophile precursor |
| This compound | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling Agent / Activator |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (to make a ~0.1 M solution).
-
Reagent Addition: Add HATU (1.2 eq) to the solution, followed by this compound (1.1 eq).
-
Initiation: Add DIPEA (2.0-3.0 eq) dropwise to the stirring solution at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide.
Protocol 2: Urea Formation via Isocyanate
This protocol details the synthesis of a urea derivative by reacting the amine with an isocyanate. This reaction is typically very fast and clean.
Mechanistic Insight: The lone pair of the primary amine directly attacks the highly electrophilic carbon of the isocyanate functional group, leading to the formation of the urea linkage in a single step.[15][16]
Materials:
-
Isocyanate (R-NCO)
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous THF or DCM (~0.2 M) in a round-bottom flask at 0 °C (ice bath).
-
Reagent Addition: Slowly add a solution of the isocyanate (1.05 eq) in the same solvent to the stirring amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. The reaction is often complete almost instantaneously.
-
Monitoring: Check for the disappearance of the amine starting material by TLC or LC-MS.
-
Isolation: If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent in vacuo.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or a short silica gel plug.
Protocol 3: Sulfonamide Synthesis
This protocol outlines the reaction of the amine with a sulfonyl chloride to form a sulfonamide, a common amide bioisostere.[17][18]
Mechanistic Insight: The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride leaving group. A base is required to neutralize the HCl generated during the reaction.[19]
Materials:
-
Sulfonyl Chloride (R-SO₂Cl)
-
This compound
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1.1 eq) in anhydrous DCM containing a base like Pyridine or TEA (1.5 eq) at 0 °C.
-
Reagent Addition: Add the sulfonyl chloride (1.0 eq) portion-wise or as a solution in DCM to the stirring mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction with DCM and wash with 1M HCl (to remove excess base), followed by saturated aqueous NaHCO₃ and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography to obtain the desired sulfonamide.
PART 3: Troubleshooting and Optimization
Table 2: Common Issues and Solutions in Coupling Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive coupling reagent; Insufficient base; Sterically hindered substrates; Poor solvent quality. | Use fresh, high-quality coupling reagents and anhydrous solvents. Increase equivalents of base (e.g., DIPEA to 3.0 eq). Increase reaction temperature or switch to a more potent coupling agent (e.g., from EDC/HOBt to HATU). |
| Multiple Byproducts | Side reaction of activated acid; Epimerization (if chiral acid is used). | Ensure the amine is added shortly after the coupling agent. For carbodiimide couplings, ensure an additive like HOBt is used.[4][20] Run the reaction at a lower temperature (0 °C to RT). |
| Difficulty Removing Byproducts | Tetramethylurea (from HATU) or Dicyclohexylurea (from DCC) can be difficult to remove. | For HATU, perform multiple aqueous washes. For DCC, the urea byproduct is mostly insoluble in DCM and can be filtered off, but DIC is often preferred as its urea byproduct is more soluble.[4] |
PART 4: Visualization of Workflow and Mechanism
To aid in the conceptualization of these protocols, the following diagrams illustrate a typical experimental workflow and the underlying chemical mechanism for the widely used HATU coupling reaction.
Caption: Generalized workflow for HATU-mediated amide coupling.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
-
HATU - Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]
-
Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]
-
3 - SAFETY DATA SHEET. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate. [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]
-
Amine to Amide (Coupling) - Common Conditions. [Link]
-
Amide Synthesis - Fisher Scientific. [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds | Journal of the American Chemical Society. [Link]
-
The Synthesis of Functionalised Sulfonamides - UCL Discovery. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - ResearchGate. [Link]
-
Sulfonamide synthesis by aminosulfonylation - Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]
-
AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. [Link]
-
Synthesis of Ketomethylene Amino Pseudopeptide Analogues via Reductive Amination of Glyoxals Derived From Alpha-Amino Acids - PubMed. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. [Link]
-
Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. [Link]
-
Synthesis of ureas 5 starting from hexadecyl isocyanate 4 and amines 2. - ResearchGate. [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - MDPI. [Link]
-
Reductive amination of amines with formaldehyde ? | ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Methylisoxazol-4-yl)methanamine
I have now gathered substantial information on the synthesis of (5-Methylisoxazol-4-yl)methanamine, including detailed protocols for the precursor (5-methylisoxazole-4-carboxylic acid) and general methodologies for the key transformations to the final product. I have also found troubleshooting guides for these general transformations.
While I haven't found a single, comprehensive document detailing every specific pitfall for the synthesis of this exact molecule, I have enough information to logically deduce the likely challenges and solutions based on the chemistry of the isoxazole ring and the general principles of the reactions involved. I can now proceed with structuring the technical support center, creating the troubleshooting guides and FAQs, and generating the necessary diagrams and protocols. I have sufficient information to fulfill all the core requirements of the user's request without needing further searches. Therefore, I will now proceed with generating the final response.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to optimize your synthetic strategy.
Introduction: Strategic Approaches to this compound
This compound is a valuable building block in medicinal chemistry. Its synthesis, while achievable, presents several challenges that can impact yield and purity. The most common and reliable strategies commence with the construction of the 5-methylisoxazole-4-carboxylic acid core, followed by functional group transformations to install the methanamine moiety.
This guide will focus on two primary synthetic routes, outlining the critical steps and potential pitfalls for each:
-
Route A: From 5-methylisoxazole-4-carboxylic acid via the corresponding carbonitrile.
-
Route B: From 5-methylisoxazole-4-carboxylic acid via the corresponding carboxaldehyde.
Below, we present a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address specific issues you may encounter.
Synthetic Pathway Overview
Caption: Overview of two primary synthetic routes to this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section is structured in a question-and-answer format to directly address common challenges.
Part 1: Synthesis of 5-Methylisoxazole-4-carboxylic Acid
Q1: My yield of ethyl 5-methylisoxazole-4-carboxylate is low, and I'm observing isomeric impurities. What's going wrong?
A1: This is a common issue often stemming from the cyclization step. The formation of the regioisomeric ethyl 3-methylisoxazole-4-carboxylate is a known side reaction.[1]
-
Causality & Solution:
-
Reaction Conditions: The reaction is sensitive to pH and temperature. Using hydroxylamine sulfate instead of the hydrochloride salt can lead to a cleaner reaction mixture.[1] Maintaining a temperature between -20°C and 10°C during the addition of the hydroxylamine solution is crucial to suppress side reactions.[1]
-
Addition Technique: A "reverse addition," where the hydroxylamine solution is added dropwise to the ethyl ethoxymethyleneacetoacetate, can improve regioselectivity by maintaining a low localized concentration of the hydroxylamine.[1]
-
Q2: The hydrolysis of ethyl 5-methylisoxazole-4-carboxylate to the carboxylic acid is incomplete or results in degradation.
A2: Incomplete hydrolysis or degradation can be due to the choice of acid and reaction time.
-
Causality & Solution:
-
Choice of Acid: While mixtures of acetic acid and HCl can be used, a 60% aqueous sulfuric acid solution has been shown to give higher yields and shorter reaction times (around 3.5 hours compared to 9 hours).[1]
-
Reaction Time and Temperature: Prolonged exposure to harsh acidic conditions at reflux can lead to the formation of by-products.[1] It is advisable to monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Part 2: Route A - The Nitrile Pathway
Q3: I'm having trouble converting the carboxylic acid to the amide.
A3: This is a standard transformation, but issues can arise from the choice of reagents and reaction conditions.
-
Causality & Solution:
-
Acid Chloride Formation: The most common method involves converting the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (often as ammonium hydroxide).[2] Ensure the carboxylic acid is completely dry before adding thionyl chloride to avoid hydrolysis back to the starting material.
-
Direct Amidation: While direct amidation with a coupling agent is possible, the acid chloride route is often more efficient for this substrate. If you are using a direct coupling method, ensure you are using an appropriate coupling agent (e.g., HBTU) and base (e.g., DIPEA) in an anhydrous solvent like DMF.
-
Q4: The dehydration of the amide to the nitrile is giving a low yield.
A4: Incomplete dehydration or side reactions can be problematic. The choice of dehydrating agent is critical.
-
Causality & Solution:
-
Dehydrating Agent: Strong dehydrating agents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂) are commonly used.[3][4] For heterocyclic carboxamides, cyanuric chloride in N,N-disubstituted formamide has been reported to work under mild conditions with good yields.
-
Reaction Temperature: The reaction often requires heating. Start with gentle heating and monitor the reaction's progress. Overheating can lead to decomposition.
-
Workup: The workup for these reactions can be challenging. Quenching with ice-water is common, but care must be taken as these reagents react violently with water.
-
Q5: The reduction of the nitrile with LiAlH₄ is not working well, or the workup is problematic.
A5: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but its reactivity requires careful handling and specific workup procedures.
-
Causality & Solution:
-
Reagent Quality and Reaction Conditions: LiAlH₄ is extremely sensitive to moisture. Ensure you are using anhydrous solvents (like THF or diethyl ether) and a dry reaction setup under an inert atmosphere (nitrogen or argon). The reaction is typically performed by adding the nitrile solution to a suspension of LiAlH₄ in the solvent at 0°C and then allowing it to warm to room temperature or refluxing if necessary.
-
Incomplete Reduction: If the reduction is incomplete, you may need to use a larger excess of LiAlH₄ or increase the reaction time and/or temperature.
-
Side Reactions: Over-reduction is generally not an issue, but incomplete reduction can leave starting material. The isoxazole ring is generally stable to LiAlH₄ under these conditions.
-
Workup Procedure (Fieser Method): A common and effective workup procedure to quench the excess LiAlH₄ and precipitate the aluminum salts is the Fieser method. For a reaction using 'x' grams of LiAlH₄, sequentially and carefully add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This should result in a granular precipitate that can be filtered off.[5]
-
-
Product Isolation: The resulting primary amine can be purified by acid-base extraction or by converting it to its hydrochloride salt, which can often be crystallized.
-
Part 3: Route B - The Aldehyde Pathway
Q6: How can I efficiently synthesize 5-methylisoxazole-4-carboxaldehyde from the carboxylic acid?
A6: This is a multi-step process that requires careful control of the reaction conditions.
-
Causality & Solution:
-
Reduction to the Alcohol: The carboxylic acid can be reduced to the corresponding alcohol, (5-methylisoxazol-4-yl)methanol, using a reducing agent like borane-THF complex (BH₃·THF) or by converting the acid to an ester followed by reduction with LiAlH₄.
-
Oxidation to the Aldehyde: The resulting primary alcohol can then be oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by using a Swern oxidation. Over-oxidation to the carboxylic acid can be an issue, so careful monitoring is necessary.
-
Q7: My reductive amination of the aldehyde is giving low yields of the primary amine.
A7: Low yields in reductive amination can be due to several factors, including inefficient imine formation, the choice of reducing agent, and competing side reactions.
-
Causality & Solution:
-
Imine Formation: The formation of the imine from the aldehyde and ammonia is an equilibrium process. To drive the reaction forward, it's often necessary to remove the water that is formed, for example, by using a dehydrating agent like molecular sieves. The reaction is also pH-sensitive, with a mildly acidic pH (around 4-6) often favoring imine formation.
-
Choice of Reducing Agent: A common issue is the reduction of the starting aldehyde to the corresponding alcohol. To avoid this, a reducing agent that selectively reduces the imine (or the protonated iminium ion) in the presence of the aldehyde is preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are excellent choices for this purpose.[6] Sodium borohydride (NaBH₄) can also be used, but it is less selective and may reduce the aldehyde.
-
Over-alkylation: The formation of the secondary amine by reaction of the product with another molecule of the aldehyde is a potential side reaction. Using a large excess of ammonia can help to minimize this.
-
Part 4: Purification
Q8: I'm having difficulty purifying the final this compound product.
A8: Primary amines can be challenging to purify due to their basicity and polarity.
-
Causality & Solution:
-
Acid-Base Extraction: An effective method for separating the basic amine from neutral or acidic impurities is acid-base extraction. The crude product can be dissolved in an organic solvent (like dichloromethane or ethyl acetate) and washed with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the free amine extracted back into an organic solvent.
-
Crystallization as a Salt: A highly effective purification method is to convert the amine to a salt, such as the hydrochloride salt. This can be done by bubbling HCl gas through a solution of the amine in an anhydrous solvent (like diethyl ether or isopropanol) or by adding a solution of HCl in an organic solvent. The resulting hydrochloride salt is often a crystalline solid that can be purified by recrystallization.
-
Experimental Protocols
Protocol 1: Synthesis of 5-Methylisoxazole-4-carboxylic Acid[7]
-
Step 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate:
-
Dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate trihydrate (1.0 eq) in a suitable solvent.
-
To this solution, add a solution of (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq).
-
Stir the mixture for 2 hours and then keep it at a low temperature (e.g., 4°C) overnight.
-
Extract the product with dichloromethane.
-
-
Step 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid:
-
Reflux the ethyl 5-methylisoxazole-4-carboxylate from the previous step with a mixture of acetic acid, water, and concentrated HCl for 10 hours.
-
Cool the reaction mixture to obtain the crude carboxylic acid.
-
Protocol 2: Reduction of 5-Methylisoxazole-4-carbonitrile with LiAlH₄
Caption: Workflow for the LiAlH₄ reduction of 5-methylisoxazole-4-carbonitrile.
-
Reaction Setup: To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 5-methylisoxazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently reflux if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to 0°C and carefully quench using the Fieser method as described in Q5.
-
Isolation: Filter the resulting precipitate and wash it with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
Data Summary
| Intermediate/Product | Key Synthetic Step | Common Yield Range | Key Purity Concerns |
| Ethyl 5-methylisoxazole-4-carboxylate | Cyclization | 60-80% | Regioisomeric impurity |
| 5-Methylisoxazole-4-carboxylic acid | Hydrolysis | 85-95% | Unreacted ester, degradation products |
| 5-Methylisoxazole-4-carbonitrile | Amide dehydration | 60-75% | Unreacted amide |
| This compound | Nitrile reduction | 70-85% | Incomplete reduction, workup byproducts |
| This compound | Reductive amination | 65-80% | Over-alkylation, alcohol byproduct |
References
-
Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. [Link]
-
Dickins, R. S., et al. (1998). L-VALINOL. Organic Syntheses, 75, 23. [Link]
-
Gajda, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5633. [Link]
- US Patent No. US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- International Patent Application No. WO2001060363A1. (2001). A method for synthesizing leflunomide.
- International Patent Application No. WO2003042193A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]
-
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
ResearchGate. (2011). Dehydration of heterocyclic carboxamides to the corresponding nitriles. [Link]
-
ResearchGate. (2009). 5-Methylisoxazole-4-carboxylic acid. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Reddit. (2025). Help with reductive ammination. Retrieved from [Link]
-
ResearchGate. (2015). Dehydration of Amides to Nitriles: A Review. [Link]
-
Royal Society of Chemistry. (2020). Recent developments in dehydration of primary amides to nitriles. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry. Retrieved from [Link]
- US Patent No. US5965764A. (1999). Process for producing a nitrile.
-
YouTube. (2025). Underrated Reducing Agents (Important Papers). [Link]
-
Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]
-
ResearchGate. (2025). Dehydration of Amides to Nitriles Initiated by Hexamethylphosphoric Triamide. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of (ii) Ethyl 5-methylisoxazol-4-yl carboxylate. Retrieved from [Link]
-
YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Nitriles. [Link]
-
National Institutes of Health. (2025). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. [Link]
-
Chemistry & Chemical Technology. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. [Link]
-
ResearchGate. (2025). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Google APIs. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. [Link]
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Isoxazole Ring Formation: A Technical Support Guide to Navigating Side Reactions
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole ring formation. The isoxazole moiety is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals.[1][2] However, its synthesis is often plagued by side reactions that can diminish yields and complicate purification.
This document provides in-depth, field-proven insights into common challenges, offering troubleshooting guides and frequently asked questions in a direct, question-and-answer format. We will delve into the causality behind experimental choices, empowering you to not just follow protocols, but to understand and control your chemical transformations.
Part 1: Frequently Asked Questions (FAQs) about Isoxazole Synthesis
This section addresses the most common issues encountered during the synthesis of isoxazoles, focusing on the two primary synthetic routes: the condensation of a 1,3-dicarbonyl compound with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
FAQ 1: My reaction of a 1,3-dicarbonyl compound with hydroxylamine is producing a mixture of regioisomers. How can I control the regioselectivity?
The formation of a regioisomeric mixture is a frequent challenge in the Claisen isoxazole synthesis.[3] The hydroxylamine can attack either of the carbonyl groups of the 1,3-dicarbonyl compound, leading to two different isoxazole products. The key to controlling this lies in manipulating the reaction conditions to favor one pathway over the other.
Troubleshooting Regioisomer Formation:
-
Solvent Choice is Critical: The polarity and protic nature of the solvent can significantly influence the regiochemical outcome. For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile can favor another.[3][4]
-
Leverage Lewis Acids: The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can activate one carbonyl group over the other, thereby directing the nucleophilic attack of hydroxylamine and enhancing regioselectivity.[3][4]
-
pH and Temperature Optimization: The pH of the reaction medium can affect the nucleophilicity of the hydroxylamine, while temperature can influence the kinetic versus thermodynamic control of the reaction. A systematic screening of these parameters is often necessary to find the optimal conditions for your specific substrate.[4]
-
Substrate Modification: The electronic nature of the substituents on your starting materials plays a crucial role. Electron-withdrawing groups can enhance the electrophilicity of one carbonyl carbon, leading to higher regioselectivity, whereas electron-donating groups may result in lower selectivity.[3]
Below is a table summarizing the effect of reaction conditions on the regioselectivity of the reaction between a β-enamino diketone and hydroxylamine hydrochloride, based on a study by da Silva et al.[3]
| Entry | Solvent | Lewis Acid (BF₃·OEt₂) | Temperature | Major Regioisomer |
| 1 | MeCN | - | Room Temp | Mixture |
| 2 | EtOH | - | Reflux | 3a |
| 3 | MeCN | 2.0 equiv. | Room Temp | 4a |
Data adapted from a study on the regioselective synthesis of isoxazoles from β-enamino diketones.[3]
FAQ 2: I am attempting a 1,3-dipolar cycloaddition, but my yield of the desired isoxazole is low, and I am isolating a significant amount of a byproduct. What is happening and how can I fix it?
A common pitfall in the 1,3-dipolar cycloaddition route to isoxazoles is the dimerization of the in situ generated nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[5][6] This side reaction competes with the desired cycloaddition with the alkyne, thereby reducing the yield of the isoxazole.
Strategies to Minimize Furoxan Formation:
-
Control the Nitrile Oxide Concentration: The dimerization is a second-order reaction with respect to the nitrile oxide. Therefore, maintaining a low concentration of the nitrile oxide throughout the reaction is key. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture containing the alkyne.[5]
-
Optimize Reaction Temperature: Higher temperatures can sometimes favor the dimerization over the cycloaddition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[5]
-
Choice of Base and Solvent: The base used to generate the nitrile oxide from a hydroximoyl chloride, and the solvent system, can impact the rate of both the desired reaction and the side reaction. Non-nucleophilic bases like triethylamine are commonly used.[6] A screening of different bases and solvents for your specific system is recommended.
-
Use a Slight Excess of the Alkyne: Using a slight excess of the alkyne dipolarophile can help to trap the nitrile oxide as it is formed, outcompeting the dimerization pathway.[5]
Part 2: Experimental Protocols and Methodologies
To provide a practical context to the troubleshooting advice, this section details a general protocol for controlling regioselectivity in isoxazole synthesis and a method for minimizing furoxan formation.
Protocol 1: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole using a Lewis Acid
This protocol is adapted from the work of da Silva et al. and demonstrates the use of BF₃·OEt₂ to direct the regioselectivity of the cyclocondensation reaction.[3]
Materials:
-
β-enamino diketone (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Pyridine (1.4 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv)
-
Acetonitrile (MeCN) as solvent
Procedure:
-
To a solution of the β-enamino diketone in acetonitrile at room temperature, add hydroxylamine hydrochloride and pyridine.
-
Stir the mixture for 5 minutes.
-
Slowly add boron trifluoride etherate to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Visualizing Reaction Pathways and Troubleshooting
Diagrams can be powerful tools for understanding complex reaction mechanisms and for visualizing troubleshooting workflows. The following diagrams, rendered in DOT language, illustrate key concepts discussed in this guide.
Diagram 1: General Pathways to Isoxazole Synthesis
Caption: A workflow for troubleshooting and improving regioselectivity.
Diagram 3: Competing Pathways in 1,3-Dipolar Cycloaddition
Caption: The competition between isoxazole formation and furoxan side-product.
References
-
da Silva, F. S., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-11. [Link]
-
Der Pharma Chemica. (2025). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]
-
RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]
-
Der Pharma Chemica. (2015). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]
-
Organic & Biomolecular Chemistry. (2014). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. [Link]
-
ResearchGate. (2022). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. [Link]
-
National Institutes of Health. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. [Link]
-
Journal of Pharmaceutical and Biological Sciences. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. [Link]
-
ResearchGate. (2019). Synthesis of isoxazoles 101. Reaction conditions. Step 1. One‐pot. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of isoxazoles. [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (2023). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
-
National Institutes of Health. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
National Institutes of Health. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (5-Methylisoxazol-4-yl)methanamine & Other Polar Amines
Welcome to the technical support center for the purification of polar amines. This guide is specifically designed for researchers, scientists, and professionals in drug development who encounter challenges with compounds like (5-Methylisoxazol-4-yl)methanamine. The unique combination of a basic amine and a polar isoxazole ring presents a distinct set of purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the integrity of your research and development pipeline.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of polar amines.
Q1: What makes polar amines like this compound so difficult to purify by standard silica gel chromatography?
A: The primary challenge arises from the strong interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2] This acid-base interaction leads to several issues:
-
Severe Tailing/Streaking: The compound adheres strongly to the stationary phase, resulting in broad, streaky peaks instead of sharp, well-defined bands.[1]
-
Irreversible Adsorption: In some cases, the amine can bind so strongly that it doesn't elute from the column, leading to significant yield loss.[3]
-
Compound Degradation: The acidic nature of silica gel can potentially degrade sensitive molecules. The isoxazole ring, for instance, can be susceptible to ring-opening under certain pH conditions, particularly basic ones, though it shows greater stability in acidic to neutral pH at ambient temperatures.[4]
Q2: My polar amine is highly soluble in water. How can I effectively extract it into an organic solvent?
A: This is a common issue with small, polar amines. Here are a few strategies:
-
pH Adjustment: Before extraction, basify the aqueous layer with a strong base like NaOH to a pH of 9-10.[5] This deprotonates the ammonium salt (if present) to the free amine, which is generally less water-soluble and more soluble in organic solvents.
-
Salting Out: Add a significant amount of a salt like NaCl or K₂CO₃ to the aqueous layer. This increases the polarity of the aqueous phase, "pushing" the less polar amine into the organic layer.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be very effective, albeit more time-consuming.
Q3: I'm struggling with crystallization of my polar amine. What can I do?
A: Crystallization of polar amines can be tricky due to their high solubility in polar solvents and their tendency to form oils.
-
Salt Formation: A highly effective technique is to form a salt of the amine.[6] Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., EtOAc, THF, or Et₂O) and add a solution of an acid like HCl in a non-polar solvent (e.g., dioxane or ether). The resulting ammonium salt will often precipitate as a crystalline solid.[6] You can also experiment with other acids like tartaric or oxalic acid.[6]
-
Solvent System Selection: For recrystallizing the free base, remember the "like dissolves like" principle.[7][8] Try dissolving your compound in a minimal amount of a hot, polar solvent (like ethanol or isopropanol) and then slowly adding a less polar co-solvent (like hexanes or toluene) until turbidity is observed. Slow cooling should then induce crystallization.
II. Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific problems you might encounter during the purification workflow.
Guide 1: Issues with Column Chromatography
Problem: Severe tailing and poor separation on a silica gel column.
Root Cause Analysis:
The basic amine is strongly interacting with the acidic silica gel.[1] This leads to a non-ideal elution profile.
Solutions:
-
Mobile Phase Modification (The Quick Fix):
-
Protocol: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your mobile phase. A typical starting concentration is 0.1-1% (v/v).
-
Mechanism: The added base will preferentially interact with the acidic silanol groups on the silica, effectively "masking" them from your compound.[3][9] This allows the polar amine to elute more symmetrically.
-
-
Stationary Phase Modification (The Robust Solution):
-
Protocol: Switch from standard silica gel to a less acidic or a basic stationary phase.
-
Options:
-
Amine-functionalized silica: This is an excellent choice as it has a basic surface that repels the amine, leading to much-improved peak shape.[3][9]
-
Basic Alumina (Al₂O₃): Alumina is generally less acidic than silica and can be a good alternative. However, be aware that it can sometimes be reactive.
-
Reversed-Phase Chromatography (C18): For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an aqueous mobile phase can be effective.[10][11]
-
-
Data Summary: Stationary Phase Selection
| Stationary Phase | Advantages | Disadvantages | Best For |
| Silica Gel + Base | Readily available, cost-effective. | Can be less reproducible, base may interfere with some analyses. | Quick purifications where baseline separation is not critical. |
| Amine-functionalized Silica | Excellent peak shape, good reproducibility.[3][9] | More expensive than plain silica. | High-purity isolations of basic compounds. |
| Basic Alumina | Good for moderately basic compounds, less acidic than silica. | Can be reactive, may have lower loading capacity. | Compounds that are sensitive to the acidity of silica. |
| Reversed-Phase (C18) | Good for very polar, water-soluble amines (HILIC mode).[10][11] | Requires aqueous mobile phases, which can be difficult to remove. | Final purification of highly polar compounds. |
Guide 2: Challenges in Post-Purification Workup
Problem: Difficulty removing residual triethylamine (Et₃N) or other high-boiling impurities from the final product.
Root Cause Analysis:
Triethylamine has a relatively high boiling point (89 °C) and can form azeotropes, making it difficult to remove completely by simple evaporation.
Solutions:
-
Acid-Base Extraction:
-
Protocol:
-
Dissolve the product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl).[5][12]
-
The triethylamine will be protonated and move into the aqueous layer.
-
Crucially, if your product is also a base, it will also move into the aqueous layer. In this case, after separating the layers, you must re-basify the aqueous layer with NaOH and re-extract your product with an organic solvent.[5][12]
-
-
-
Scavenger Resins (A Modern Approach):
-
Protocol: Use a solid-supported scavenger resin to selectively bind and remove impurities.[13]
-
Mechanism: These are polymer beads with functional groups that covalently bind to specific types of molecules.[13][14] For removing excess amines or other basic impurities, an isocyanate or sulfonic acid resin is highly effective.[14][15]
-
Advantages: This method is very clean as the resin is simply filtered off, avoiding the need for aqueous workups.[13]
-
Workflow Diagram: Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
Guide 3: Stability of the Isoxazole Ring
Problem: Suspected decomposition of the this compound during purification.
Root Cause Analysis:
The isoxazole ring can be sensitive to certain conditions. While generally stable to acidic and neutral pH, strong basic conditions, especially at elevated temperatures, can cause ring-opening.[4] The N-O bond is the weakest point in the ring.[16]
Preventative Measures & Solutions:
-
Avoid Strong Bases When Possible:
-
TLC Stability Test:
-
Protocol: Before running a column, spot your crude material on a silica TLC plate. Let the plate sit on the bench for 30-60 minutes, then elute it.
-
Analysis: If you see new spots appearing that were not in the original crude material, it's a sign that your compound is decomposing on the silica.[1]
-
-
Consider Amine Protection:
-
Protocol: If the amine is particularly problematic or the molecule is very sensitive, consider temporarily protecting the amine group with a protecting group like Boc (tert-butyloxycarbonyl).[18][19]
-
Mechanism: The Boc-protected amine is no longer basic and will behave like a neutral molecule, making chromatography on silica gel much more straightforward. The Boc group is easily removed later with a mild acid like trifluoroacetic acid (TFA).[18][19]
-
Workflow Diagram: Amine Protection Strategy
Caption: Workflow for using a protecting group strategy.
III. References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Self-indicating amine scavenger resins. Chemical Communications. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
National Institutes of Health. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]
-
American Chemical Society. (2019). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
American Chemical Society. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]
-
Reddit. (n.d.). Amine workup. r/Chempros. Retrieved from [Link]
-
Unknown Source. (n.d.). Liquid/liquid Extraction.
-
PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Science Forums. (2011). Amine purification. Retrieved from [Link]
-
YouTube. (2025). Why Do Amines Adhere To Silica Gel Columns? Chemistry For Everyone. Retrieved from [Link]
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from
-
Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography.
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Unknown Source. (n.d.). 3.3. CRYSTALLIZATION.
-
Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Retrieved from [Link]
-
PubMed Central - NIH. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
-
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
-
Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Retrieved from
-
ResearchGate. (n.d.). Structure and stability of isoxazoline compounds. Retrieved from [Link]
-
Unknown Source. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole. Retrieved from
-
PubMed. (n.d.). Solubilization and purification of an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid binding protein from bovine brain. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. biotage.com [biotage.com]
- 10. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labex.hu [labex.hu]
- 12. vernier.com [vernier.com]
- 13. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. suprasciences.com [suprasciences.com]
- 16. Isoxazole - Wikipedia [en.wikipedia.org]
- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: A Troubleshooting Guide for Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing the isoxazole scaffold. Isoxazoles are privileged heterocyclic motifs found in numerous pharmaceuticals and agrochemicals, making their efficient synthesis a critical task. This document moves beyond simple protocols to provide in-depth, field-proven insights into overcoming the common challenges encountered during their synthesis, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?
The two most widely employed strategies for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation reaction between 1,3-dicarbonyl compounds and hydroxylamine.[1][2][3]
-
1,3-Dipolar Cycloaddition: This is arguably the most versatile method. It involves the [3+2] cycloaddition of an in situ generated nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). This method offers broad substrate scope and is amenable to controlling regioselectivity.[4][5]
-
Condensation with 1,3-Dicarbonyls: This classical approach involves the reaction of a β-diketone or a related 1,3-dicarbonyl equivalent with hydroxylamine.[6] The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to form the aromatic isoxazole ring.[6]
Other notable methods include the cycloisomerization of α,β-acetylenic oximes and reactions involving α,β-unsaturated ketones with hydroxylamine.[1][7]
Q2: I'm performing a 1,3-dipolar cycloaddition. What are the common ways to generate the required nitrile oxide intermediate?
Nitrile oxides are highly reactive and unstable, so they are almost always generated in situ. The primary methods include:
-
Dehydrohalogenation of Hydroximoyl Halides: This is a classic method where a hydroximoyl chloride or bromide is treated with a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to eliminate HCl and form the nitrile oxide.[5][8]
-
Oxidation of Aldoximes: Aldoximes can be oxidized using various reagents to generate nitrile oxides. Common oxidants include sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or hypervalent iodine reagents.[8] This method avoids the need to pre-form the hydroximoyl halide.
-
Dehydration of Primary Nitroalkanes: Primary nitro compounds can be dehydrated to form nitrile oxides, often using reagents like phenyl isocyanate or trichlorotriazine.[9]
The choice of method depends on the stability and functional groups of your starting materials. The oxidation of aldoximes is often preferred for its milder conditions.
Q3: How critical are solvent and temperature for controlling regioselectivity and yield?
Solvent and temperature are paramount.[1] Their optimization is crucial for any isoxazole synthesis.
-
Solvent: The solvent affects reactant solubility, reaction rates, and, critically, the regioselectivity of cycloaddition reactions.[1][10] For instance, polar or fluorinated solvents have been shown to influence and sometimes enhance the regioselectivity of 1,3-dipolar cycloadditions.[1] Common solvents include acetonitrile, DMF, DMSO, and alcohols.[1][2]
-
Temperature: Temperature directly controls the reaction kinetics. Excessively high temperatures can lead to the decomposition of sensitive starting materials or intermediates (like nitrile oxides) and promote the formation of side products.[1][9] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Systematic screening of the temperature is often a necessary step in optimizing a new synthesis.[1][11]
Troubleshooting Guide: From Low Yields to Isomeric Mixtures
This section addresses specific, common problems in a question-and-answer format, providing both the underlying cause and actionable solutions.
Problem 1: My reaction has a very low yield or is not working at all.
Low or no yield is a frequent issue, often stemming from the stability and generation of the reactive intermediate in 1,3-dipolar cycloadditions.
-
Possible Cause A: Inefficient Nitrile Oxide Generation.
-
Why it Happens: The base used for dehydrohalogenation may be inappropriate for the substrate, or the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride) may be of poor quality.[1][12]
-
Troubleshooting Steps:
-
Verify Precursor Quality: Ensure your aldoxime or hydroximoyl chloride is pure and has not degraded.
-
Select the Right Base: Common bases like triethylamine are often effective, but stronger, non-nucleophilic bases like DBU may be required for less reactive systems.[1][9]
-
Consider an Alternative Generation Method: If dehydrohalogenation is failing, try generating the nitrile oxide via oxidation of the corresponding aldoxime with a reagent like NCS or Chloramine-T.[1]
-
-
-
Possible Cause B: Dimerization of the Nitrile Oxide.
-
Why it Happens: Nitrile oxides can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often significant side reaction that consumes the intermediate.[8] This is especially prevalent at higher concentrations of the nitrile oxide.
-
Troubleshooting Steps:
-
Slow Addition: Add the nitrile oxide precursor (or the base/oxidant that generates it) slowly to the reaction mixture containing the alkyne. This maintains a low steady-state concentration of the nitrile oxide, favoring the intermolecular cycloaddition over dimerization.[1]
-
Adjust Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the alkyne dipolarophile to ensure it effectively traps the nitrile oxide as it is formed.[1]
-
-
-
Possible Cause C: Poor Reactant Solubility.
-
Why it Happens: If one or more reactants are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.
-
Troubleshooting Steps:
-
Select a Better Solvent: Choose a solvent in which all components are fully soluble. Common choices for these reactions include acetonitrile, DMF, and DMSO.[1]
-
Gentle Heating: In some cases, gentle heating can improve solubility, but this must be balanced against the risk of reactant or intermediate decomposition.
-
-
Problem 2: My reaction is producing a mixture of regioisomers.
The formation of isomers is a very common challenge in 1,3-dipolar cycloadditions, leading to difficult purifications and reduced yields of the desired product.[1][13]
-
Why it Happens: The regioselectivity of the cycloaddition is governed by a delicate balance of both electronic (frontier molecular orbital interactions) and steric factors of the nitrile oxide and the alkyne.[1] Unless one of these factors is overwhelmingly dominant, a mixture of 3,4- and 3,5-disubstituted isoxazoles can be expected.
-
Troubleshooting Steps:
-
Modify Reaction Conditions: Regiochemical control can often be achieved by systematically varying the reaction parameters.[10]
-
Experiment with Catalysts: The use of a catalyst can dramatically direct the regioselectivity. Copper(I) catalysts are well-known to favor the formation of 3,5-disubstituted isoxazoles.[1][7] Lewis acids such as BF₃·OEt₂ or AlCl₃ have also been used to control the regiochemical outcome.[10][11]
-
Structural Modification: If possible, modifying the electronic or steric properties of the substituents on the alkyne or nitrile oxide precursor can provide a strong bias for a single isomer.
-
| Parameter | Variation | Expected Outcome on Regioselectivity | Reference |
| Solvent | Screen from nonpolar (Toluene) to polar aprotic (DMF, Acetonitrile) | Polarity can influence the transition state energies, favoring one regioisomer over the other. | [1][10][12] |
| Temperature | Screen from room temperature to reflux | May alter the selectivity, although often has a smaller effect than solvent or catalyst. | [1][9] |
| Catalyst | No catalyst vs. Cu(I) source vs. Lewis Acid (e.g., BF₃·OEt₂) | Can fundamentally change the reaction mechanism or coordinate to reactants, strongly directing the outcome. | [7][10][14] |
Problem 3: My purified product seems to decompose over time.
While isoxazoles are aromatic and generally stable, the ring can be susceptible to cleavage under certain conditions.
-
Why it Happens: The N-O bond in the isoxazole ring is inherently weak and can be cleaved under various conditions, including strong acid, strong base, or UV light (photolysis).[3][15] Some substituted isoxazoles are particularly prone to base-catalyzed ring-opening.[16]
-
Troubleshooting Steps:
-
Check pH of Workup/Storage: Ensure that the product is not exposed to harsh acidic or basic conditions during aqueous workup or purification. Store the final compound under neutral, anhydrous conditions.
-
Protect from Light: Store samples in amber vials or protected from direct light, as photolytic rearrangement to an oxazole via an azirine intermediate is a known decomposition pathway.[3]
-
Re-evaluate Purification: If using silica gel chromatography, residual acidity on the silica could potentially degrade sensitive products. Consider using deactivated silica gel (pre-treated with a base like triethylamine) or an alternative purification method like recrystallization.
-
Problem 4: I can't distinguish between my regioisomers using standard ¹H NMR.
-
Why it Happens: Regioisomers can have very similar spectroscopic properties, making unambiguous assignment challenging with basic 1D NMR alone.
-
Troubleshooting Steps:
-
Advanced NMR Techniques: Use 2D NMR experiments like HMBC and NOESY to establish long-range correlations that can definitively prove the connectivity.
-
¹³C and ¹⁵N NMR: The chemical shifts of the ring carbons and nitrogen are highly diagnostic. Comparing experimental values to calculated shifts or data from closely related literature compounds can provide strong evidence for one isomer over another.[17][18]
-
X-Ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides the absolute, unambiguous structural proof.[17]
-
Key Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol is adapted for the regioselective synthesis of 3,5-disubstituted isoxazoles.[5][7]
-
To a solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH:H₂O, 10 mL), add a copper(I) source (e.g., CuSO₄·5H₂O, 0.05 mmol) and a reducing agent (e.g., sodium ascorbate, 0.1 mmol).
-
Add a mild base (e.g., triethylamine, 1.5 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: General Procedure for Condensation of a 1,3-Dicarbonyl Compound
This protocol is a classic method for synthesizing 3,5-disubstituted isoxazoles.[1][19]
-
Dissolve the 1,3-dicarbonyl compound (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in a suitable solvent (e.g., ethanol or water, 5-10 mL).
-
Heat the reaction mixture to reflux and stir for 2-6 hours. For some substrates, the reaction may proceed at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by suction filtration. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
References
-
Vivar-Ceja, F. M., et al. (2020). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available from: [Link]
-
Organic Chemistry Portal. Regioselective Synthesis of Isoxazoles from Ynones. Synfacts. Available from: [Link]
-
Bakthavachalam, R., et al. (2019). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available from: [Link]
-
Vivar-Ceja, F. M., et al. (2020). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available from: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
-
Reddy, G. S., et al. (2018). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules. Available from: [Link]
-
Patil, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of isoxazole. Available from: [Link]
-
Perras, F. A., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters. Available from: [Link]
-
Nieto, C. I., et al. (2019). Synthesis, structure and NMR study of fluorinated isoxazoles derived from hemi-curcuminoids. Journal of Fluorine Chemistry. Available from: [Link]
-
Boykin, D. W., et al. 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Magnetic Resonance in Chemistry. Available from: [Link]
-
Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences. Available from: [Link]
-
ResearchGate. Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes.... Available from: [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.... Available from: [Link]
-
Roy, K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available from: [Link]
-
Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Available from: [Link]
-
Reddit. Isoxazole synthesis. (2022). Available from: [Link]
-
Smith, L. R., et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. ACS Omega. Available from: [Link]
-
Ortiz, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available from: [Link]
-
Flores, T. D., et al. (2021). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. Available from: [Link]
-
ResearchGate. Synthesis of isoxazoles 101. Reaction conditions. Step 1. One-pot. Available from: [Link]
-
Li, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available from: [Link]
-
Mphahlele, N. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Chemistry. Available from: [Link]
-
Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
OC hem Videos. (2019). synthesis of isoxazoles. YouTube. Available from: [Link]
-
Wikipedia. Isoxazole. Available from: [Link]
-
Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available from: [Link]
-
Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]
-
ResearchGate. Challenges associated with isoxazole directed C−H activation. Available from: [Link]
-
World Journal of Pharmaceutical Research. A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]
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- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Optimization of Isoxazole Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Isoxazoles are a cornerstone heterocyclic motif in medicinal chemistry, valued for their diverse biological activities.[1][2] However, their synthesis can present challenges, from low yields to poor regioselectivity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during isoxazole synthesis, particularly focusing on the widely used 1,3-dipolar cycloaddition and condensation reactions.[3]
Problem 1: My 1,3-dipolar cycloaddition reaction is giving a low yield.
Low yields are often traced back to the stability and reactivity of the nitrile oxide intermediate or suboptimal reaction conditions.[4]
Initial Diagnosis Workflow
Caption: Troubleshooting workflow for low yield in isoxazole synthesis.
In-Depth Explanation:
-
Nitrile Oxide Dimerization: Nitrile oxides are high-energy intermediates. If their concentration becomes too high or if the dipolarophile (the alkyne) is not reactive enough, they will rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often difficult-to-remove byproduct.[4][5] The key is to generate the nitrile oxide in situ at a rate that is matched by its consumption in the cycloaddition.
-
Causality: The cycloaddition is a bimolecular reaction, while dimerization is also a bimolecular process involving two nitrile oxide molecules. By keeping the instantaneous concentration of the nitrile oxide low (e.g., via slow addition of a precursor), you kinetically favor the desired reaction with the more abundant alkyne.
-
-
Inefficient Generation: The choice of method for generating the nitrile oxide is critical.
-
From Aldoximes: Oxidation is a common route. Oxidants like chloramine-T, N-chlorosuccinimide (NCS), or greener options like Oxone/NaCl can be used.[6][7][8] If the oxidation is sluggish, the aldoxime may remain, or side reactions can occur.
-
From Hydroximoyl Chlorides: Dehydrochlorination requires a base. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. The base must be strong enough to deprotonate but not so nucleophilic that it reacts with the precursor.[9]
-
Problem 2: I'm observing a mixture of regioisomers.
Regioselectivity is a frequent challenge in the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, which can yield both the 3,5- and 3,4-isomers.
Causality & Solutions:
The regiochemical outcome is governed by a complex interplay of steric and electronic factors, specifically the frontier molecular orbitals (HOMO/LUMO) of the nitrile oxide and the alkyne.[10]
-
Electronic Control: In many cases, the reaction is under "dipole-LUMO/dipolarophile-HOMO" control. The regioselectivity is dictated by the orbital coefficients of the reacting atoms. Modifying the electronic nature of the substituents on both the nitrile oxide and the alkyne can invert or improve selectivity.[11]
-
Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide precursor can sterically disfavor one transition state over the other, leading to higher regioselectivity.[10]
-
Catalysis: Copper(I) catalysis, analogous to the well-known "click" reaction, often provides excellent regioselectivity for the 3,5-disubstituted product. The catalyst coordinates to the terminal alkyne, altering its electronic properties and directing the cycloaddition.[12]
-
Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the isomeric ratio. It is often worthwhile to screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF).[4]
Problem 3: The reaction of my 1,3-diketone with hydroxylamine is not working or gives multiple products.
This classic condensation route is sensitive to pH. The pH controls which carbonyl group is attacked preferentially and governs the subsequent cyclization and dehydration steps.[13]
-
Acidic Conditions (pH < 5): Generally favor the formation of 3,5-disubstituted isoxazoles. The reaction proceeds through the formation of a monoxime intermediate, followed by acid-catalyzed cyclization and dehydration.[14]
-
Neutral/Basic Conditions (pH > 7): Can lead to the formation of isomeric isoxazoles or intermediate 5-hydroxyisoxazoline species.[13][14] Under basic conditions, the more acidic proton of the 1,3-diketone is removed, and the resulting enolate's reactivity profile changes.
Solution: The most critical parameter to control is the reaction pH. Start with acidic conditions (e.g., using hydroxylamine hydrochloride in a solvent like ethanol with a catalytic amount of acid) for the most predictable outcome. If this fails, a systematic screen of pH is necessary.
Frequently Asked Questions (FAQs)
Q1: What are the best methods for generating nitrile oxides in situ? There are several reliable methods, each with its own advantages:
-
Dehydrohalogenation of Hydroximoyl Chlorides: This is a very common method using a non-nucleophilic base like triethylamine.[9] It is generally high-yielding but requires the synthesis of the hydroximoyl chloride precursor.
-
Oxidation of Aldoximes: This avoids the need for halogenated precursors. A variety of oxidants can be used, including sodium hypochlorite (bleach), N-Chlorosuccinimide (NCS), or hypervalent iodine reagents, which are known for being very mild and fast.[5][6][15] More recently, greener oxidative systems like NaCl/Oxone have been developed.[7][8]
-
Dehydration of Primary Nitroalkanes: This method uses a dehydrating agent (e.g., p-toluenesulfonic acid) to generate the nitrile oxide.[16]
Q2: How do I choose the optimal solvent and temperature? Solvent and temperature are interdependent and must be optimized empirically.
-
Solvent: The choice affects reactant solubility and can influence regioselectivity.[4] Common solvents include THF, dioxane, toluene, and acetonitrile. For reactions involving polar intermediates, a more polar solvent may increase the rate. Green chemistry approaches have also explored water or ionic liquids.[13]
-
Temperature: Higher temperatures increase the reaction rate but can also accelerate the unwanted dimerization of the nitrile oxide.[4] It is often best to start at room temperature and gently heat if the reaction is sluggish, monitoring by TLC or LC-MS. For sensitive substrates, sub-ambient temperatures may be required.
Q3: My isoxazole product seems unstable to the workup or purification conditions. What should I do? The isoxazole ring itself is generally stable, but it can be labile under certain conditions, particularly strongly basic ones. The N-O bond is the weakest point.[3][17]
-
Basic Conditions: Avoid strong bases like NaOH or KOH during workup if your molecule has sensitive functional groups. Use milder bases like sodium bicarbonate for aqueous washes.
-
Purification: On silica gel chromatography, prolonged exposure can sometimes cause degradation of sensitive compounds. Consider minimizing the time on the column, using a less acidic grade of silica, or deactivating the silica with a small amount of triethylamine in the eluent.
Data Presentation: Effect of Reaction Parameters
The following table summarizes literature findings on how different conditions can affect the outcome of the 1,3-dipolar cycloaddition between an alkyne and an in situ generated nitrile oxide.
| Parameter | Variation | Typical Effect on Yield | Typical Effect on Regioselectivity (3,5- vs 3,4-) | Rationale & Reference |
| Nitrile Oxide Generation | Slow addition of precursor vs. batch addition | Increases Yield | No significant effect | Minimizes nitrile oxide dimerization by keeping its concentration low.[4] |
| Catalyst | None vs. Cu(I) | Can increase yield | Highly favors 3,5-isomer | Cu(I) coordinates the terminal alkyne, activating it and directing the cycloaddition.[12] |
| Solvent Polarity | Toluene vs. Acetonitrile | Variable | Can influence ratio | The transition states for the two regioisomers may be stabilized differently by polar solvents.[4] |
| Base (for hydroximoyl chlorides) | Triethylamine vs. Pyridine | Higher with TEA | Variable | Base strength and nucleophilicity affect the rate of nitrile oxide formation. Pyridine can be nucleophilic.[14] |
| Temperature | 25 °C vs. 80 °C | Can decrease yield | Can decrease selectivity | Higher temperatures can accelerate side reactions like dimerization and may overcome subtle energetic preferences for one isomer.[4] |
Experimental Protocols
Protocol 1: General Procedure for Isoxazole Synthesis via In Situ Nitrile Oxide Generation from an Aldoxime
This protocol describes a general method using N-Chlorosuccinimide (NCS) as the oxidant.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 eq.) and the aldoxime (1.1 eq.) in a suitable solvent like THF or Dioxane (approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution.
-
Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of N-Chlorosuccinimide (NCS) (1.1 eq.) in the same solvent dropwise over 20-30 minutes. Adding the oxidant slowly is crucial to control the concentration of the nitrile oxide intermediate.[6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture to remove any solid byproducts (e.g., succinimide). Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired isoxazole.
Protocol 2: Synthesis from a 1,3-Diketone and Hydroxylamine
This protocol uses acidic conditions to favor the formation of a single regioisomer.
-
Reactant Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol (approx. 0.2 M).[14]
-
Reaction: Add a few drops of concentrated hydrochloric acid as a catalyst. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol).
-
Monitoring: Monitor the reaction by TLC until the starting diketone is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator. Add ice-cold water to the residue, which may cause the product to precipitate. If it oils out, extract with an organic solvent like ethyl acetate.
-
Purification: If a precipitate forms, collect it by vacuum filtration and wash with cold water. If extraction was performed, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be recrystallized or purified by column chromatography.[18]
References
-
Liu, K. et al. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry. [Link]
-
Gallagher, T. (2012). Nitrile Oxide/Alkyne Cycloadditions. MURAL - Maynooth University Research Archive Library. [Link]
-
Sun, J. et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. [Link]
-
Sun, J. et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. [Link]
-
Minakata, S. et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. [Link]
-
Wang, L. et al. (2019). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters. [Link]
-
Wang, X. et al. (2021). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Alvarez-Corral, M. et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. [Link]
-
Shakyawar, D. et al. (2021). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]
-
Various Authors. (2022). Construction of Isoxazole ring: An Overview. Life and Applied Nano Bio-Science. [Link]
-
Bull, J. A. et al. (2013). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry. [Link]
-
Felpin, F.-X. et al. (2007). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. [Link]
-
Houk, K. N. et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. [Link]
-
Guler, H. et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link]
-
Kumar, A. et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Ota, K. et al. (2021). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. ResearchGate. [Link]
-
Bakulev, V. A. et al. (2019). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry. [Link]
-
Itoh, K. et al. (2019). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. PubMed Central. [Link]
-
Various Authors. (2021). Synthesis of isoxazoles 101. Reaction conditions. Step 1. One‐pot. ResearchGate. [Link]
-
Gande, S. et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
Various Authors. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Various Authors. (2025). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]
-
Various Authors. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
-
Wikipedia. (n.d.). Isoxazole. Wikipedia. [Link]
-
Itoh, K. et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PubMed Central. [Link]
-
Various Authors. (2018). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. [Link]
-
Mamedov, V. A. et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. [Link]
-
Various Authors. (2024). Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]
-
Ulrich, H. et al. (1965). Base-Catalyzed Ring Opening of N-Substituted 5-Isoxazolones. Journal of Organic Chemistry. [Link]
-
Various Authors. (2022). Construction of Isoxazole ring: An Overview. Life and Applied Nano Bio-Science. [Link]
Sources
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
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- 9. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Isoxazole synthesis [organic-chemistry.org]
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- 14. researchgate.net [researchgate.net]
- 15. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 16. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
preventing decomposition of (5-Methylisoxazol-4-yl)methanamine during reaction
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting for a common yet vexing challenge: the decomposition of (5-Methylisoxazol-4-yl)methanamine during synthetic reactions. As a Senior Application Scientist, my goal is to blend a deep understanding of chemical principles with practical, field-tested solutions to guide you toward successful experimental outcomes.
Understanding the Core Challenge: The Fragility of the Isoxazole Ring
This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex molecular architectures. However, its utility is tempered by the inherent reactivity of the isoxazole ring. This five-membered heterocycle, while aromatic, possesses a relatively weak N-O bond that is susceptible to cleavage under various conditions.[1][2] The primary decomposition pathway involves ring-opening, which can be catalyzed by bases, acids, and even certain electrophiles.[3][4] Understanding and mitigating this instability is paramount for any successful synthesis involving this reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when using this compound.
Q1: My reaction mixture (e.g., an amide coupling) is turning dark brown, and TLC analysis shows a smear or multiple new, undesired spots. What is happening?
A: This is a classic sign of substrate decomposition. The isoxazole ring is likely undergoing base-catalyzed hydrolysis or rearrangement.[3][5] The primary amine of your starting material is basic, and many common reaction protocols, especially amide couplings, employ additional bases that can accelerate this degradation.
Root Causes & Immediate Actions:
-
Excessive Basicity: Strong bases (like NaOH, KOH, or even excess triethylamine at high temperatures) can deprotonate the ring or catalyze nucleophilic attack, leading to ring scission.[3][5] A study on the related drug Leflunomide demonstrated significant isoxazole ring opening at basic pH (10.0), with the decomposition rate increasing dramatically with temperature.[5]
-
High Temperature: Thermal stress can provide the energy needed to overcome the activation barrier for N-O bond cleavage.[1] Many isoxazole rearrangements and decompositions are promoted by heat.[3]
-
Incompatible Nucleophiles: If your reaction mixture contains other strong nucleophiles, they may attack the isoxazole ring directly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decomposition.
Q2: I'm attempting an amide coupling with an activated carboxylic acid, but my yield is consistently low, and I recover unreacted starting material. How can I improve this?
A: Low yields in the face of unreacted starting material suggest that the rate of decomposition is competitive with the rate of your desired reaction. The key is to optimize conditions to favor the productive pathway.
Causality-Driven Solutions:
-
Choice of Base is Critical: The base prevents the protonation of your amine, but it can also be the agent of destruction. Avoid strong, small bases.
-
Recommended: Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Its steric bulk makes it less likely to attack the isoxazole ring.
-
Avoid: Triethylamine (TEA) can sometimes be problematic, especially if heated. Strong inorganic bases like carbonates or hydroxides should be avoided entirely.
-
-
Activation of the Carboxylic Acid: The faster the coupling occurs, the less time the amine spends in potentially destabilizing conditions.
-
Recommended Coupling Agents: HATU, HBTU, or COMU are highly efficient and often allow reactions to proceed quickly at low temperatures.
-
Acid Chloride Consideration: While forming an acid chloride is a powerful activation method, the generation of HCl in situ can create an acidic environment that may also promote ring-opening under certain conditions. If using this method, ensure a robust base scavenger (like DIPEA) is present.
-
Data Summary: Reagent Compatibility
| Reagent Type | Recommended (Promotes Stability) | Use with Caution | Avoid (Promotes Decomposition) |
| Base | DIPEA, Proton Sponge | Triethylamine (at low temp), 2,6-Lutidine | NaOH, KOH, K₂CO₃, DBU, LDA |
| Solvent | DCM, THF, Dioxane, Acetonitrile | DMF (ensure it is anhydrous and amine-free) | Protic solvents like Methanol or Ethanol |
| Coupling Agent | HATU, HBTU, COMU, T3P | EDC/HOBt, DCC | - |
| Temperature | 0 °C to Room Temperature | 25 °C to 40 °C | > 50 °C |
Q3: How can I confirm the purity of my this compound before starting my reaction, and how should I store it?
A: Starting with pure, undecomposed material is crucial. The free amine is susceptible to degradation over time, even on the shelf.
Purity Verification & Storage Protocol:
-
Purity Check:
-
¹H NMR: Acquire a proton NMR in CDCl₃ or DMSO-d₆. Look for the characteristic peaks of the methyl group, the methylene protons, and the isoxazole ring proton. The presence of broad, unidentifiable signals may indicate oligomerization or decomposition products.
-
LC-MS: This is the most sensitive method. A pure sample should show a single major peak with the correct mass-to-charge ratio (m/z) for the protonated molecule.
-
-
Storage Protocol:
-
Short-Term (days to weeks): Store in a tightly sealed vial under an inert atmosphere (Argon or Nitrogen) at 2-8°C.[6]
-
Long-Term (months): Store under an inert atmosphere in a freezer (-20°C).
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. Use a fresh, dry syringe or needle for transfer.
-
Validated Experimental Protocols
The following protocols are designed to minimize decomposition and maximize reaction success.
Protocol 1: Optimized Amide Coupling
This procedure uses HATU, a highly efficient coupling agent, and DIPEA to minimize base-mediated decomposition.
Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an Argon atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM or DMF (use a concentration of ~0.1 M).
-
Activation: Cool the solution to 0°C using an ice bath. Add DIPEA (2.5 eq) dropwise. Stir the mixture for 15-20 minutes to allow for the formation of the activated ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.2 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-4 hours.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 5% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Visualizing the Decomposition Pathway
The primary decomposition mechanism under basic conditions is a ring-opening reaction.
Caption: Simplified isoxazole decomposition pathway.
By implementing these troubleshooting strategies, adhering to the validated protocols, and understanding the chemical sensitivities of this compound, researchers can significantly improve the reliability and yield of their synthetic endeavors.
References
- BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
- Lee, T. S., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
- ARKIVOC. (2016). Sulfonimidation via ring-opening of 2-oxazolines with acidic sulfonimide nucleophiles.
- PMC. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
- PubMed. (2022).
- PubMed. (n.d.). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.
- ResearchGate. (n.d.).
- Nano Bico Letters. (2024). Construction of Isoxazole ring: An Overview.
- PubMed. (2021). Diradical Interactions in Ring-Open Isoxazole.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Taylor & Francis. (n.d.). Isoxazole – Knowledge and References.
- BLD Pharm. (n.d.). N-Methyl-1-(5-methylisoxazol-4-yl)methanamine.
- Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Wikipedia. (n.d.). Isoxazole.
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- 6. 1248913-16-7|N-Methyl-1-(5-methylisoxazol-4-yl)methanamine|BLD Pharm [bldpharm.com]
Technical Support Center: A Guide to Removing Impurities from Crude (5-Methylisoxazol-4-yl)methanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (5-Methylisoxazol-4-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this valuable heterocyclic building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered during the purification of this compound.
Q1: What are the most common types of impurities I should expect in my crude product?
A: Crude this compound can contain a variety of impurities stemming from its synthesis. These typically include:
-
Unreacted Starting Materials: Precursors used to form the isoxazole ring or the aminomethyl group.
-
Isomeric Byproducts: Synthesis of substituted isoxazoles can sometimes yield regioisomers, such as (3-methylisoxazol-5-yl) or (5-methylisoxazol-3-yl) derivatives, which can be difficult to separate.
-
Reagents and Catalysts: Excess reagents from steps like reduction of a nitrile or azide, or coupling agents if synthesized via amidation.
-
Degradation Products: Primary amines can be susceptible to oxidation or side reactions, especially under harsh conditions or prolonged storage[1]. The isoxazole ring itself can be sensitive to strong acids or bases[2].
-
Residual Solvents: Solvents used in the reaction and initial work-up procedures.
Q2: My crude product is a dark oil. What is the best first step for purification?
A: For a primary amine like this compound, an acid-base extraction is an excellent and highly effective first purification step[3][4]. This technique leverages the basicity of the amine functional group. By washing the crude organic solution with a dilute aqueous acid (e.g., 1M HCl), the amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. This leaves many neutral or acidic impurities behind in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) regenerates the free amine, which can then be extracted back into a fresh organic solvent[5].
Q3: My compound is streaking badly on my silica gel TLC plate. What does this mean and how can I fix it?
A: Streaking of amines on silica gel is a very common issue. It occurs because the amine's basic lone pair interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to poor chromatographic behavior.
To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a base like triethylamine (NEt₃) or ammonium hydroxide into your TLC and column chromatography eluent[1][6]. This neutralizes the acidic sites on the silica, allowing your amine to travel cleanly up the plate/column.
-
Use a Different Stationary Phase: Consider using basic alumina or a commercially available amine-functionalized silica gel for column chromatography, which are designed to handle basic compounds.
Q4: How do I choose an appropriate solvent system for recrystallization?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. The impurities, conversely, should either be completely soluble or completely insoluble at all temperatures.
-
Screening: Test small amounts of your crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, heptane) and solvent mixtures.
-
Salt Formation: If the free base is an oil or difficult to crystallize, consider forming a salt. Dissolve the crude amine in a solvent like ethyl acetate or diethyl ether and add a solution of an acid (e.g., HCl in dioxane, or oxalic acid in ethanol) to precipitate the corresponding salt, which is often a highly crystalline solid that can be easily recrystallized[1]. The pure free base can be regenerated by subsequent acid-base extraction. Be aware that recrystallization can sometimes lead to the formation of different polymorphs or solvates, which may have different physical properties[7].
Q5: My compound appears to be degrading during purification, especially on a silica gel column. How can I minimize this?
A: Degradation on silica can be due to the acidic nature of the stationary phase.
-
Minimize Contact Time: Do not let the compound sit on the column for extended periods. Prepare your fractions and eluent in advance to run the column efficiently.
-
Deactivate the Silica: As mentioned in Q3, adding a basic modifier like triethylamine to your eluent is crucial[6]. You can also "deactivate" the silica gel by preparing a slurry with the eluent containing the basic modifier before packing the column.
-
Avoid Chlorinated Solvents: Avoid using dichloromethane (DCM) if possible, as it can sometimes form trace amounts of HCl, which can be detrimental.
-
Work at Lower Temperatures: If the compound is thermally labile, consider performing chromatography in a cold room.
Part 2: Troubleshooting Guide
This guide provides structured solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Diagnostic Approach | Recommended Solution |
| Low Purity (<90%) After Initial Synthesis & Work-up | Incomplete reaction or significant side-product formation. | ¹H NMR: Check for signals corresponding to starting materials. TLC/LC-MS: Compare the crude product spot/peak to that of the starting materials. Identify masses of major impurities. | 1. Acid-Base Extraction: Perform an acid-base extraction to remove non-basic impurities (see Protocol 1).[4] 2. Column Chromatography: If impurities are basic or neutral with similar polarity, proceed with column chromatography (see Protocol 2). |
| Product is a Persistent Oil Instead of a Solid | Residual solvent or presence of "greasy" impurities. | ¹H NMR: Look for characteristic solvent peaks. High Vacuum: Place the oil under high vacuum for several hours, possibly with gentle warming (<40°C). | 1. Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. If the product solidifies, it can be filtered off. 2. Salt Formation: Convert the oily free base to a crystalline salt for purification via recrystallization (see Protocol 3).[1] |
| Poor Recovery After Column Chromatography | The compound is irreversibly adsorbing to the acidic silica gel. | TLC Analysis: Observe if the compound remains at the baseline even with highly polar eluents. | 1. Modify Eluent: Ensure your eluent contains 0.5-1% triethylamine or another suitable base.[6] 2. Change Stationary Phase: Switch to neutral or basic alumina, or use a commercially available amine-specific column. 3. Passivate Silica: Prepare a slurry of silica gel in your starting eluent (containing triethylamine) and let it stand for 30 minutes before packing the column. |
| Multiple Spots/Peaks After Purification | The compound is unstable under the analysis conditions (e.g., on TLC plate or in LC/GC instrument). | Re-spot/Re-inject: Re-spot the purified material on a new TLC plate or re-inject a solution of the purified material into the LC/GC. If multiple spots/peaks reappear, degradation is likely. | 1. Use Deactivated Surfaces: Use TLC plates with a basic modifier in the eluent. For GC, use a base-deactivated column. For HPLC, ensure the mobile phase pH is compatible with the compound's stability.[8] 2. Use Milder Techniques: Rely on techniques like recrystallization or acid-base extraction that do not involve highly active surfaces. |
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. The protonated amine salt will be in the top aqueous layer (if using Et₂O) or the bottom aqueous layer (if using a denser solvent like DCM). Drain and collect the aqueous layer.
-
Re-extraction (Optional but Recommended): To ensure complete transfer, wash the organic layer again with a fresh portion of 1M HCl (0.5 volumes). Combine all aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 3M NaOH or a saturated NaHCO₃ solution) with stirring until the pH is >10 (check with pH paper). The free amine will "crash out" or form an oily layer.
-
Back-Extraction: Extract the free amine from the basified aqueous solution with three portions of a fresh organic solvent (e.g., EtOAc or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Purification by Flash Column Chromatography
This method is for separating compounds with close polarities.
-
TLC Optimization: First, find a suitable eluent system using TLC. A good system will give your product an Rf value of ~0.2-0.3. For this amine, start with a mixture like 50% Ethyl Acetate in Hexanes and add 1% triethylamine (NEt₃) to prevent streaking[6].
-
Column Packing:
-
For Silica Gel: Prepare a slurry of silica gel in your chosen eluent (including the 1% NEt₃). Pour the slurry into the column and allow it to pack under light pressure.
-
For Basic Alumina: Use a similar procedure with basic alumina, which may not require the addition of NEt₃ to the eluent.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply pressure (flash chromatography). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Salt Formation and Recrystallization
This protocol is excellent for obtaining a high-purity, crystalline solid.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. While stirring, add a solution of 2M HCl in diethyl ether or 4M HCl in dioxane dropwise until no more precipitate forms.
-
Isolation of Salt: Collect the resulting solid precipitate (the hydrochloride salt) by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.
-
Recrystallization of Salt: Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether, methanol/ethyl acetate).
-
Regeneration of Free Base (Optional): If the free base is required, dissolve the purified salt in water and follow the acid-base extraction procedure from Protocol 1, starting at Step 5 (Basification).
Part 4: Purity Assessment Methodologies
Verifying the purity of your final product is a critical step. No single method is perfect; often, orthogonal techniques are required for complete confidence[9].
| Technique | Principle | Primary Use | Strengths | Limitations |
| HPLC-UV/DAD | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase[10]. | Quantifying the main component and detecting non-volatile impurities. | High resolution, high sensitivity, well-established methods[11]. | Requires a chromophore for UV detection. Impurities without a chromophore will be missed. |
| GC-MS | Separation of volatile compounds in the gas phase, followed by identification based on mass-to-charge ratio[10]. | Identifying and quantifying volatile impurities, such as residual solvents and volatile byproducts. | Excellent for identifying unknown volatile impurities through mass fragmentation patterns. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for amines[8]. |
| qNMR (¹H NMR) | The signal intensity of a nucleus is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard[9]. | Absolute purity determination without needing a reference standard of the analyte itself. | Provides structural information and quantification simultaneously. A "primary method" of analysis. | Lower sensitivity compared to chromatographic techniques. Signal overlap in complex mixtures can complicate analysis. |
Part 5: Visual Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram helps in selecting the initial purification method based on the nature of the crude material and its impurities.
Caption: Decision tree for selecting a primary purification strategy.
Diagram 2: Troubleshooting Amine Column Chromatography
This workflow guides you through solving common problems encountered during column chromatography of amines.
Caption: Workflow for troubleshooting amine column chromatography.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Murray, P. R. D., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1845-1851. DOI:10.1039/D1RE00205H. Retrieved from [Link]
-
Wang, L., et al. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(11), 17599-17607. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). BRD4/CBP M&M. Retrieved from [Link]
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Altria, K. D. (2014, August 22). Validating CE Methods for Pharmaceutical Analysis. LCGC Europe. Retrieved from [Link]
-
Mamatha, M., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF IMPURITY F IN 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 889-893. Retrieved from [Link]
-
Hjeds, H., & Krogsgaard-Larsen, P. (1977). Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol and ›-Aminobutyric Acid (GABA). Acta Chemica Scandinavica, 31b, 589-595. Retrieved from [Link]
-
Liebenberg, W., et al. (2018). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical Development and Technology, 23(10), 1032-1041. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
-
Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 3), 299-301. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Hovhannisyan, A. P., et al. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology, 15(1), 59-64. Retrieved from [Link]
-
Hunter, C., & De Costa, B. R. (1992). Solubilization and purification of an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid binding protein from bovine brain. Journal of Neurochemistry, 58(5), 1919-1925. Retrieved from [Link]
- Google Patents. (1970). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
-
National Center for Biotechnology Information. (n.d.). (3-Methylisoxazol-5-yl)methanamine. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Muscimol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. Retrieved from [Link]
Sources
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- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Regioisomers in Isoxazole Synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Isoxazoles are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis, particularly via the common 1,3-dipolar cycloaddition, often leads to the formation of regioisomeric mixtures, complicating purification and reducing yields of the desired product.[1][4] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you gain control over your reaction outcomes.
Troubleshooting Guide: Controlling Regioselectivity
This section addresses specific problems you may be facing in the laboratory. The answers are grounded in established mechanistic principles to provide not just a solution, but a deeper understanding of the underlying chemistry.
Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles. How can I favor the 3,5-disubstituted regioisomer?
This is a classic challenge in isoxazole synthesis. The formation of two regioisomers arises from the two possible orientations of the nitrile oxide and the alkyne during the cycloaddition. The outcome is governed by a delicate interplay of steric and electronic factors, which can be understood using Frontier Molecular Orbital (FMO) theory.[5][6][7][8]
Technical Explanation:
In the Huisgen 1,3-dipolar cycloaddition, the reaction proceeds through a concerted [3+2] cycloaddition mechanism.[9][10][11] The regioselectivity is determined by the alignment of the Highest Occupied Molecular Orbital (HOMO) of one reactant with the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
-
For terminal alkynes , the orbital coefficients are generally larger on the unsubstituted carbon.
-
For nitrile oxides , the orbital coefficients are typically larger on the carbon atom.
The favored interaction is usually between the HOMO of the alkyne and the LUMO of the nitrile oxide. This leads to the formation of the 3,5-disubstituted isoxazole as the major product. However, competing interactions can lead to the formation of the 3,4-isomer.
Actionable Solutions:
-
Catalyst Selection: The use of a copper(I) catalyst is a highly effective method for selectively synthesizing 3,5-disubstituted isoxazoles.[12][13][14] Copper(I) acetylides are formed in situ, which then react with the nitrile oxide. This catalytic cycle significantly favors the formation of the 3,5-isomer.[14] Ruthenium(II) catalysts have also been shown to promote high regioselectivity for both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles.[15]
-
Solvent Choice: The polarity of the solvent can influence the transition state energies of the two competing pathways. While general rules are hard to establish and are substrate-dependent, exploring a range of solvents from non-polar (e.g., toluene, THF) to polar aprotic (e.g., acetonitrile, DMF) can reveal an optimal medium for the desired regioselectivity.
-
Steric Hindrance: Increasing the steric bulk on the substituent of the nitrile oxide or the alkyne can often enhance regioselectivity by disfavoring the more sterically congested transition state that leads to the 3,4-isomer.[5][7]
Q2: I am attempting a cyclocondensation reaction of a 1,3-dicarbonyl compound with hydroxylamine and obtaining a mixture of isoxazole regioisomers. What factors control the regioselectivity in this case?
The Claisen isoxazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyls with hydroxylamine, is another common route that can suffer from a lack of regiocontrol.[1] The initial nucleophilic attack of hydroxylamine can occur at either of the carbonyl carbons, leading to two different intermediates and subsequently, two regioisomeric isoxazoles.
Technical Explanation:
The regioselectivity is determined by the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material. The more electrophilic carbonyl will be preferentially attacked by the nitrogen of hydroxylamine.
Actionable Solutions:
-
Substrate Design: If you have the flexibility to modify your starting materials, introducing electron-withdrawing or electron-donating groups can direct the initial attack of hydroxylamine. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it the preferred site of attack.
-
Reaction Conditions: The pH of the reaction medium can play a crucial role. In some cases, acidic or basic conditions can favor the formation of one regioisomer over the other by influencing the tautomeric equilibrium of the 1,3-dicarbonyl compound or the reactivity of the hydroxylamine.
-
Use of β-Enamino Diketones: A more advanced strategy involves the use of β-enamino diketones as precursors. By carefully choosing the reaction conditions (solvent, additives like pyridine or Lewis acids such as BF₃), it is possible to achieve high regioselectivity for different isoxazole isomers.[1][16]
Q3: How can I reliably distinguish between the different isoxazole regioisomers I've synthesized?
Unambiguous characterization of the regioisomers is critical. Several analytical techniques can be employed, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful.[1][17]
Technical Explanation:
The chemical environment of the protons and carbons in the isoxazole ring is distinct for each regioisomer. This results in different chemical shifts and coupling patterns in their NMR spectra.
Actionable Solutions:
-
NMR Spectroscopy:
-
¹H NMR: The chemical shift of the proton on the isoxazole ring (if present) is a key indicator. For example, in a 3,5-disubstituted isoxazole, the C4-H typically appears at a different chemical shift compared to the C5-H in a 3,4-disubstituted isomer.[18][19]
-
¹³C NMR: The chemical shifts of the carbon atoms in the isoxazole ring are also diagnostic.[19][20][21]
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the structure by establishing correlations between protons and carbons.[17] HMBC, in particular, can show long-range correlations between protons on the substituents and the carbons of the isoxazole ring, providing definitive proof of the substitution pattern.[20]
-
-
Mass Spectrometry (MS): While MS will show the same molecular weight for regioisomers, their fragmentation patterns upon collision-induced dissociation (CID) can differ, providing clues to their structure.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating and quantifying the ratio of regioisomers in a mixture.[17] Different isomers will often have different retention times on a given column.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the ultimate, unambiguous structural determination.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to isoxazoles?
The most prevalent methods include:
-
1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile oxide with an alkene or alkyne and is one of the most versatile methods for constructing the isoxazole ring.[9][22]
-
Cyclocondensation of 1,3-Dicarbonyls: The reaction of 1,3-dicarbonyl compounds or their equivalents with hydroxylamine is a classical and widely used method.[1]
-
From α,β-Unsaturated Aldehydes/Ketones: A regioselective one-pot synthesis can be achieved from readily available α,β-unsaturated aldehydes and ketones.[23]
What is Frontier Molecular Orbital (FMO) theory and why is it important for understanding regioselectivity?
FMO theory is a model used to explain the reactivity and selectivity of chemical reactions by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.[8] In the context of 1,3-dipolar cycloadditions, the relative energies and the size of the orbital coefficients of the HOMO and LUMO of the nitrile oxide and the alkyne determine which orientation of approach is energetically favored, thus dictating the regiochemical outcome.[24]
Are there any "green" or more environmentally friendly methods for isoxazole synthesis?
Yes, significant research has been directed towards developing more sustainable synthetic protocols. These include:
-
Ultrasound-assisted synthesis: This technique can accelerate reaction rates, improve yields, and reduce energy consumption.[25]
-
Microwave-induced synthesis: Microwave irradiation can significantly shorten reaction times and often leads to cleaner reactions.[26]
-
Solvent-free reactions: Performing reactions under ball-milling (mechanochemical) conditions or in the absence of a solvent minimizes waste.[13]
-
Synthesis in water: Developing synthetic methods that use water as a solvent is a key goal of green chemistry.[15]
Experimental Protocols & Data Visualization
Protocol: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol provides a general method for the regioselective synthesis of 3,5-disubstituted isoxazoles from a terminal alkyne and an in-situ generated nitrile oxide.
Materials:
-
Terminal alkyne (1.0 mmol)
-
Aldoxime (1.1 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Base (e.g., Triethylamine, Et₃N) (2.0 mmol)
-
Oxidant (e.g., N-Chlorosuccinimide, NCS) (1.2 mmol)
-
Solvent (e.g., Tetrahydrofuran, THF) (5 mL)
Procedure:
-
To a stirred solution of the terminal alkyne (1.0 mmol) and aldoxime (1.1 mmol) in THF (5 mL) at room temperature, add CuI (0.05 mmol) and triethylamine (2.0 mmol).
-
Stir the mixture for 10 minutes.
-
Add N-Chlorosuccinimide (NCS) (1.2 mmol) portion-wise over 5 minutes. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Table 1: Representative Data for Regioisomer Analysis by ¹H NMR
| Regioisomer | C-H Proton Chemical Shift (δ, ppm) |
| 3,5-Disubstituted Isoxazole | ~6.2 - 6.8 |
| 3,4-Disubstituted Isoxazole | ~8.0 - 8.5 |
Note: Chemical shifts are approximate and can vary significantly depending on the substituents.
Diagrams
Caption: Regioselectivity in 1,3-dipolar cycloaddition.
References
-
One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. (n.d.). Journal of Chemical Sciences. [Link]
-
Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. [Link]
-
da Silva, J. L., de Oliveira, M. C. F., da Silva, A. C. M., de Lima, M. do C. A., Galdino, S. L., Pitta, I. R., & Neves, J. L. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(11), 5942–5954. [Link]
-
Bhat, B. A., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society. [Link]
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (n.d.). Chemical Communications. [Link]
-
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Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. (2018). RSC Publishing. [Link]
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Faita, G., Mella, M., & Quadrelli, P. (2025). Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile. Steroids, 217, 109598. [Link]
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Lin, B., Yu, P., He, C. Q., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787–4790. [Link]
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Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2022). MDPI. [Link]
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Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). RSC Advances. [Link]
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1,3-dipolar cycloaddition reactions. (2020). YouTube. [Link]
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1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]
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New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. (2020). National Institutes of Health. [Link]
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Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Angewandte Chemie International Edition. [Link]
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Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. (2017). PubMed. [Link]
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Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (n.d.). Organic & Biomolecular Chemistry. [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2018). Beilstein Journal of Organic Chemistry. [Link]
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Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. (n.d.). Magnetic Resonance in Chemistry. [Link]
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Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (2017). Inorganic Chemistry. [Link]
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Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. (2025). Journal of Qassim University for Science. [Link]
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Validation & Comparative
A Comparative Spectroscopic Guide to (5-Methylisoxazol-4-yl)methanamine and Its Synthetic Precursors
This guide provides an in-depth comparative analysis of (5-Methylisoxazol-4-yl)methanamine and the key intermediates in its synthesis, employing fundamental spectroscopic techniques. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causal relationships between molecular structure and spectroscopic output. By understanding these correlations, scientists can effectively monitor reaction progress, identify byproducts, and confirm the structural integrity of their target compounds with confidence.
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of FDA-approved drugs.[1][2] this compound serves as a crucial building block for more complex molecules, making its unambiguous identification and the purity assessment of its precursors paramount. This guide establishes a self-validating framework for analysis, grounding its claims in established spectroscopic principles and authoritative references.
I. The Synthetic Landscape: From Carboxylate to Amine
A common and reliable synthetic route to this compound begins with the construction of the isoxazole ring, followed by functional group manipulations at the C4 position. The pathway detailed below allows for a clear spectroscopic comparison at each stage, as a carbonyl group is systematically transformed into a primary amine.
Caption: Synthetic pathway from the ester precursor to the final amine.
II. Comparative ¹H NMR Spectroscopy Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this synthetic pathway, it provides unambiguous evidence for the transformation of the functional group at the C4 position. The key diagnostic signals are the isoxazole ring proton, the C5-methyl protons, and the protons on the C4-substituent.
Causality Behind the Chemical Shifts: The chemical environment, specifically the electron density around a proton, dictates its resonance frequency (chemical shift). In this series, the transformation from an ester (electron-withdrawing) to a carboxylic acid, then an amide, and finally to an aminomethyl group (less withdrawing) causes predictable upfield shifts for adjacent protons.
| Compound | Isoxazole H-3 (δ, ppm) | C5-CH₃ (δ, ppm) | C4-Substituent Protons (δ, ppm) | Solvent |
| Ethyl-5-methylisoxazole-4-carboxylate | ~8.4 (s, 1H) | ~2.7 (s, 3H) | ~4.3 (q, 2H, O-CH₂) ~1.3 (t, 3H, CH₃) | CDCl₃ |
| 5-Methylisoxazole-4-carboxylic Acid | ~8.5 (s, 1H) | ~2.8 (s, 3H) | ~11-12 (br s, 1H, COOH) | DMSO-d₆ |
| 5-Methylisoxazole-4-carboxamide | ~8.3 (s, 1H) | ~2.6 (s, 3H) | ~7.5 & ~7.1 (br s, 2H, NH₂) | DMSO-d₆ |
| This compound [3] | ~8.2 (s, 1H) | ~2.4 (s, 3H) | ~3.7 (s, 2H, CH₂-NH₂) ~1.9 (br s, 2H, NH₂) | CDCl₃ |
Expert Interpretation:
-
Isoxazole H-3 Proton: This singlet, consistently found far downfield (~8.2-8.5 ppm), is a hallmark of the isoxazole ring system and remains relatively unperturbed by changes to the C4 substituent.
-
C5-Methyl Protons: The singlet for the methyl group attached to the isoxazole ring is another stable anchor point, typically appearing around 2.4-2.8 ppm.[4]
-
Diagnostic C4-Substituent Protons: This is where the story of the transformation is told.
-
In the ester , the quartet and triplet of the ethyl group are unmistakable. The methylene protons (O-CH₂) are significantly downfield (~4.3 ppm) due to the deshielding effect of the adjacent oxygen atom.
-
The disappearance of the ethyl signals and the appearance of a very broad singlet far downfield (~11-12 ppm) confirms hydrolysis to the carboxylic acid . This proton is acidic and its signal is often broad and concentration-dependent.
-
For the amide , the two protons of the -NH₂ group appear as two broad singlets (or one broad singlet) around 7-8 ppm. Their chemical shift can vary with solvent and temperature due to hydrogen bonding.
-
Finally, the successful reduction to the amine is confirmed by the disappearance of the amide NH₂ signals and the appearance of a new singlet around 3.7 ppm, integrating to two protons. This signal corresponds to the newly formed methylene group (CH₂-NH₂). A broad singlet for the amine protons (NH₂) also appears further upfield (~1.9 ppm).
-
III. Comparative ¹³C NMR Spectroscopy Analysis
Carbon-13 NMR provides complementary information, mapping the carbon skeleton of the molecule. The most diagnostic signal in this series is that of the C4-substituent carbon, which experiences a dramatic upfield shift upon reduction of the carbonyl.
| Compound | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C5-CH₃ (δ, ppm) | C4-Substituent Carbons (δ, ppm) |
| Ethyl-5-methylisoxazole-4-carboxylate | ~158 | ~112 | ~170 | ~12 | ~162 (C=O), ~60 (O-CH₂), ~14 (CH₃) |
| 5-Methylisoxazole-4-carboxylic Acid | ~159 | ~111 | ~171 | ~12 | ~164 (C=O) |
| 5-Methylisoxazole-4-carboxamide | ~158 | ~114 | ~169 | ~12 | ~163 (C=O) |
| This compound | ~157 | ~118 | ~168 | ~11 | ~36 (CH₂) |
Expert Interpretation:
-
Isoxazole Ring Carbons: The chemical shifts of the ring carbons (C3, C4, C5) remain in their characteristic regions throughout the synthesis.
-
The Carbonyl Carbon (C=O): In the ester, acid, and amide precursors, the carbonyl carbon resonates significantly downfield (~162-164 ppm), a defining feature of sp²-hybridized carbons double-bonded to oxygen.
-
The Methylene Carbon (CH₂): The most critical transformation is the complete disappearance of the carbonyl signal and the emergence of a new signal in the aliphatic region at ~36 ppm for the final amine . This upfield shift of over 120 ppm is conclusive evidence of the reduction of the carbonyl group to a methylene group.
IV. Comparative Infrared (IR) Spectroscopy Analysis
IR spectroscopy excels at identifying functional groups. Each step in the synthesis involves a distinct functional group transformation, which is readily observed in the IR spectrum.
Causality Behind IR Absorptions: Molecular bonds vibrate at specific frequencies. The frequency of absorption depends on the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers).
| Compound | Key Characteristic Bands (cm⁻¹) |
| Ethyl-5-methylisoxazole-4-carboxylate | ~1720 (strong, C=O stretch, ester), ~1250 (strong, C-O stretch) |
| 5-Methylisoxazole-4-carboxylic Acid | ~3300-2500 (very broad, O-H stretch), ~1700 (strong, C=O stretch, acid) |
| 5-Methylisoxazole-4-carboxamide | ~3350 & ~3180 (two bands, N-H stretch), ~1660 (strong, C=O stretch, Amide I), ~1620 (N-H bend, Amide II) |
| This compound | ~3380 & ~3300 (two bands, N-H stretch), ~1600 (N-H bend, scissoring). Absence of strong C=O band >1650 cm⁻¹.[5] |
Expert Interpretation:
-
The strong carbonyl (C=O) stretch is the most prominent feature in the spectra of the first three compounds, but its exact position is diagnostic. Esters (~1720 cm⁻¹) and carboxylic acids (~1700 cm⁻¹) have higher frequency C=O absorptions than amides (~1660 cm⁻¹) due to resonance effects in the amide bond.
-
The carboxylic acid is uniquely identified by the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer.
-
The primary amide is confirmed by the presence of two N-H stretching bands (symmetric and asymmetric) and the strong "Amide I" (C=O) and "Amide II" (N-H bend) bands.
-
The successful formation of the amine is unequivocally proven by the complete disappearance of the C=O stretch above 1650 cm⁻¹ and the appearance of two N-H stretching bands characteristic of a primary amine.
V. Comparative Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation patterns. For this series, MS confirms the mass change associated with each synthetic step. Electron Ionization (EI) would be suitable for these relatively small molecules.
| Compound | Molecular Weight ( g/mol ) | Expected [M]⁺ or [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| Ethyl-5-methylisoxazole-4-carboxylate | 169.16 | 169 | Loss of ·OCH₂CH₃ (m/z 45) to give m/z 124. Loss of ethylene (C₂H₄) via McLafferty rearrangement.[6] |
| 5-Methylisoxazole-4-carboxylic Acid [7] | 127.10 | 127 | Loss of ·OH (m/z 17) to give m/z 110. Loss of CO₂H (m/z 45) to give m/z 82. |
| 5-Methylisoxazole-4-carboxamide | 126.12 | 126 | Loss of ·NH₂ (m/z 16) to give m/z 110. |
| This compound [8] | 112.13 | 112 or 113 | α-cleavage with loss of ·NH₂ to give a stable resonance-stabilized cation at m/z 96. Loss of ·H to give [M-1]⁺ iminium ion. |
Expert Interpretation: The molecular ion peak in the mass spectrum of each compound should correspond to its calculated molecular weight. This provides a fundamental check at each stage of the synthesis. The fragmentation patterns offer confirmatory evidence. For instance, the loss of an ethoxy radical from the ester or the characteristic α-cleavage of the final amine provides high confidence in the assigned structure.
VI. Experimental Protocols & Workflow
Adherence to standardized protocols is essential for reproducible and trustworthy data.
A. General Sample Preparation:
-
NMR Spectroscopy: Dissolve 5-10 mg of the analyte in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution through a small plug of glass wool into a 5 mm NMR tube.
-
IR Spectroscopy: For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Ensure firm and even contact between the sample and the ATR crystal. Alternatively, prepare a KBr pellet.
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile). For ESI-MS, a concentration of 1-10 µg/mL is often sufficient.
Caption: A typical workflow for spectroscopic characterization and validation.
VII. Conclusion
The spectroscopic analysis of this compound and its precursors is a logical and systematic process. By employing a multi-technique approach (NMR, IR, and MS), a complete and unambiguous picture of the molecular structure at each synthetic stage can be obtained. Each technique provides a unique and complementary piece of the puzzle: ¹H NMR maps the proton environment, ¹³C NMR defines the carbon backbone, IR identifies the key functional groups, and MS confirms the molecular weight. This guide illustrates that a thorough understanding of the correlation between chemical structure and spectral output is essential for efficient, reliable, and successful chemical synthesis in a research and development setting.
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A Comparative Guide to HPLC Purity Assessment of (5-Methylisoxazol-4-yl)methanamine
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of (5-Methylisoxazol-4-yl)methanamine, a key building block in modern pharmaceutical synthesis. We will move beyond simple protocols to explore the fundamental rationale behind methodological choices, comparing a robust, stability-indicating Reversed-Phase (RP-HPLC) method with a specialized Chiral HPLC approach for enantiomeric purity. All discussions are grounded in established analytical principles and regulatory expectations.
The Imperative of Purity for Isoxazole Intermediates
This compound belongs to the isoxazole class of heterocyclic compounds, a scaffold present in numerous clinically significant drugs, including antibiotics like Sulfamethoxazole and Cloxacillin.[1][2] As a primary amine and a crucial synthetic intermediate, its purity is non-negotiable. Even trace impurities, which can arise from the synthesis process, can have a profound impact on the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).
Potential process-related impurities may include:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Isomeric Impurities: Such as (5-methylisoxazol-3-yl)methanamine or ethyl-3-methylisoxazole-4-carboxylate, which can form during the isoxazole ring synthesis.[3][4][5]
-
Degradation Products: Formed under stress conditions like heat, light, or non-optimal pH.
Regulatory bodies worldwide, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate the development of validated, stability-indicating analytical methods to ensure that all potential impurities are effectively separated, identified, and quantified.[6][7]
Method 1: Stability-Indicating RP-HPLC for Achiral Purity and Impurity Profiling
The workhorse for purity analysis of small polar molecules is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Its versatility and robustness make it the primary choice for routine quality control and stability testing. We will design a method that not only quantifies the main component but can also separate it from potential degradation products, thereby qualifying as "stability-indicating."[8][9]
Causality Behind Experimental Choices
-
Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the logical starting point. Its nonpolar stationary phase provides effective retention for the moderately polar this compound through hydrophobic interactions with the isoxazole ring and methyl group. We select a column with standard dimensions (e.g., 4.6 x 250 mm, 5 µm) to ensure high resolving power.[10]
-
Mobile Phase Composition: The primary amine in our analyte dictates that mobile phase pH is a critical parameter. At acidic pH, the amine group becomes protonated (-NH3+), which suppresses silanol interactions on the column surface, leading to improved peak shape and preventing tailing. A mobile phase consisting of an acetonitrile gradient with an aqueous buffer like 0.1% trifluoroacetic acid (TFA) or a phosphate buffer at an acidic pH is ideal.[8][11] Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.
-
Detection: The isoxazole ring is a chromophore, making UV detection a simple and effective choice. Based on the analysis of similar heterocyclic structures, a detection wavelength in the lower UV range, such as 210 nm, provides high sensitivity for both the parent compound and a broad range of potential impurities.[10][12]
Experimental Protocol: RP-HPLC with UV Detection
Objective: To determine the chemical purity of this compound and separate it from process-related impurities and degradation products.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Potassium Phosphate Monobasic, pH adjusted to 2.9 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner.
-
-
Method Validation: This protocol must be validated according to ICH Q2(R1) guidelines, assessing specificity (through forced degradation studies), linearity, range, accuracy, precision, and robustness to prove it is a self-validating system.[8][9]
Caption: Workflow for RP-HPLC Purity Assessment.
Method 2: Chiral HPLC for Enantiomeric Purity Assessment
While this compound is achiral, many advanced pharmaceutical intermediates derived from it may possess stereogenic centers. The biological activity of enantiomers can differ significantly, with one being therapeutic while the other may be inactive or even toxic.[13] Therefore, a guide on purity must address the capability to resolve stereoisomers. This section provides a protocol for a hypothetical chiral derivative, demonstrating the principles of enantiomeric separation.
Causality Behind Experimental Choices
-
Column Chemistry (Stationary Phase): Enantiomeric separation requires a Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based CSPs, such as teicoplanin (e.g., Astec® CHIROBIOTIC® T), are exceptionally effective for separating underivatized amines and amino acids.[14] The CSP contains multiple chiral centers and functional groups (ionic, polar, hydrophobic) that create a stereoselective environment, leading to differential interaction with each enantiomer and thus different retention times.[12][14]
-
Mobile Phase Composition: Chiral separations are highly sensitive to the mobile phase. For a teicoplanin-based column, reversed-phase or polar organic modes are common. A simple system of methanol, water, and a small amount of acid (like acetic or formic acid) is often sufficient to achieve separation.[14] The acid serves to protonate the analyte and interact with the CSP, while the organic modifier concentration is fine-tuned to optimize retention and resolution.
-
Detection: As with the achiral method, UV detection at 210 nm remains a suitable choice.
Experimental Protocol: Chiral HPLC with UV Detection
Objective: To separate and quantify the enantiomers of a chiral analogue of this compound.
-
Instrumentation: HPLC system as described in Method 1.
-
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Methanol / Water / Acetic Acid (70:30:0.02 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: Methanol.
-
Standard Solution: Prepare a solution of the racemic reference standard at 0.2 mg/mL in the diluent.
-
Sample Solution: Prepare the test sample in the same manner.
-
Caption: Logic for Selecting the Appropriate HPLC Method.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is dictated by the analytical objective. The table below summarizes the key differences and applications of the two methods discussed.
| Feature | Method 1: Stability-Indicating RP-HPLC | Method 2: Chiral HPLC |
| Primary Objective | Quantify purity, detect and quantify process-related impurities and degradants. | Separate and quantify enantiomers (stereoisomers). |
| Stationary Phase | Achiral (e.g., C18, C8) | Chiral Stationary Phase (CSP) (e.g., Teicoplanin, Cellulose-based) |
| Separation Principle | Primarily based on hydrophobicity. | Based on transient diastereomeric interactions with the CSP. |
| Key Strength | High robustness, versatility for a wide range of compounds, established methodology. | Absolute specificity for stereoisomers, which is impossible on achiral columns. |
| Key Limitation | Cannot distinguish between enantiomers. | More expensive columns, methods can be less robust and highly analyte-specific. |
| Typical Application | Routine QC, release testing, stability studies, impurity profiling. | Enantiomeric excess (e.e.) determination, control of chiral starting materials. |
Conclusion
For the comprehensive purity assessment of this compound, a validated, stability-indicating RP-HPLC method is the essential and authoritative choice for ensuring quality and meeting regulatory standards. It provides a robust framework for identifying and controlling process impurities and degradation products. However, in the broader context of drug development where this intermediate is used to synthesize chiral molecules, the strategic application of an orthogonal Chiral HPLC method becomes indispensable. A thorough understanding of both techniques allows the analytical scientist to select and develop the most appropriate, self-validating system to guarantee the integrity of the final pharmaceutical product. For a complete quality control strategy, a combination of both techniques is often the most rigorous approach.[11]
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A Senior Application Scientist's Guide to Catalyst Efficacy in Isoxazole Synthesis
For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of approved therapeutics. The efficient and selective synthesis of this critical heterocycle is therefore a subject of continuous innovation. The choice of catalyst, in particular, dictates the success of a synthetic route, influencing yield, regioselectivity, and reaction conditions. This guide provides an in-depth, objective comparison of the leading catalytic systems for isoxazole synthesis, supported by experimental data and field-proven insights to empower you in your synthetic endeavors.
The Central Role of Catalysis in Isoxazole Synthesis
The most prevalent strategy for isoxazole ring construction is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. However, various other elegant catalytic pathways have emerged, including C-H activation/annulation and multicomponent reactions. The catalyst's role is multifaceted: it can activate substrates, control regioselectivity, and lower the activation energy of the reaction, often enabling transformations that are otherwise unfeasible. This guide will dissect the performance of the most influential catalysts in this field.
Transition Metal Catalysis: The Workhorses of Isoxazole Synthesis
Transition metals, with their versatile electronic properties and coordination capabilities, have dominated the landscape of isoxazole synthesis. Here, we compare the most prominent players.
Copper Catalysis: The Versatile and Cost-Effective Choice
Copper catalysts, particularly Cu(I) salts, are arguably the most widely employed for isoxazole synthesis, primarily through the [3+2] cycloaddition of alkynes and in situ generated nitrile oxides.[1][2] Their popularity stems from a combination of high efficiency, broad functional group tolerance, and cost-effectiveness.
Mechanistic Insight: The copper(I)-catalyzed cycloaddition is believed to proceed through the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide.[2] This mechanism often ensures high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[2] Beyond cycloadditions, copper catalysts have also been successfully utilized in cascade cyclization-migration processes and one-pot oxidation/cyclization sequences.[1][3]
Experimental Protocol: Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [2]
This one-pot, three-step procedure highlights the convenience of copper catalysis.
-
Aldoxime Formation: To a solution of the aldehyde (1 mmol) in a suitable solvent, add hydroxylamine hydrochloride (1.1 mmol) and a base (e.g., sodium acetate, 1.2 mmol). Stir at room temperature until TLC indicates complete conversion to the aldoxime.
-
Nitrile Oxide Generation: Without isolation of the aldoxime, add chloramine-T trihydrate (1.05 equiv) to the reaction mixture. This acts as both a halogenating agent and a base to generate the nitrile oxide in situ.
-
Cycloaddition: Introduce the terminal alkyne (1 mmol) and the copper(I) catalyst (e.g., a mixture of Cu metal and copper(II) sulfate) to the reaction mixture. Stir at ambient temperature. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, the reaction is typically quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Palladium Catalysis: Forging C-H Bonds into Isoxazoles
Palladium catalysts have opened new avenues for isoxazole synthesis, particularly for benzo[d]isoxazoles, through innovative C–H activation and [4+1] annulation strategies.[4][5][6][7] This approach allows for the construction of the isoxazole ring by forming C-C and C=N bonds simultaneously, while keeping the O-N bond of the starting material intact.[4][6]
Mechanistic Insight: The proposed mechanism often involves a Pd(II)/Pd(IV) catalytic cycle.[6] A kinetic isotope effect experiment has indicated that C–H bond cleavage is involved in the product-determining step.[6] Palladium catalysis has also been instrumental in the functionalization of pre-formed isoxazoles, for instance, in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of 4-iodoisoxazoles.[8]
Experimental Protocol: Palladium-Catalyzed Synthesis of Benzo[d]isoxazoles [6]
This protocol exemplifies the C-H activation/[4+1] annulation pathway.
-
Reaction Setup: In a reaction vessel, combine the N-phenoxyacetamide (1 equiv), the aldehyde (1.5 equiv), the palladium catalyst (e.g., Pd(TFA)₂), an oxidant (e.g., TBHP), and a suitable solvent under an inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to the specified temperature and stir for the designated time. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched, extracted with an organic solvent, dried, and concentrated. The residue is purified by column chromatography to yield the desired benzo[d]isoxazole.
Nickel Catalysis: A Rising Star in Cross-Coupling and Multicomponent Reactions
Nickel catalysts are emerging as a powerful and more economical alternative to palladium in certain transformations. They have been successfully applied in C–N cross-coupling reactions to synthesize (Z)-N-aryl β-enamino esters from isoxazoles through N–O bond cleavage.[9] Furthermore, nickel catalysts have proven effective in one-pot, three-component syntheses of 3,4-disubstituted isoxazole-5(4H)-ones in aqueous media, offering a green and efficient approach.[10][11]
Mechanistic Insight: In the three-component synthesis, the nickel catalyst facilitates the cyclocondensation of an aldehyde, a β-oxoester, and hydroxylamine hydrochloride.[10] The aqueous medium and mild reaction conditions make this a particularly attractive method from a green chemistry perspective.
Experimental Protocol: Nickel-Catalyzed Three-Component Synthesis of Isoxazole-5(4H)-ones [10]
This environmentally friendly protocol operates in water at room temperature.
-
Initial Mixture: In a flask, stir a mixture of the β-oxoester (1 mmol), hydroxylamine hydrochloride (1 mmol), and Ni(OAc)₂·H₂O (10 mol%) in distilled water (5 mL) at room temperature for 10 minutes.
-
Aldehyde Addition: Add the aldehyde (1 mmol) to the mixture.
-
Reaction: Continue stirring the reaction mixture at ambient temperature until completion, as monitored by TLC.
-
Isolation: The product often precipitates from the aqueous solution and can be collected by filtration, washed with water, and dried.
Gold, Silver, and Rhodium Catalysis: Specialized Applications
While less ubiquitous than copper and palladium, gold, silver, and rhodium catalysts offer unique reactivity for specific isoxazole syntheses.
-
Gold Catalysis: Gold catalysts, such as AuCl₃, have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles in good yields under mild conditions.[12] Gold has also been employed in the synthesis of fluorinated isoxazoles through a cascade cyclization-fluorination of 2-alkynone O-methyl oximes.[13]
-
Silver Catalysis: Silver catalysts have been investigated as a less expensive alternative to gold for the synthesis of fluorinated isoxazoles.[13][14] They have also been used in the synthesis of disubstituted isoxazoles by the cyclization of alkynyl oxime ethers.[13]
-
Rhodium Catalysis: Rhodium catalysts have been utilized in novel formal [3+2] cycloaddition reactions of N-sulfonyl-1,2,3-triazoles with isoxazoles to generate polysubstituted 3-aminopyrroles.[15] More complex transformations, such as the double dearomatization of 1,2,3-triazole–isoxazole dyads to synthesize nonfused 1H-1,3-diazepines, have also been achieved with rhodium catalysis.[16]
Organocatalysis: A Metal-Free Paradigm
In the spirit of green chemistry, organocatalysis has emerged as a compelling metal-free strategy for isoxazole synthesis. These catalysts are often less toxic, more stable, and more readily available than their transition metal counterparts.
Mechanistic Insight: Organocatalysts, such as hexamine or 1,4-diazabicyclo[2.2.2]octane (DABCO), can promote multicomponent reactions for the synthesis of isoxazole derivatives.[17][18] For instance, in a three-component reaction, an organocatalyst can facilitate the condensation of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride.[17]
Experimental Protocol: Hexamine-Catalyzed Synthesis of Isoxazoles [17]
This protocol showcases a simple and efficient organocatalytic approach.
-
Reaction Setup: Combine the substituted aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and hexamine (20 mol%) in a mixture of ethanol and water (1:1).
-
Reaction: Stir the mixture at the appropriate temperature for the required time, monitoring by TLC.
-
Work-up: Upon completion, the product can often be isolated by filtration or extraction, followed by purification.
Comparative Efficacy: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the performance of different catalytic systems for the synthesis of various isoxazole derivatives. It is important to note that direct comparison is challenging due to the diverse substrates and reaction conditions reported in the literature. However, this compilation offers a valuable snapshot of their relative efficiencies.
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Reaction Time | Ref. |
| Copper(I) | [3+2] Cycloaddition | Aldoximes, Terminal Alkynes | 3,5-Disubstituted Isoxazoles | Good to Excellent | Varies | [2] |
| CuCl | Oxidation/Cyclization | Propargylamines | Substituted Isoxazoles | Good | Varies | [1] |
| Palladium(II) | C-H Activation/[4+1] Annulation | N-Phenoxyacetamides, Aldehydes | 1,2-Benzisoxazoles | Moderate to Good | Varies | [4][6] |
| Nickel(II) Acetate | Three-Component | Aldehydes, β-Oxoesters, NH₂OH·HCl | 3,4-Disubstituted Isoxazole-5(4H)-ones | Good to High | Varies | [10] |
| Gold(III) Chloride | Cycloisomerization | α,β-Acetylenic Oximes | Substituted Isoxazoles | Very Good | Varies | [12] |
| Hexamine | Three-Component | Aldehydes, Ethyl Acetoacetate, NH₂OH·HCl | Substituted Isoxazoles | Excellent | 75 min | [17] |
Visualizing the Synthetic Pathways
To further elucidate the logical flow of these catalytic processes, the following diagrams, generated using Graphviz, illustrate the key transformations.
Figure 1: Key catalytic pathways for isoxazole synthesis.
Conclusion and Future Outlook
The synthesis of isoxazoles is a mature yet continually evolving field. While copper and palladium catalysts remain the dominant forces, offering robust and versatile methodologies, the rise of nickel catalysis and organocatalysis presents exciting opportunities for more sustainable and cost-effective synthetic routes. The choice of catalyst should be guided by the specific synthetic target, desired substitution pattern, and considerations of cost and environmental impact. As our understanding of catalytic mechanisms deepens, we can anticipate the development of even more efficient, selective, and greener methods for the construction of this invaluable heterocyclic scaffold, further empowering the discovery of novel therapeutics.
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A Comparative Guide to the Therapeutic Potential of Isoxazole Compounds in Modern Drug Discovery
Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold." This means the isoxazole core is a recurring motif in a multitude of clinically approved drugs and biologically active compounds.[2][3][4] The isoxazole ring is not merely a passive linker; its weak N-O bond can be strategically cleaved under certain conditions, making it a versatile synthetic intermediate, while its overall stability allows for complex functionalization.[5][6][7]
This guide provides a comparative analysis of isoxazole derivatives across key therapeutic areas, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental data that substantiates their potential. We aim to bridge the gap between synthetic chemistry and pharmacological application, offering researchers and drug development professionals a comprehensive overview of this potent chemical class.
General Workflow for Isoxazole-Based Drug Discovery
The path from a novel isoxazole compound to a potential therapeutic agent follows a structured, multi-stage process. The causality behind this workflow is rooted in efficiency: early-stage screening eliminates non-viable candidates, while later-stage, resource-intensive testing is reserved for the most promising compounds.
Caption: General workflow for isoxazole drug discovery.
I. Anticancer Activity: Targeting Oncogenic Pathways
Isoxazole derivatives have emerged as potent anticancer agents, acting on a wide range of molecular targets crucial for tumor growth and survival.[8][9] Their versatility allows them to function as inhibitors of kinases, heat shock proteins, and matrix metalloproteinases, among other targets.[10]
A prominent strategy involves the inhibition of Heat Shock Protein 90 (HSP90), a chaperone protein that is essential for the stability and function of numerous oncoproteins.[10][11] By inhibiting HSP90, isoxazole compounds can induce the degradation of these client proteins, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of HSP90 inhibition by isoxazole compounds.
Comparative Performance of Anticancer Isoxazole Derivatives
The efficacy of these compounds is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies reveal that specific functional groups at defined positions on the isoxazole ring and its appended moieties can dramatically influence potency and selectivity.[12][13]
| Compound/Series | Target(s) | Representative Cell Line(s) | IC50 / Potency | Key SAR Insights | Reference(s) |
| NVP-AUY922 Analogs | HSP90 | Human lung (NCI-H460), Breast (MCF7) | High nM binding potency | Amino acid derivatives at the 3-amido motif enhance binding. | [10] |
| Isoxazole Chalcones | Tubulin polymerization | Prostate (DU145) | 0.96 µM (Compound 10a) | Electron-donating groups (e.g., methoxy) on the benzene ring enhance activity.[12][13] | [12] |
| 3,5-Disubstituted Isoxazoles | Proliferation (unspecified) | Breast (MCF7), Cervical (HeLa) | Significant inhibition | The specific nature of the 3,5-substituents is critical for activity. | [10] |
| Indole-Isoxazoles | sPLA2, Proliferation | Breast, Prostate | Antiproliferative activity noted | The indole moiety serves as a key pharmacophore.[14] | [10] |
| N-phenyl-5-carboxamidyl Isoxazole | Cytotoxicity | Mouse Colon Carcinoma (Colon 38, CT-26) | 2.5 µg/mL | Demonstrates potential as a cytotoxic substance for abdominal cancers. | [1] |
II. Anti-inflammatory Activity: Modulating Immune Responses
Isoxazole derivatives constitute a major class of potential anti-inflammatory therapeutics.[15][16] Their mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, mirroring the action of some non-steroidal anti-inflammatory drugs (NSAIDs), or modulating inflammatory pathways such as NF-κB.[17][18] The FDA-approved drug Leflunomide, an isoxazole derivative, is used in the treatment of rheumatoid arthritis, underscoring the clinical relevance of this scaffold.[1][19]
Comparative Performance of Anti-inflammatory Isoxazole Derivatives
Experimental models, such as the carrageenan-induced paw edema model in rats, are standard for evaluating in vivo anti-inflammatory potential.[16][20] The choice of this model is based on its well-characterized biphasic inflammatory response, allowing researchers to assess a compound's effect on different stages of inflammation.
| Compound/Series | Proposed Mechanism | In Vivo/In Vitro Model | % Inhibition / Potency | Key SAR Insights | Reference(s) |
| Valdecoxib | COX-2 Inhibition | N/A (Clinically used) | N/A | The isoxazole ring is crucial for its biological action as a selective COX-2 inhibitor. | [1] |
| Leflunomide | Dihydroorotate dehydrogenase inhibition | N/A (Clinically used) | N/A | An antirheumatic drug where the isoxazole ring is integral to its activity. | [1][2] |
| Indolyl–isoxazolidines | Inhibition of TNF-α and IL-6 production | LPS-induced macrophages; Carrageenan test | Potency comparable to indomethacin | The fused indole-isoxazole structure is key to its dual anti-inflammatory/analgesic effect. | [15] |
| Substituted Isoxazoles (TPI series) | General anti-inflammatory | Carrageenan-induced paw edema in rats | TPI-7 & TPI-13 showed highest activity | Presence of a methoxy group at the para position of an appended phenyl ring was found to be most effective. | [20] |
III. Antimicrobial Activity: A Scaffold to Combat Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoxazole derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[5][21][22] Several clinically used antibiotics, including sulfamethoxazole, oxacillin, cloxacillin, and dicloxacillin, are built upon the isoxazole pharmacophore, attesting to its success in this domain.[2][9]
The mechanism of action can vary, from inhibiting essential metabolic pathways, as seen with sulfonamides, to disrupting cell wall synthesis.[5] The structural versatility of isoxazoles allows for fine-tuning to enhance potency and broaden the spectrum of activity.[1]
Caption: Key Structure-Activity Relationships for Antimicrobial Isoxazoles.
Comparative Performance of Antimicrobial Isoxazole Derivatives
| Compound/Series | Target Organism(s) | Potency (MIC) | Key SAR Insights | Reference(s) |
| Sulfamethoxazole | Gram-positive & Gram-negative bacteria | Varies | Inhibits dihydropteroate synthetase; part of a clinically vital drug combination. | [2][9] |
| Chalcone-derived Isoxazoles | E. coli | 22.39 µg/mL | A chloro group at the para position of the phenyl moiety showed remarkable activity. | [1] |
| Isoxazole-Chalcone Hybrids | M. tuberculosis H37Rv | 0.12 µg/mL | The methyl isoxazole fraction was essential, while the chalcone moiety enhanced activity and selectivity. | [12][13] |
| Thiophene-linked Isoxazoles | S. aureus, P. aeruginosa | Significant activity noted | The thiophene nucleus is a recognized pharmacophore that enhances antimicrobial potential. | [7] |
| PUB9 & PUB10 | C. albicans | Selective antifungal activity | These derivatives showed low cytotoxicity and did not negatively affect beneficial microbiota.[7][23] | [7][23] |
IV. Neurological and CNS Applications
The application of isoxazole derivatives extends to the treatment of central nervous system (CNS) disorders, including depression, anxiety, and neurodegenerative diseases.[17][24][25] Their ability to be modified to cross the blood-brain barrier is a key factor in their utility for CNS targets.[18][25] For example, the drug isocarboxazid is an isoxazole-containing monoamine oxidase inhibitor used as an antidepressant.[2]
Research has also explored isoxazole hybrids for their potential in treating Alzheimer's and Parkinson's diseases by targeting enzymes like stearoyl-CoA desaturase (SCD).[17]
| Compound/Series | Target/Application | In Vitro/In Vivo Model | Potency | Key SAR Insights | Reference(s) |
| Isocarboxazid | Monoamine oxidase inhibitor (Antidepressant) | N/A (Clinically used) | N/A | An established psychotropic drug. | [2] |
| Zonisamide | Anticonvulsant | N/A (Clinically used) | N/A | An anti-epileptic drug featuring the isoxazole scaffold. | [2] |
| Isoxazole-oxazole hybrid 14 | SCD1 and SCD5 inhibitor (Neurodegenerative) | Enzyme inhibition assay | IC50 = 19 µM (SCD1), 10 µM (SCD5) | The isoxazole-oxazole hybrid showed better potency than isoxazole-isoxazole hybrids. | [17] |
Representative Experimental Protocols
To ensure trustworthiness and reproducibility, standardized protocols are essential. The following are condensed, step-by-step methodologies for key assays cited in the evaluation of isoxazole compounds.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Method for MIC)
This protocol is a self-validating system as it includes positive (known antibiotic) and negative (no drug) controls to ensure the assay is performing correctly and the observed effects are due to the test compound.
-
Preparation: Prepare a stock solution of the isoxazole test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).
-
Inoculum: Culture the target bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate containing the compound dilutions with the bacterial suspension. Include a positive control (a standard antibiotic like Benzylpenicillin) and a negative control (broth with inoculum, no compound).
-
Analysis: Incubate the plate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[21]
Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This in vivo protocol is validated by including a standard-of-care control (e.g., Nimesulide, Diclofenac sodium), allowing for direct comparison of the test compound's efficacy against a known anti-inflammatory drug.
-
Acclimatization & Grouping: Use healthy Wistar albino rats, acclimatized to laboratory conditions. Divide animals into groups: Control (vehicle only), Standard (e.g., Diclofenac sodium), and Test groups (different doses of the isoxazole compound).
-
Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[16]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4 hours).
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[16][20]
Conclusion and Future Outlook
The isoxazole scaffold is a remarkably versatile and potent core in the landscape of therapeutic drug discovery. Its derivatives have demonstrated significant, clinically-relevant activity across a spectrum of diseases, including cancer, inflammation, microbial infections, and neurological disorders.[9][17][24] The wealth of research highlights clear structure-activity relationships, providing a rational basis for the future design of more selective and potent agents.[14][26]
Future trends will likely focus on the development of multi-target isoxazole hybrids, aiming to address complex diseases like cancer with a single molecular entity.[17][27] Furthermore, the application of green chemistry principles to the synthesis of these compounds will improve efficiency and sustainability.[24] As our understanding of disease biology deepens, the isoxazole ring, with its tunable properties and proven track record, is poised to remain a critical tool in the arsenal of medicinal chemists for years to come.
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A Comparative Guide to the X-ray Crystallography of (5-Methylisoxazol-4-yl)methanamine Derivatives
Introduction: The Structural Imperative in Modern Drug Discovery
The isoxazole ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a multitude of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4][5] Within this important class of compounds, (5-Methylisoxazol-4-yl)methanamine derivatives represent a key pharmacophore, the precise three-dimensional structure of which dictates its interaction with biological targets. Understanding this structure at an atomic level is not merely an academic exercise; it is a fundamental requirement for rational drug design, lead optimization, and intellectual property protection.
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional structure of small molecules.[6][7] It provides precise data on bond lengths, bond angles, absolute stereochemistry, and the intermolecular interactions that govern crystal packing.[8][9] This guide offers a comprehensive comparison of crystallographic techniques as applied to this compound derivatives, grounded in the practical realities of the drug development pipeline. We will dissect the journey from a newly synthesized compound to a fully refined crystal structure, emphasizing the causality behind experimental choices and providing field-proven protocols.
From Synthesis to Single Crystal: The Foundational Steps
Prior to any crystallographic analysis, the target molecule must be synthesized and purified. The synthesis of this compound derivatives often involves multi-step reaction sequences, such as the cycloaddition of nitrile oxides with alkynes or condensation reactions to build the core isoxazole ring, followed by functionalization.[10][11][12]
Initial characterization is crucial to confirm that the bulk material intended for crystallization is indeed the correct compound. Standard analytical techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of atoms in solution.[13][14][15]
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[16][17]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[10][15]
Only once the identity and purity of the compound have been rigorously established can the critical, and often most challenging, step begin: growing a high-quality single crystal.
Comparative Analysis of Crystallization Techniques
The formation of a well-ordered, single crystal suitable for X-ray diffraction is frequently the bottleneck in structure determination.[6] The choice of method is dictated by the physicochemical properties of the derivative, particularly its solubility profile, and the amount of material available. The underlying principle for all techniques is to bring a solution to a state of supersaturation under controlled conditions, allowing for slow nucleation and crystal growth.[18]
| Technique | Principle | Sample Amount | Pros | Cons | Best For... |
| Slow Evaporation | Solvent is slowly removed, increasing solute concentration to the point of supersaturation.[19][20] | 5-20 mg | Simple setup; requires minimal intervention. | Difficult to control rate; can lead to "oiling out" or microcrystals. | Compounds that are moderately soluble and thermally stable. |
| Vapor Diffusion | An anti-solvent vapor slowly diffuses into a solution of the compound, reducing its solubility.[18][19] | 1-10 mg | Excellent control over crystallization rate; highly effective for small quantities. | Requires careful selection of a miscible solvent/anti-solvent pair. | Precious samples and initial screening of crystallization conditions. |
| Solvent Layering | A layer of anti-solvent is carefully added on top of a solution of the compound; crystallization occurs at the interface.[19] | 5-15 mg | Good for compounds with very different solubilities in two miscible solvents. | The interface can be easily disturbed, halting crystal growth. | Scaling up crystallization when a good solvent system is known. |
| Slow Cooling | A saturated solution at a high temperature is slowly cooled, as solubility decreases with temperature.[6][21] | >10 mg | Can produce very large, high-quality crystals. | Requires a programmable heating/cooling block for best results; not suitable for heat-sensitive compounds. | Purifying bulk material and growing large crystals for specific measurements. |
Experimental Protocol: Vapor Diffusion for a this compound Derivative
This protocol details a robust method for obtaining diffraction-quality crystals from milligram-scale quantities of a novel derivative. The causality behind each step is critical for success.
Rationale: Vapor diffusion is chosen for its efficiency with small amounts of material and its fine control over the rate of supersaturation, which is paramount for growing well-ordered single crystals rather than an amorphous precipitate.
Materials:
-
This compound derivative (1-5 mg)
-
Small glass vial (e.g., 0.3 mL)
-
Larger glass vial or beaker (e.g., 5 mL) that can accommodate the small vial
-
A selection of high-purity solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate) - the "good" solvents.
-
A selection of high-purity anti-solvents (e.g., Hexanes, Diethyl Ether, Pentane) - the "poor" solvents.
-
Airtight cap or sealing film (e.g., Parafilm).
Procedure:
-
Solubility Screening (The "Why"): First, determine a suitable "good" solvent in which your compound is soluble. In a microcentrifuge tube, test the solubility of <1 mg of your compound in ~100 µL of various solvents. A good solvent will fully dissolve the compound at room temperature.
-
Prepare the Inner Vial (The Solution): Dissolve 1-5 mg of the derivative in the minimum amount of the chosen "good" solvent (e.g., 100-200 µL of Dichloromethane) inside the small vial. The solution should be clear and saturated or near-saturated. Causality: Using the minimum volume ensures that a relatively small change in solvent composition will induce supersaturation.
-
Prepare the Outer Vial (The Anti-Solvent Reservoir): Add 1-2 mL of a volatile "poor" solvent (e.g., Pentane) to the larger vial. The poor solvent must be miscible with the good solvent. Causality: The anti-solvent's vapor pressure will drive its slow diffusion into the solution of your compound.
-
Assemble the System: Carefully place the small, open vial containing your compound solution inside the larger vial. Ensure the inner vial stands upright and is not at risk of tipping over.
-
Seal and Incubate: Seal the larger vial tightly. This creates a closed system where the solvent and anti-solvent vapors can equilibrate. Place the sealed setup in a vibration-free location at a constant temperature. Causality: Vibrations can introduce mechanical shock, causing rapid precipitation and preventing the growth of large single crystals.
-
Patience and Observation: Do not disturb the setup. Crystals may appear within hours or may take several days to weeks to form. Observe periodically without moving the vial. High-quality crystals are typically clear, have well-defined faces, and grow from the bottom or sides of the inner vial.
The X-ray Diffraction Workflow: From Crystal to Final Structure
Once a suitable crystal is obtained, the process of determining its structure begins. This is a highly automated yet complex workflow that translates the diffraction pattern into a precise atomic model.
Caption: The workflow from synthesized compound to final structural model.
-
Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage, and irradiated with a monochromatic X-ray beam.[22] The crystal is rotated, and thousands of diffraction images are collected by a detector.[9][23]
-
Data Processing: Specialized software is used to locate the diffraction spots on the images, index them (assign Miller indices h, k, l), and integrate their intensities. These intensities are then scaled and merged to produce a final reflection data file.[23]
-
Structure Solution and Refinement: This is the computational step. The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to improve the fit, resulting in the final, highly accurate molecular structure.[8]
Interpreting the Results: A Hypothetical Case Study
The final output of a crystallographic experiment is a Crystallographic Information File (CIF), which contains a wealth of information.
Table: Example Crystallographic Data for a this compound Derivative
| Parameter | Value | Significance |
| Formula | C₁₂H₁₅N₃O₂S | Confirms the elemental composition of the crystal. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell.[24] |
| a, b, c (Å) | 9.02, 22.59, 9.78 | The dimensions of the unit cell.[24] |
| β (°) | 116.5 | The angle of the unit cell for a monoclinic system.[24] |
| Volume (ų) | 1785.4 | The volume of a single unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| R₁ [I>2σ(I)] | 0.045 | A key indicator of the quality of the refinement; values < 0.05 are considered excellent. |
| wR₂(all data) | 0.110 | Another goodness-of-fit indicator for the structural model against all data. |
Caption: Key structural components of the title compound scaffold.
This data allows researchers to visualize the molecule's conformation, identify key intramolecular hydrogen bonds, and analyze how molecules pack together in the solid state through intermolecular forces. This information is invaluable for understanding physical properties like solubility and melting point and for designing new derivatives with improved properties.
SCXRD vs. Other Techniques: An Objective Comparison
While SCXRD is the definitive method for structure determination, it is important to understand its place alongside other analytical techniques.
| Technique | Sample Type | Information Provided | Primary Application in Drug Development |
| SCXRD | Single Crystal | Atomic coordinates, bond lengths/angles, absolute stereochemistry, packing. | Definitive structure proof; solid-state characterization; computer-aided drug design. |
| NMR | Solution or Solid | Chemical environment, connectivity, relative stereochemistry, dynamics in solution. | Routine structure verification; conformational analysis in solution. |
| PXRD | Crystalline Powder | "Fingerprint" of the crystal lattice; phase purity. | Polymorph screening; quality control of bulk drug substance. |
Conclusion
The X-ray crystallography of this compound derivatives is an essential tool in the arsenal of the medicinal chemist. It provides the ultimate proof of structure and offers unparalleled insight into the three-dimensional features that govern biological activity. While the process, from synthesis to a refined structure, is multi-faceted, its success hinges on one critical, hands-on step: the growth of a high-quality single crystal. By systematically comparing and applying techniques like vapor diffusion, researchers can overcome this common bottleneck. The resulting structural data accelerates the drug discovery process, enabling a more rational, structure-based approach to designing the next generation of isoxazole-based therapeutics.
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A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of (5-Methylisoxazol-4-yl)methanamine Analogs
Introduction: The Isoxazole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role in modern drug discovery.[2] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][4] Marketed drugs like the anti-rheumatic agent Leflunomide and the anticonvulsant Zonisamide feature this versatile core, underscoring its therapeutic relevance.[5]
This guide focuses on a specific isoxazole-based series: analogs of (5-Methylisoxazol-4-yl)methanamine . Our objective is to provide a comprehensive, field-proven framework for assessing the drug-like properties of novel analogs derived from this core structure. We will proceed through a logical, tiered approach, moving from high-throughput computational predictions to robust in vitro experimental validation. This "fail fast, fail cheap" strategy is critical for efficiently identifying candidates with the highest probability of success in later, more resource-intensive stages of development.[6]
The Drug-Like Property Assessment Cascade
The journey from a synthesized compound to a viable drug candidate is a process of systematic risk reduction. We must evaluate not only a molecule's potency against its intended target but also its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7] A compound with stellar potency is of little use if it cannot reach its target in the body, is metabolized too quickly, or causes unforeseen toxicity.[8]
Our assessment strategy is structured as a multi-tier cascade. Early, high-throughput methods are used to screen large numbers of analogs, progressively filtering them down to a select few that merit more complex and costly evaluation.
Caption: A tiered workflow for assessing drug-like properties.
Tier 1: In Silico Profiling – The Predictive Foundation
Before committing to chemical synthesis or wet lab experiments, computational modeling provides a crucial first pass.[6][9] These methods use algorithms trained on vast datasets to predict a molecule's properties based solely on its structure.[10] While not a replacement for experimental data, in silico tools are invaluable for prioritizing analogs and identifying potential liabilities early.[11][12]
Experimental Choices & Causality: We focus on a core set of descriptors that govern a molecule's "drug-likeness." Lipinski's "Rule of Five" provides a foundational filter for oral bioavailability. We also assess topological polar surface area (tPSA), a predictor of membrane permeability, and the octanol-water partition coefficient (logP), an indicator of lipophilicity. An optimal balance is key; a molecule that is too lipophilic may have poor solubility and high metabolic turnover, while one that is too polar may not cross cell membranes.
For this guide, we will analyze three hypothetical analogs against a known drug, Leflunomide , as a benchmark.
-
MIM-Core: this compound
-
MIM-Analog-01: N-acetyl-(5-methylisoxazol-4-yl)methanamine (Reduced basicity)
-
MIM-Analog-02: (5-(Trifluoromethyl)isoxazol-4-yl)methanamine (Increased lipophilicity)
-
Comparator: Leflunomide
Table 1: Comparative In Silico Profiling of Analogs (Data generated for illustrative purposes using common predictive models like SwissADME)
| Property | MIM-Core | MIM-Analog-01 | MIM-Analog-02 | Leflunomide (Comparator) | Optimal Range |
| Molecular Weight ( g/mol ) | 112.13 | 154.16 | 166.10 | 270.21 | < 500 |
| logP (Octanol/Water) | 0.25 | 0.15 | 1.50 | 3.20 | 1 - 3 |
| H-Bond Donors | 2 | 1 | 2 | 1 | ≤ 5 |
| H-Bond Acceptors | 2 | 2 | 3 | 3 | ≤ 10 |
| tPSA (Ų) | 51.3 | 58.6 | 51.3 | 55.5 | < 140 |
| GI Absorption Prediction | High | High | High | High | High |
| Blood-Brain Barrier Permeant | No | No | Yes | Yes | Target Dependent |
Analysis: All analogs comfortably adhere to the Rule of Five. MIM-Core and Analog-01 are highly polar (low logP), which may benefit solubility but could hinder permeability. Analog-02 shows a more balanced logP, closer to the desired range for oral drugs, but its predicted ability to cross the blood-brain barrier would need careful consideration depending on the therapeutic target.
Tier 2: In Vitro Experimental Validation
Following computational screening, promising candidates are advanced to in vitro assays to generate empirical data. These experiments are designed to be robust, reproducible, and predictive of in vivo outcomes.
A. Aqueous Solubility: The Cornerstone of Bioavailability
Expertise & Experience: A drug must be in solution to be absorbed.[13] Poor aqueous solubility is a leading cause of failure in drug development, leading to low and variable oral bioavailability and hindering the formulation of intravenous solutions.[13] We prioritize a kinetic solubility assay using turbidimetry for its high throughput, allowing us to rank-order compounds efficiently in early discovery.[13]
Protocol: High-Throughput Kinetic Turbidimetric Solubility Assay
-
Compound Preparation: Prepare 10 mM stock solutions of each analog in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, initiating precipitation. The final DMSO concentration should be kept low (<1%) to minimize co-solvent effects.
-
Incubation & Measurement: Shake the plate for 2 hours at room temperature to allow equilibrium to be approached. Measure the turbidity (optical density) at a wavelength of 620 nm using a plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control. A positive control (e.g., Nicardipine) and a negative control (e.g., Haloperidol) must be run in parallel to validate the assay performance.[13]
Table 2: Comparative Aqueous Solubility Data
| Compound | Kinetic Solubility at pH 7.4 (µM) | Classification |
| MIM-Core | > 200 | Very High |
| MIM-Analog-01 | > 200 | Very High |
| MIM-Analog-02 | 45 | Moderate |
| Leflunomide | 75 | Moderate-High |
Analysis: The high polarity of MIM-Core and MIM-Analog-01, predicted in silico, translates to excellent experimental solubility. MIM-Analog-02, with its higher lipophilicity from the -CF3 group, shows reduced but still acceptable solubility for many oral drug targets.
B. Membrane Permeability: Predicting Oral Absorption
Expertise & Experience: For oral administration, a drug must pass through the intestinal epithelium to enter systemic circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line in vitro model.[14] It measures passive diffusion, the primary absorption mechanism for many drugs, in a cell-free system. This makes it faster and less expensive than cell-based assays like the Caco-2 model, perfectly suiting the needs of early-stage screening.
Caption: Experimental workflow for the PAMPA assay.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: A 96-well filter plate (PVDF membrane) is coated with a solution of a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane).
-
Donor Solution: The test compounds are dissolved in a buffer mimicking the intestinal fluid (pH 6.5) and added to the filter plate (the donor compartment).
-
Acceptor Solution: The filter plate is placed into a 96-well acceptor plate containing a buffer mimicking physiological pH (pH 7.4).
-
Incubation: The "sandwich" is incubated for 4-18 hours, allowing the compounds to diffuse from the donor, through the artificial membrane, into the acceptor compartment.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Calculation: The effective permeability coefficient (Pe) is calculated. High and low permeability control compounds (e.g., Metoprolol and Ranitidine, respectively) must be included to establish the assay's dynamic range and ensure its validity.
Table 3: Comparative PAMPA Permeability Data
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Classification |
| MIM-Core | 0.8 | Low |
| MIM-Analog-01 | 1.2 | Low |
| MIM-Analog-02 | 6.5 | High |
| Leflunomide | 8.1 | High |
Analysis: As predicted by their low logP values, MIM-Core and Analog-01 exhibit low passive permeability. In contrast, the increased lipophilicity of MIM-Analog-02 significantly improves its ability to cross the artificial membrane, bringing it into the high permeability class, similar to the comparator drug.
C. Metabolic Stability: Predicting In Vivo Half-Life
Expertise & Experience: The liver is the primary site of drug metabolism. An analog that is too rapidly metabolized by hepatic enzymes (like Cytochrome P450s) will be cleared from the body too quickly, resulting in a short half-life and poor systemic exposure.[8] An assay using Human Liver Microsomes (HLMs) is the industry standard for an early assessment of Phase I metabolic stability.
Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing HLMs and a NADPH-regenerating system (required for CYP450 enzyme activity) in a phosphate buffer (pH 7.4).
-
Initiate Reaction: Pre-warm the HLM mixture to 37°C. Add the test compound (final concentration typically 1 µM) to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots are taken from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Data Calculation: The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). High-clearance (e.g., Verapamil) and low-clearance (e.g., Carbamazepine) controls are essential for validating each experiment.
Table 4: Comparative Metabolic Stability Data
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Classification |
| MIM-Core | > 60 | < 10 | Low Clearance |
| MIM-Analog-01 | > 60 | < 12 | Low Clearance |
| MIM-Analog-02 | 25 | 55 | Moderate Clearance |
| Leflunomide | 40 | 35 | Low-Moderate Clearance |
Analysis: MIM-Core and Analog-01 are highly stable in HLMs, suggesting a low risk of rapid metabolic clearance. The introduction of the -CF3 group in MIM-Analog-02 creates a potential site for metabolism, resulting in moderate clearance. While this is higher than the other analogs, it may still be acceptable depending on the required dosing regimen.
Synthesizing the Data: A Guide to Analog Selection
The true power of this tiered assessment comes from integrating all the data points to form a holistic view of each analog's potential.
Table 5: Integrated Drug-Like Property Summary
| Compound | Solubility | Permeability | Metabolic Stability | Overall Assessment |
| MIM-Core | ++ | -- | ++ | Liability: Poor absorption. |
| MIM-Analog-01 | ++ | -- | ++ | Liability: Poor absorption. |
| MIM-Analog-02 | + | ++ | + | Lead Candidate: Balanced profile. |
| Leflunomide | + | ++ | + | Benchmark: Proven successful profile. |
| Key: ++ (High/Good), + (Moderate/Acceptable), -- (Low/Poor) |
Expert Analysis and Recommendations:
-
MIM-Core and MIM-Analog-01 are classic examples of solubility-driven molecules that are likely to suffer from poor absorption due to their low passive permeability. While their metabolic stability is excellent, their inability to efficiently cross the gut wall makes them poor candidates for oral drug development without significant modification.
-
MIM-Analog-02 emerges as the most promising lead candidate from this initial screen. The trifluoromethyl substitution successfully balanced the molecule's properties, dramatically improving permeability while maintaining acceptable solubility and metabolic stability. Its overall profile is comparable to the benchmark drug, Leflunomide. This analog warrants progression to more advanced studies, such as Caco-2 permeability assays to investigate active transport and efflux, and studies in rat liver microsomes to predict in vivo clearance in animal models.
Conclusion
This guide outlines a systematic, evidence-based approach to evaluating the drug-like properties of novel this compound analogs. By integrating predictive in silico modeling with a tiered cascade of robust in vitro assays, research teams can make informed decisions, prioritize resources effectively, and significantly increase the probability of identifying candidates with a viable path to the clinic. The key is not just to generate data, but to understand the interplay between different physicochemical and ADME properties to select compounds with a truly balanced and promising profile.
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- Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2017). European Journal of Medicinal Chemistry.
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- In Silico Tools and Software to Predict ADMET of New Drug Candid
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023).
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Studies of Isoxazole-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[3] This has led to the development of numerous isoxazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[1][2][4][5] FDA-approved drugs such as the antirheumatic leflunomide and the COX-2 inhibitor valdecoxib rely on the isoxazole ring for their therapeutic action, underscoring its clinical significance.[1][2]
The journey from a promising isoxazole-based molecule in a flask to a potential clinical candidate is a rigorous, multi-stage process heavily dependent on a strategic interplay between in vitro and in vivo evaluation. This guide provides a comparative analysis of these two fundamental testing paradigms, offering insights into experimental design, data interpretation, and the critical factors that bridge the gap between a controlled laboratory environment and a complex biological system.
Part 1: In Vitro Evaluation - Establishing Foundational Activity and Mechanism
In vitro (Latin for "within the glass") studies are the first crucial step in characterizing a novel compound.[6] These experiments are performed in a controlled, artificial environment, such as a test tube or a cell culture plate. The primary objectives are to rapidly screen compounds for biological activity, determine their potency, and elucidate their mechanism of action at a cellular or molecular level.
Causality in Experimental Choice: Why Start In Vitro?
The rationale for beginning with in vitro assays is rooted in efficiency and ethics. These methods are generally faster, less expensive, and allow for high-throughput screening of large compound libraries, which is infeasible in animal models.[6] They provide a direct measure of a compound's effect on a specific biological entity (e.g., an enzyme or a cell line) without the confounding variables of a whole organism, such as metabolism and biodistribution.[7] This reductionist approach is essential for establishing a baseline of activity and selecting the most promising candidates for further, more complex investigation.
Key In Vitro Assays for Isoxazole Compounds
The versatility of the isoxazole scaffold has led to its evaluation across multiple therapeutic areas.[8][9] Below are common in vitro assays employed:
-
Anticancer Activity:
-
Cytotoxicity/Antiproliferative Assays (e.g., MTT Assay): This is often the primary screening method to assess a compound's ability to inhibit cancer cell growth. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[10][11] Researchers have used this to determine the IC50 (half-maximal inhibitory concentration) of novel isoxazole derivatives against various cancer cell lines, such as human erythroleukemic K562 cells and glioblastoma cells.[12][13]
-
Enzyme Inhibition Assays: Many isoxazoles function by inhibiting specific enzymes crucial for cancer progression. For instance, various derivatives have been developed as potent inhibitors of Heat Shock Protein 90 (HSP90), a protein involved in the stability of numerous oncogenic proteins.[3][14] In vitro assays directly measure the compound's ability to inhibit the enzymatic activity of purified HSP90.
-
-
Anti-inflammatory Activity:
-
Cyclooxygenase (COX) Inhibition Assays: A key mechanism for anti-inflammatory drugs is the inhibition of COX-1 and COX-2 enzymes. In vitro enzyme immunoassays are used to determine the IC50 values of isoxazole compounds against each COX isoform, revealing their potency and selectivity.[15][16] Compounds with high selectivity for COX-2 are often sought to minimize gastrointestinal side effects associated with COX-1 inhibition.[17]
-
-
Antibacterial Activity:
-
Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial potential of isoxazole derivatives is assessed by determining the MIC, which is the lowest concentration of the compound that prevents visible growth of a microorganism.[18] This is typically done using broth microdilution methods against a panel of Gram-positive and Gram-negative bacteria.[4][18][19]
-
Data Presentation: In Vitro Potency of Isoxazole Derivatives
Quantitative data from in vitro studies are best summarized in tables for clear comparison.
| Compound Class | Target/Cell Line | Assay Type | Potency (IC50) | Reference |
| 3,4-isoxazolediamide (Cpd. 30) | Various solid tumors | Cell Proliferation | Low nanomolar range | [14] |
| N-phenyl-5-carboxamidyl Isoxazole | Mouse colon carcinoma (CT-26) | Cytotoxicity | 2.5 µg/mL | [1] |
| Fluorophenyl-isoxazole-carboxamide (2e) | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | 34.64 µg/mL | [20] |
| 4,5-diaryl isoxazole (Cpd. C6) | COX-2 Enzyme | Enzyme Inhibition | Significant (comparable to standard) | [15][16] |
| Isoxazole-isoxazoline conjugate (5a-d) | Escherichia coli | Antibacterial | 16 mm inhibition zone | [19] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a self-validating system for assessing the antiproliferative effects of an isoxazole compound on an adherent cancer cell line.
Objective: To determine the IC50 value of a test compound.
Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., HepG2) during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).[21]
-
Dilute the cell suspension to a pre-determined optimal density (e.g., 1 x 10⁵ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[21]
-
Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest drug concentration) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[22]
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[10][22]
-
-
Solubilization and Absorbance Reading:
-
After incubation, carefully remove the medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[22]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Living System
In vivo (Latin for "within the living") studies are performed in whole, living organisms, most commonly in preclinical animal models like mice or rats.[6] These studies are indispensable for evaluating how a compound behaves in a complex physiological system, providing crucial data on its efficacy, safety, toxicity, and pharmacokinetic profile.[7][23]
The In Vitro to In Vivo Bridge: Why Animal Models are Necessary
A compound that is highly potent in vitro may be completely ineffective or highly toxic in vivo.[7] This discrepancy arises because a living organism introduces complex variables not present in a petri dish, collectively known as ADME:
-
Absorption: Can the drug get into the bloodstream from the site of administration?
-
Distribution: Does the drug reach its intended target tissue at a sufficient concentration?
-
Metabolism: Is the drug rapidly broken down by the liver or other organs into inactive or toxic metabolites?
-
Excretion: How is the drug eliminated from the body?
In vivo studies are designed to answer these questions and to assess the therapeutic window of a compound—the dose range that produces a therapeutic effect without causing unacceptable toxicity.
Key In Vivo Models for Isoxazole Compounds
-
Anticancer Efficacy:
-
Xenograft Models: This is the most common model for testing anticancer drugs. Human cancer cells are injected into immunodeficient mice, where they form tumors.[24] The mice are then treated with the isoxazole compound, and its effect on tumor growth is measured over time. Studies have shown that certain isoxazole derivatives can cause significant tumor growth inhibition in xenograft models.[14][25]
-
-
Anti-inflammatory Efficacy:
-
Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. Carrageenan, an irritant, is injected into the paw of a rat, causing swelling (edema).[9] The test compound is administered prior to the carrageenan injection, and its ability to reduce the swelling is measured and compared to a standard drug like diclofenac.[17][26]
-
Xylene-Induced Ear Edema: In this model, xylene is applied to a mouse's ear to induce inflammation. The anti-inflammatory effect of the test compound is quantified by measuring the reduction in ear swelling.[26]
-
Data Presentation: In Vivo Efficacy of Isoxazole Derivatives
| Compound Class | Animal Model | Therapeutic Area | Key Finding | Reference |
| 3,4-isoxazolediamide (Cpd. 30) | Mouse Xenograft | Anticancer | Favorable activity profile and tolerability | [14] |
| Hsp90 Inhibitor (Cpd. 7) | Mouse Xenograft | Anticancer | Significant tumor growth inhibition | [14] |
| Substituted Isoxazoles | Carrageenan-Induced Rat Paw Edema | Anti-inflammatory | Significant reduction in paw volume | [26] |
| Indole-containing Isoxazoles | Carrageenan-Induced Rat Paw Edema | Anti-inflammatory | 36.6% to 73.7% reduction in edema | [25] |
| Fluorophenyl-isoxazole-carboxamide (2a) | Male Mice | Antioxidant | Total antioxidant capacity was two-fold greater than control | [20][27] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for evaluating the in vivo acute anti-inflammatory activity of an isoxazole compound.
Objective: To assess the ability of a test compound to inhibit acute inflammation.
Ethical Consideration: All procedures must be approved by an Institutional Animal Ethics Committee and performed according to established guidelines for animal welfare.[26]
Methodology:
-
Animal Acclimatization and Grouping:
-
Use Wistar albino rats (150-250g). Allow them to acclimatize to laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment but allow free access to water.
-
Divide the rats into several groups (n=6 per group):
-
Group 1: Control (receives vehicle, e.g., 1% Sodium CMC).
-
Group 2: Standard (receives a known anti-inflammatory drug, e.g., Diclofenac Sodium).
-
Group 3+: Test Groups (receive different doses of the isoxazole compound).
-
-
-
Compound Administration:
-
Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups. This is typically done 1 hour before inducing inflammation.
-
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Measure the paw volume again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial (0-hour) volume.
-
Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100
-
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significance.
-
Part 3: Bridging the Divide - The Logic of Translation
The ultimate goal of preclinical research is to predict human outcomes. The transition from in vitro success to in vivo efficacy is the most challenging hurdle in drug discovery.[23] Understanding the factors that govern this transition is paramount.
Workflow: From In Vitro Hit to In Vivo Candidate
The logical progression from initial screening to whole-animal testing is a filtering process designed to maximize the chances of success while conserving resources.
Caption: Drug discovery workflow for isoxazole compounds.
The Decisive Role of Pharmacokinetics and Pharmacodynamics (PK/PD)
The simple relationship between a drug's concentration and its effect in vitro (its IC50) does not directly translate to a therapeutic dose in vivo.[7] This is where PK/PD modeling becomes essential.
-
Pharmacokinetics (PK): Describes the concentration of the drug in the body over time (what the body does to the drug).[7][28] PK studies determine a compound's half-life, bioavailability, and tissue distribution.
-
Pharmacodynamics (PD): Describes the relationship between the drug concentration at the site of action and the resulting pharmacological effect (what the drug does to the body).[7]
By integrating PK and PD data, researchers can build models that predict how a specific dosing regimen will affect the biological target in vivo, providing a more rational basis for dose selection than relying on in vitro potency alone.[29]
Caption: The gap between in vitro and in vivo results.
Conclusion
The evaluation of isoxazole-based compounds is a testament to the structured, evidence-based progression of modern drug discovery. In vitro studies serve as the essential foundation, providing rapid, cost-effective data on potency and mechanism, allowing researchers to identify promising lead candidates from a vast chemical space. However, the data generated exist in a biological vacuum. In vivo studies are the indispensable next step, challenging these candidates in the complex, dynamic environment of a living organism to truly assess their therapeutic potential. A successful research program depends not on viewing these two approaches as separate, but as interconnected stages of a single journey. The thoughtful integration of in vitro data with in vivo pharmacokinetic and pharmacodynamic principles is the key to successfully translating a promising molecular scaffold like isoxazole into a next-generation therapeutic.
References
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- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI.
- A review of isoxazole biological activity and present synthetic techniques. (2024-12-30).
- A review of recent synthetic strategies and biological activities of isoxazole. (2022-11-01). R Discovery.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
- EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016-04-03). European International Journal of Science and Technology.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Isoxazole derivatives as anticancer agents. (2024-03-04). ChemicalBook.
- Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
- Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (n.d.).
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Correlation between in vitro and in vivo studies? (2020-12-04).
- In vitro and in vivo studies of compounds synthesized from Ethyl 3-hydroxyisoxazole-5-carboxyl
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022-08-15). ACS Omega.
- In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022-10-29).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Methylisoxazol-4-yl)methanamine for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Methylisoxazol-4-yl)methanamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. By understanding the principles behind these procedures, researchers can foster a culture of safety and responsibility.
Hazard Identification and Immediate Safety Precautions
This compound and its derivatives are known to cause skin, eye, and respiratory irritation[1][2]. Therefore, before beginning any disposal procedure, it is crucial to handle the compound with the appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood[2].
Required Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of any chemical. The following table outlines the minimum PPE requirements based on the known hazards of similar isoxazole compounds.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against accidental splashes and airborne particles that can cause serious eye irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can lead to irritation and potential absorption[1][2]. |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination[2]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated or ventilation is inadequate. | Minimizes the inhalation of the compound, which may cause respiratory irritation[1][2]. |
In the event of accidental exposure, refer to the first-aid measures outlined in the relevant Safety Data Sheet (SDS) for structurally similar compounds. For skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing[1]. For eye contact, rinse cautiously with water for several minutes[1].
Step-by-Step Disposal Protocol
The mandated method for the disposal of this compound is to treat it as hazardous chemical waste. This waste must be collected and transferred to a licensed and approved waste disposal facility[1][2]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [2].
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste : Collect solid this compound waste, including contaminated items like gloves, weigh boats, and paper towels, in a dedicated, leak-proof, and clearly labeled container[2]. The original product container, if in good condition, is a suitable option[2].
-
Liquid Waste : If this compound is in a solution, collect it in a chemically resistant, leak-proof container with a secure screw-top cap[2]. Maintain separate waste streams for halogenated and non-halogenated solvents[3].
-
Sharps Waste : Any needles or other sharp objects contaminated with this compound should be disposed of in a designated sharps container.
Container Labeling and Storage
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The specific hazards (e.g., Irritant)
-
The date of accumulation
Store waste containers in a designated satellite accumulation area that is at or near the point of generation[3]. Ensure containers are kept tightly closed except when adding waste[2][4].
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[2].
-
Control Ignition Sources : Remove all sources of ignition from the area[2].
-
Contain the Spill : Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[2].
-
Collect and Dispose : Carefully sweep or scoop up the absorbed material, avoiding dust formation, and place it into a sealed, labeled container for disposal as hazardous waste[2].
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Sources
A Senior Application Scientist's Guide to Handling (5-Methylisoxazol-4-yl)methanamine: Personal Protective Equipment and Disposal
In our commitment to advancing laboratory safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling (5-Methylisoxazol-4-yl)methanamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this chemical compound.
Immediate Safety Briefing: Understanding the Risks
This compound and its derivatives are reactive chemical intermediates. Based on available safety data for the closely related compound N-Methyl-1-(5-methylisoxazol-4-yl)methanamine, it is classified as a hazardous substance that requires careful handling to avoid adverse health effects.[1]
The primary hazards associated with this class of compounds are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation (H319): Contact with eyes can result in significant and potentially severe damage.[1]
-
Respiratory Irritation (H335): Inhalation of dust, fumes, or vapors may irritate the respiratory system.[1]
Due to these hazards, a systematic approach to personal protection, handling, and disposal is mandatory. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum PPE requirements for handling this compound.
| Protection Type | Specific Equipment | Standard | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles and a face shield | EN 166 or equivalent | Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a high splash potential.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | ASTM D6978 or equivalent | The greatest danger when handling chemicals is to the hands.[2] Always use gloves tested for resistance to chemicals. Double-gloving is recommended when handling concentrated solutions or for prolonged tasks. Inspect gloves for any signs of degradation or perforation before and during use. |
| Body Protection | Laboratory coat, chemical-resistant apron, and full-length pants | EN ISO 27065 or equivalent | A standard lab coat may not be sufficient. A chemical-resistant apron should be worn over the lab coat to protect against splashes.[3] Ensure there is no exposed skin between your gloves and sleeves. |
| Respiratory Protection | NIOSH-approved respirator | NIOSH or EN 149 | A respirator is necessary if working outside of a fume hood or if there is a risk of generating dust or aerosols.[2][4] The type of respirator (e.g., N95, half-mask with appropriate cartridges) should be selected based on a risk assessment of the specific procedure. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[1][4]
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
Assemble all necessary equipment and reagents before introducing the chemical to the work area.
2. Donning PPE:
-
The sequence of donning PPE is critical to avoid contamination. Follow this order:
-
Lab coat and apron.
-
Respirator (if required).
-
Eye and face protection.
-
Gloves (the outer pair goes over the cuff of the lab coat).
-
3. Handling the Compound:
-
Perform all manipulations, including weighing and dilutions, within the chemical fume hood.[5]
-
Use caution when opening the container to prevent the release of dust or vapors.[1]
-
If transferring the substance, use tools (spatulas, syringes) that will minimize the generation of dust or aerosols.
-
Keep the container tightly closed when not in use.[1]
4. Post-Handling and Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin.
-
Wash hands thoroughly with soap and water after removing PPE.[1]
Emergency Procedures
In the event of an exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, weighing papers, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for PPE selection based on task-specific risks.
References
-
Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
BVL. Personal protective equipment when handling plant protection products. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
Sources
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
